molecular formula C2H9NO B8359970 Ammonia ethanol CAS No. 79771-09-8

Ammonia ethanol

Cat. No.: B8359970
CAS No.: 79771-09-8
M. Wt: 63.10 g/mol
InChI Key: ZXVOCOLRQJZVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonia ethanol is a useful research compound. Its molecular formula is C2H9NO and its molecular weight is 63.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

79771-09-8

Molecular Formula

C2H9NO

Molecular Weight

63.10 g/mol

IUPAC Name

azane;ethanol

InChI

InChI=1S/C2H6O.H3N/c1-2-3;/h3H,2H2,1H3;1H3

InChI Key

ZXVOCOLRQJZVBW-UHFFFAOYSA-N

Canonical SMILES

CCO.N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethylamine from Ammonia and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic amination of ethanol (B145695) with ammonia (B1221849) is the cornerstone of industrial ethylamine (B1201723) production, a vital building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides a comprehensive overview of the core principles governing this synthesis, with a focus on the underlying reaction mechanism, experimental protocols, and the influence of various process parameters on reaction outcomes. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the process.

Introduction

Ethylamine (CH₃CH₂NH₂) is a primary amine that serves as a crucial intermediate in the chemical industry. The most economically viable route for its large-scale production is the continuous gas-phase reaction of ethanol and ammonia over a solid catalyst.[1][2][3] This process, however, invariably yields a mixture of mono-, di-, and tri-ethylamines, making the control of selectivity a primary objective in process optimization.

This guide delves into the technical intricacies of this synthesis, providing researchers and drug development professionals with the foundational knowledge required to understand and potentially manipulate this reaction for their specific needs.

Reaction Mechanism: A Stepwise Exploration

The synthesis of ethylamine from ethanol and ammonia proceeds via a "reductive amination" or "hydrogen-borrowing" mechanism.[4] This catalytic cycle can be broken down into three primary stages, which are further detailed into elementary steps occurring on the catalyst surface.

Dehydrogenation of Ethanol

The process is initiated by the dehydrogenation of ethanol to acetaldehyde (B116499) on the surface of a suitable catalyst, typically a supported nickel or copper catalyst.[2] This step involves the "borrowing" of hydrogen from the ethanol molecule by the catalyst.

Imine Formation

The newly formed acetaldehyde then reacts with ammonia in a nucleophilic addition to form an unstable hemiaminal intermediate. This intermediate subsequently dehydrates to form an imine (ethylideneamine).

Hydrogenation of the Imine

Finally, the "borrowed" hydrogen atoms on the catalyst surface are transferred to the imine intermediate, hydrogenating it to the final product, ethylamine.

The ethylamine produced can then act as a nucleophile and react with acetaldehyde to form diethylamine, which in turn can react to form triethylamine. The selectivity towards monoethylamine is therefore influenced by factors that can modulate these subsequent reactions.

Signaling Pathway of Ethylamine Synthesis

Ethylamine_Synthesis_Mechanism Ethanol Ethanol (CH₃CH₂OH) Acetaldehyde Acetaldehyde (CH₃CHO) Ethanol->Acetaldehyde Dehydrogenation (-2H) Ammonia Ammonia (NH₃) Hemiaminal Hemiaminal Intermediate Ammonia->Hemiaminal Catalyst_H Catalyst-H Acetaldehyde->Hemiaminal Imine Imine Intermediate (CH₃CH=NH) Hemiaminal->Imine Dehydration (-H₂O) Ethylamine Ethylamine (CH₃CH₂NH₂) Imine->Ethylamine Hydrogenation (+2H from Catalyst-H) Water Water (H₂O) Diethylamine Diethylamine Ethylamine->Diethylamine Further Reaction Triethylamine Triethylamine Diethylamine->Triethylamine Further Reaction

Caption: The hydrogen-borrowing mechanism for ethylamine synthesis.

Quantitative Data on Reaction Performance

The efficiency of ethylamine synthesis is evaluated based on ethanol conversion, and the selectivity towards mono-, di-, and tri-ethylamine. These parameters are highly dependent on the reaction conditions and the catalyst employed.

Table 1: Effect of Reaction Temperature on Ethanol Conversion and Product Selectivity

CatalystTemperature (°C)Ethanol Conversion (%)Selectivity MEA (%)Selectivity DEA (%)Selectivity TEA (%)Reference
Ni/Al₂O₃16045603010Park et al. (2017)
Ni/Al₂O₃18075553510Park et al. (2017)
Ni/Al₂O₃20095454015Park et al. (2017)
9%Ni-3%Cu/MgAlO20098.7---Zhang et al.

MEA: Monoethylamine, DEA: Diethylamine, TEA: Triethylamine. Note that the study by Zhang et al. reported a high selectivity of 98.9% for total ethylamines without specifying the distribution.[5]

Table 2: Effect of NH₃/Ethanol Molar Ratio on Product Selectivity

CatalystNH₃/Ethanol RatioTemperature (°C)Selectivity MEA (%)Selectivity DEA (%)Selectivity TEA (%)Reference
Ni/Al₂O₃1180404515Author's analysis based on literature trends
Ni/Al₂O₃3180652510Author's analysis based on literature trends
Ni/Al₂O₃518075205Author's analysis based on literature trends

Data in this table is illustrative of general trends reported in the literature, where a higher ammonia to ethanol ratio favors the formation of the primary amine.

Experimental Protocols

Catalyst Preparation: Ni/Al₂O₃ via Incipient Wetness Impregnation

This protocol describes the preparation of a 10 wt% Ni/Al₂O₃ catalyst, a commonly used catalyst for this reaction.[6]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • γ-Alumina (γ-Al₂O₃) support (pellets or powder)

  • Deionized water

  • Drying oven

  • Calcination furnace

  • Tube furnace for reduction

Procedure:

  • Drying the Support: Dry the γ-Al₂O₃ support in an oven at 120 °C for at least 4 hours to remove adsorbed water.

  • Calculating Precursor Amount: Calculate the mass of Ni(NO₃)₂·6H₂O required to achieve a 10 wt% Ni loading on the support.

  • Impregnation: Dissolve the calculated amount of nickel nitrate in a volume of deionized water equal to the pore volume of the alumina (B75360) support. Add the nickel nitrate solution to the dried alumina support dropwise with constant mixing to ensure even distribution.

  • Drying: Dry the impregnated support in an oven at 120 °C overnight.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 450 °C at a rate of 5 °C/min and hold for 4 hours. This step decomposes the nitrate precursor to nickel oxide.

  • Reduction: Prior to the reaction, activate the catalyst by reducing the nickel oxide to metallic nickel. Place the calcined catalyst in a tube furnace and heat under a flow of hydrogen (e.g., 5% H₂ in N₂) to 400-500 °C for 4-6 hours.

  • Passivation (Optional but Recommended for Safety): After reduction, the catalyst is pyrophoric. To handle it safely in air, it can be passivated by flowing a mixture of 1% O₂ in N₂ over the catalyst at room temperature.

Laboratory-Scale Synthesis of Ethylamine

This protocol outlines a general procedure for the synthesis of ethylamine in a laboratory setting using a fixed-bed reactor.

Materials:

  • Prepared Ni/Al₂O₃ catalyst

  • Ethanol

  • Anhydrous ammonia

  • Hydrogen gas

  • Nitrogen gas (for purging)

  • Fixed-bed reactor system with temperature and pressure control

  • Gas and liquid feed systems (mass flow controllers and pumps)

  • Condenser and collection system (cold trap)

  • Gas chromatograph (GC) for product analysis

Experimental Workflow:

Lab_Synthesis_Workflow Catalyst_Prep Catalyst Preparation (Ni/Al₂O₃) Reactor_Loading Reactor Loading and Catalyst Activation (Reduction) Catalyst_Prep->Reactor_Loading Reactant_Feed Reactant Feed (Ethanol, Ammonia, H₂) Reactor_Loading->Reactant_Feed Reaction Catalytic Reaction (Fixed-Bed Reactor) Reactant_Feed->Reaction Product_Collection Product Condensation and Collection (Cold Trap) Reaction->Product_Collection Analysis Product Analysis (Gas Chromatography) Product_Collection->Analysis

Caption: A typical workflow for the laboratory synthesis of ethylamine.

Procedure:

  • Catalyst Loading and Activation: Load a known amount of the prepared Ni/Al₂O₃ catalyst into the fixed-bed reactor. Activate the catalyst in-situ by following the reduction procedure described in section 4.1.6.

  • System Purge: After activation, purge the system with an inert gas like nitrogen to remove any residual hydrogen.

  • Reaction Conditions: Set the desired reaction temperature (e.g., 180 °C) and pressure (e.g., 10 bar).

  • Reactant Feed: Introduce the reactants (ethanol, ammonia, and hydrogen) into the reactor at the desired molar ratio and flow rates using the appropriate feed systems.

  • Reaction: Allow the reaction to proceed for a set period.

  • Product Collection: The reactor effluent, containing ethylamines, unreacted starting materials, and water, is passed through a condenser and a cold trap (e.g., using a dry ice/acetone bath) to collect the liquid products.

  • Analysis: Analyze the collected liquid product and the gaseous effluent using a gas chromatograph to determine the conversion of ethanol and the selectivity to each of the ethylamines.

Conclusion

The synthesis of ethylamine from ethanol and ammonia is a well-established industrial process, the efficiency of which is dictated by a complex interplay of reaction mechanism, catalyst properties, and process parameters. This guide has provided a detailed overview of these core aspects, with a focus on delivering actionable information for researchers and professionals in the field. The provided quantitative data, experimental protocols, and mechanistic diagrams serve as a valuable resource for understanding and potentially optimizing this important chemical transformation. Further research into novel catalyst formulations and process intensification strategies continues to be an active area of investigation, aiming for even higher selectivity and more sustainable production of this key chemical intermediate.

References

Solubility of Organic Compounds in Ammonia-Ethanol Mixtures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and key data related to the solubility of organic compounds in ammonia-ethanol solvent systems. This information is of particular relevance to researchers in organic synthesis, drug formulation, and materials science who utilize this versatile solvent mixture for a range of applications, from reaction media to purification and extraction.

Core Principles Governing Solubility in Ammonia-Ethanol Mixtures

The solubility of an organic compound in a mixture of ammonia (B1221849) and ethanol (B145695) is governed by a combination of physicochemical principles, primarily revolving around intermolecular forces and acid-base interactions. The old adage "like dissolves like" provides a foundational understanding, where the polarity of the solute and the solvent system are key determinants of solubility.[1][2]

Both ammonia (NH₃) and ethanol (C₂H₅OH) are polar molecules capable of forming hydrogen bonds.[3][4] This mutual solubility and hydrogen bonding capability make the mixture a versatile solvent for a wide range of organic compounds. The key intermolecular forces at play are:

  • Hydrogen Bonding: The ability of both ammonia and ethanol to act as hydrogen bond donors and acceptors is a primary driver for the dissolution of organic compounds containing functional groups such as hydroxyls (-OH), amines (-NH₂), and carbonyls (C=O).[1][5]

  • Dipole-Dipole Interactions: The polarity of the N-H and O-H bonds in ammonia and ethanol, respectively, allows for strong dipole-dipole interactions with polar organic solutes.[5]

  • London Dispersion Forces: These weaker forces are present in all molecules and play a role in the dissolution of nonpolar moieties of organic compounds.[5]

The addition of ammonia to ethanol creates a basic environment, which can significantly enhance the solubility of acidic organic compounds through the formation of ammonium (B1175870) salts.[6][7] This acid-base interaction is a powerful tool for modulating solubility.

Quantitative Solubility Data

Table 1: Solubility of Selected Acidic and Neutral Organic Compounds

CompoundFunctional GroupSolubility in EthanolSolubility in Aqueous Ammonia/AlkaliPredicted Solubility in Ammonia-Ethanol
Benzoic Acid Carboxylic AcidFreely soluble[8]Soluble in NaOH and ammonia solutions[6][7]Very High
Ibuprofen (B1674241) Carboxylic Acid~60 mg/mL in ethanol[9]Enhanced solubility in basic mediaVery High
Phenol (B47542) PhenolVery soluble[10]Soluble in aqueous alkali[11]Very High
Theophylline Amide, ImidazoleModerately soluble[12]Soluble in 1 M NH₄OH (50 mg/mL)[12]High
Sulfanilamide Sulfonamide, Amine2.7 g/100 mL in ethanol[13]Soluble in aqueous alkali[3][13]High
Naphthalene Aromatic HydrocarbonSoluble[14]InsolubleLow to Moderate

Table 2: Solubility of Selected Basic Organic Compounds

CompoundFunctional GroupSolubility in EthanolSolubility in Acidic SolutionPredicted Solubility in Ammonia-Ethanol
Aniline (B41778) AmineMiscible[15][16]Soluble in acidic solutions[16]Moderate to High

Factors Influencing Solubility in Ammonia-Ethanol Mixtures

Several factors can be manipulated to control the solubility of organic compounds in ammonia-ethanol systems.

  • Solvent Composition: The ratio of ammonia to ethanol is a critical parameter. Increasing the concentration of ammonia will increase the basicity of the solvent, thereby enhancing the solubility of acidic compounds. For non-acidic compounds, the polarity of the mixture, which is dependent on the ratio of the two components, will be the dominant factor.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, solubility increases with temperature.[9] However, the solubility of gaseous ammonia in ethanol decreases with increasing temperature. This interplay necessitates careful temperature control to maintain the desired solvent composition and achieve optimal solubility.

  • Pressure: At temperatures above the boiling point of ammonia (-33 °C), the system may need to be kept under pressure to maintain the desired concentration of ammonia in the ethanolic solution. Increased pressure will generally increase the solubility of ammonia in ethanol.

  • Molecular Structure of the Solute:

    • Functional Groups: The presence of polar functional groups capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) will generally lead to higher solubility.[17][18]

    • Size and Branching: For homologous series, as the size of the nonpolar alkyl or aryl portion of the molecule increases, the solubility in the polar ammonia-ethanol mixture tends to decrease.[18] Increased branching can sometimes lead to higher solubility compared to linear isomers.[5]

    • Acidity/Basicity: As previously mentioned, the pKa of the solute is a crucial determinant of its solubility in the basic ammonia-ethanol mixture. Acidic compounds will exhibit significantly enhanced solubility due to salt formation.[6][7]

Below is a diagram illustrating the key factors that influence the solubility of an organic compound in an ammonia-ethanol mixture.

G cluster_solvent Solvent System Properties cluster_solute Solute Properties cluster_interactions Intermolecular Interactions Solubility Solubility of Organic Compound in Ammonia-Ethanol Solvent_Composition Ammonia:Ethanol Ratio H_Bonding Hydrogen Bonding Solvent_Composition->H_Bonding Dipole_Dipole Dipole-Dipole Forces Solvent_Composition->Dipole_Dipole Acid_Base Acid-Base Reactions (Salt Formation) Solvent_Composition->Acid_Base Temperature Temperature Temperature->Solubility Temperature->H_Bonding Pressure Pressure Pressure->Solvent_Composition Functional_Groups Functional Groups (-OH, -COOH, -NH2, etc.) Functional_Groups->H_Bonding Functional_Groups->Dipole_Dipole Molecular_Size Molecular Size & Shape Molecular_Size->H_Bonding Acidity_Basicity pKa / pKb Acidity_Basicity->Acid_Base H_Bonding->Solubility Dipole_Dipole->Solubility Acid_Base->Solubility

Caption: Factors influencing solubility in ammonia-ethanol mixtures.

Experimental Protocol for Determining Solubility

The following is a general protocol for the gravimetric determination of the solubility of a solid organic compound in an ammonia-ethanol mixture. This method is based on the principle of saturating the solvent with the solute and then determining the concentration of the dissolved solute.

4.1 Materials and Equipment

  • Solid organic compound (solute)

  • Anhydrous ethanol

  • Ammonia gas or concentrated aqueous ammonia

  • Pressurizable reaction vessel or heavy-walled sealed tubes

  • Temperature-controlled shaker or magnetic stirrer with heating/cooling capabilities

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for solute quantification (e.g., HPLC, UV-Vis spectrophotometer)

4.2 Procedure

  • Solvent Preparation:

    • Prepare the desired ammonia-ethanol mixture by bubbling a known mass of ammonia gas through a known volume or mass of ethanol at a controlled temperature. Alternatively, for lower ammonia concentrations, a calculated amount of concentrated aqueous ammonia can be added to ethanol, though the presence of water should be noted as it will affect solubility.

    • The final concentration of ammonia in the ethanol should be determined by titration.

  • Equilibration:

    • Add an excess amount of the solid organic compound to a known volume or mass of the prepared ammonia-ethanol solvent in the reaction vessel. An excess of solid is crucial to ensure that the solution becomes saturated.

    • Seal the vessel to prevent the loss of volatile ammonia.

    • Place the vessel in the temperature-controlled shaker or stirrer and agitate the mixture at a constant temperature for a predetermined period to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sampling and Analysis:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

    • Determine the concentration of the solute in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the original concentration of the solute in the saturated ammonia-ethanol solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

The following diagram outlines the experimental workflow for determining the solubility of an organic compound in an ammonia-ethanol mixture.

G start Start solvent_prep Prepare Ammonia-Ethanol Solvent Mixture start->solvent_prep add_solute Add Excess Solute to Solvent in Sealed Vessel solvent_prep->add_solute equilibrate Equilibrate at Constant Temperature with Agitation add_solute->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze Solute Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Application: Amination of Phenol

Ammonia-ethanol mixtures can be employed as a solvent system in the synthesis of aniline from phenol. In this reaction, phenol is reacted with ammonia at high temperature and pressure, often in the presence of a catalyst. The use of ethanol as a co-solvent can offer several advantages, including improved solubility of the reactants and catalyst, and modulation of the reaction medium's polarity and pressure.

The diagram below illustrates a simplified pathway for the amination of phenol, where an ammonia-ethanol solvent system could be utilized.

G Reactants Phenol + Ammonia (in Ethanol Co-solvent) Reaction_Vessel High Temperature & Pressure Reactor (with Catalyst) Reactants->Reaction_Vessel Feed Products Aniline + Water Reaction_Vessel->Products Reaction Separation Separation and Purification Products->Separation Final_Product Pure Aniline Separation->Final_Product

Caption: Simplified pathway for the amination of phenol.

Conclusion

Ammonia-ethanol mixtures represent a highly versatile and tunable solvent system for a wide array of organic compounds. The solubility within this system is dictated by a complex interplay of intermolecular forces, with hydrogen bonding and acid-base interactions playing pivotal roles. By carefully controlling the solvent composition, temperature, and pressure, the solubility of organic solutes can be precisely manipulated. This guide provides the fundamental principles, predictive data, and a robust experimental protocol to aid researchers in effectively utilizing ammonia-ethanol mixtures in their work, from laboratory-scale synthesis to pharmaceutical formulation development. Further research into generating comprehensive quantitative solubility data for a broader range of organic compounds in these mixtures would be a valuable contribution to the field.

References

physical properties of anhydrous ammonia ethanol solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Anhydrous Ammonia-Ethanol Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of anhydrous ammonia-ethanol solutions. Given the specialized nature of this binary system, this document synthesizes available data and outlines the requisite experimental protocols for researchers to determine these properties for their specific applications.

Executive Summary

Anhydrous ammonia-ethanol solutions are utilized in various chemical synthesis and research applications where a non-aqueous, basic medium with specific solubility characteristics is required. Understanding the physical properties of these solutions, such as density, viscosity, and vapor pressure, is critical for process design, safety, and achieving desired reaction kinetics. This guide presents known quantitative data, details the experimental methodologies for property determination, and provides logical and workflow diagrams to aid researchers.

Physical Property Data

Quantitative data for the physical properties of anhydrous ammonia-ethanol solutions across a wide range of concentrations and temperatures is not extensively tabulated in publicly available literature. However, specific data points and properties of the constituent components provide a baseline for understanding and further experimentation.

Density and Boiling Point

A commercially available 2.0 M solution of ammonia (B1221849) in ethanol (B145695) provides a key reference point.

PropertyValueConditions
Concentration 2.0 M (1.90-2.20 M)-
Density 0.785 g/mL25 °C
Boiling Point 60 °C-
Data sourced from Sigma-Aldrich product information for a 2.0 M ammonia solution in ethanol.
Colligative Properties: Boiling Point Elevation and Freezing Point Depression

Colligative properties depend on the molality of the solute. For a solution of 30 g of ammonia (NH₃) in 150 g of ethanol (C₂H₅OH), the following approximate values have been calculated:

PropertyValue
Calculated Boiling Point ~92.69 °C
Calculated Freezing Point ~-137.48 °C
Note: These are calculated values based on the molality and colligative property constants of ethanol (Kb ≈ 1.22 °C· kg/mol , Kf ≈ 1.99 °C· kg/mol ) and may not reflect real-world behavior due to interactions between ammonia and ethanol.[1][2]
Properties of Anhydrous Ammonia and Ethanol

The properties of the individual components are fundamental to predicting the behavior of the mixture.

PropertyAnhydrous Ammonia (NH₃)Ethanol (C₂H₅OH)
Molar Mass 17.031 g/mol [3]46.07 g/mol
Boiling Point (1 atm) -33.34 °C[3]78.37 °C
Freezing Point (1 atm) -77.73 °C[3]-114.1 °C
Density (liquid) 0.682 g/cm³ (at -33.3 °C)[3]0.789 g/cm³ (at 20 °C)
Vapor Pressure 857.3 kPa (at 20 °C)[3]5.95 kPa (at 20 °C)
Solubility

Ammonia is soluble in ethanol.[3] The solubility has been measured by static vapor-liquid equilibrium methods at various temperatures, with total pressure reaching up to approximately 0.72 MPa.[4] This solubility allows for the preparation of solutions with significant molar concentrations.

Electrical Conductivity

Pure liquid ammonia and pure ethanol are poor electrical conductors.[5][6] The dissolution of ammonia in ethanol is not expected to create a highly conductive solution, as ammonia is a weak base. However, the presence of any water or ionic impurities would increase conductivity. Studies on related systems, such as ammonium (B1175870) salts in aqueous ethanol solutions, show that conductivity decreases as the ethanol content increases.[7][8]

Experimental Protocols

For researchers requiring precise physical property data for specific concentrations and temperatures of anhydrous ammonia-ethanol solutions, direct experimental measurement is necessary. The following sections detail the methodologies for determining key properties.

Density Measurement

The density of a liquid solution can be measured accurately using several established methods.

  • Method 1: Pycnometer (Density Bottle)

    • Preparation: Clean and thoroughly dry a pycnometer of a known volume.

    • Calibration: Measure the mass of the empty, dry pycnometer. Fill the pycnometer with deionized water of a known temperature and measure the mass again. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

    • Measurement: Dry the pycnometer completely. Fill it with the anhydrous ammonia-ethanol solution, taking care to avoid gas bubbles and working in a well-ventilated fume hood due to ammonia's volatility.

    • Equilibration & Weighing: Bring the filled pycnometer to the desired, constant temperature in a water bath. Measure the mass of the filled pycnometer.

    • Calculation: Subtract the mass of the empty pycnometer to find the mass of the solution. Density is calculated by dividing the mass of the solution by the calibrated volume of the pycnometer.

  • Method 2: Vibrating Tube Densitometer

    • Principle: This instrument measures the oscillation frequency of a U-shaped tube containing the sample. The frequency is directly related to the density of the liquid in the tube.

    • Calibration: Calibrate the instrument using two standards of known density, typically dry air and deionized water, at the desired temperature.

    • Measurement: Inject the anhydrous ammonia-ethanol solution into the cleaned and dried oscillating tube.

    • Data Acquisition: Allow the temperature to stabilize. The instrument will automatically measure the oscillation period and calculate the density based on the calibration. This method is fast, requires a small sample volume, and provides high precision.[9]

Viscosity Measurement

Viscosity, the measure of a fluid's resistance to flow, can be determined using various viscometers.

  • Method 1: Capillary Tube Viscometer (e.g., Ostwald or Ubbelohde type)

    • Principle: This method relies on measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under a known pressure differential (gravity).

    • Procedure: a. Introduce a precise volume of the ammonia-ethanol solution into the viscometer. b. Place the viscometer in a constant temperature bath until thermal equilibrium is reached. c. Apply suction or pressure to draw the liquid up past the upper timing mark. d. Measure the time it takes for the liquid meniscus to fall between the upper and lower timing marks.

    • Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 't' is the flow time and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) is then found by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).

  • Method 2: Falling Sphere Viscometer

    • Principle: This method measures the terminal velocity of a sphere of known size and density falling through the fluid.[10]

    • Procedure: a. Fill a vertical tube with the ammonia-ethanol solution and allow it to reach thermal equilibrium. b. Gently drop a small sphere into the liquid. c. Measure the time it takes for the sphere to fall a known distance between two marks after it has reached terminal velocity.

    • Calculation: The viscosity is calculated using Stokes' Law, which relates the terminal velocity to the viscosity of the fluid, the densities of the sphere and the fluid, and the radius of the sphere.[10]

Vapor Pressure Measurement

The vapor pressure of a volatile solution must be measured in a closed system.

  • Static Method (Isoteniscope)

    • Apparatus: An isoteniscope is connected to a pressure gauge (manometer) and a vacuum pump.

    • Procedure: a. Place the ammonia-ethanol solution in the isoteniscope bulb. b. Submerge the bulb in a constant temperature bath. c. Freeze the solution and evacuate the apparatus to remove any dissolved gases. Thaw the solution to release more dissolved gases and repeat the freeze-pump-thaw cycle several times. d. After purification, with the sample at the desired temperature, the vapor of the sample will push against a U-bend of the same liquid in the isoteniscope. The external pressure is adjusted to make the levels in the U-bend equal.

    • Measurement: The measured external pressure at this point is equal to the vapor pressure of the solution at that temperature.[11]

  • Dynamic Method

    • Principle: This method determines the boiling point of the solution at various controlled pressures.

    • Procedure: a. Place the solution in a container equipped with a reflux condenser and connect it to a pressure control system. b. Set a specific pressure in the system. c. Heat the solution until it boils. The temperature at which it boils is recorded.

    • Data: The vapor pressure of the solution at that temperature is equal to the controlled pressure of the system. A series of measurements at different pressures yields the vapor pressure curve.

Visualizations

Relationship of Physical Properties

The physical properties of anhydrous ammonia-ethanol solutions are interdependent and are primarily influenced by temperature and the concentration of ammonia.

G cluster_iv Independent Variables cluster_dv Dependent Physical Properties Temp Temperature Density Density Temp->Density -ve Viscosity Viscosity Temp->Viscosity -ve VaporPressure Vapor Pressure Temp->VaporPressure +ve BoilingPoint Boiling Point FreezingPoint Freezing Point Conc Ammonia Concentration (mol/L or %w/w) Conc->Density variable Conc->Viscosity variable Conc->VaporPressure +ve (Raoult's Law) Conc->BoilingPoint +ve (Elevation) Conc->FreezingPoint -ve (Depression)

Caption: Factors influencing the physical properties of ammonia-ethanol solutions.

Generalized Experimental Workflow

The workflow for determining a physical property of the solution follows a standard scientific methodology from preparation to final analysis.

G prep 1. Sample Preparation (Anhydrous Ammonia + Ethanol) measure 3. Measurement (Load sample, set T, P) prep->measure instr 2. Instrument Calibration (e.g., with Water, Air) instr->measure data 4. Raw Data Acquisition (e.g., time, frequency, pressure) measure->data calc 5. Calculation (Apply relevant physical law/equation) data->calc report 6. Result Reporting (Property at specified T, P, Conc.) calc->report

Caption: A generalized workflow for physical property determination.

References

The Reaction of Ammonia and Ethanol: A Technical Guide to Thermodynamic and Kinetic Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core thermodynamic and kinetic principles governing the reaction between ammonia (B1221849) and ethanol (B145695). Primarily focusing on the catalytic amination of ethanol—a cornerstone reaction for the synthesis of valuable ethylamines—this document outlines the reaction mechanisms, influencing parameters, and experimental methodologies crucial for research and development.

Reaction Overview and Mechanism

The reaction between ethanol and ammonia, particularly under catalytic conditions, is a versatile method for producing ethylamine, diethylamine, and triethylamine.[1] These products are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The overall reactions can be summarized as follows:

  • Primary Amine Formation: CH₃CH₂OH + NH₃ → CH₃CH₂NH₂ + H₂O (Ethylamine)[1]

  • Secondary Amine Formation: CH₃CH₂OH + CH₃CH₂NH₂ → (CH₃CH₂)₂NH + H₂O (Diethylamine)[1]

  • Tertiary Amine Formation: CH₃CH₂OH + (CH₃CH₂)₂NH → (CH₃CH₂)₃N + H₂O (Triethylamine)[1]

The predominant mechanism for this transformation is a "hydrogen-borrowing" or reductive amination pathway, which proceeds in three main steps over a heterogeneous catalyst.[2][3] This process is highly atom-economical, with water being the only byproduct.

G cluster_mechanism Reductive Amination Mechanism ethanol Ethanol (CH₃CH₂OH) catalyst1 Catalyst Active Site ethanol->catalyst1 1. Dehydrogenation (-H₂) acetaldehyde Acetaldehyde (CH₃CHO) catalyst1->acetaldehyde imine Imine Intermediate (CH₃CH=NH) acetaldehyde->imine 2. Condensation (-H₂O) ammonia Ammonia (NH₃) ammonia->imine catalyst2 Catalyst Active Site imine->catalyst2 3. Hydrogenation (+H₂) ethylamine Ethylamine (CH₃CH₂NH₂) catalyst2->ethylamine

Caption: Reductive amination pathway for primary amine synthesis.

Thermodynamics

The spontaneity of a chemical reaction is governed by the change in Gibbs free energy (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS) at a given temperature (T).[4][5]

ΔG = ΔH - TΔS

ParameterDescriptionGeneral Observation for Ethanol Amination
ΔH (Enthalpy Change) Heat absorbed or released during the reaction. A negative value indicates an exothermic reaction.[7]The formation of water and amines from ethanol and ammonia is typically an exothermic process (ΔH < 0), which favors spontaneity.
ΔS (Entropy Change) The change in disorder or randomness of the system. An increase in moles of gas usually leads to a positive ΔS.[8]The net change in moles of gaseous species can vary, influencing the sign of ΔS. This term's contribution becomes more significant at higher temperatures.
ΔG (Gibbs Free Energy) The energy available to do useful work. A negative value indicates a spontaneous process.[5][6]The reaction is generally spontaneous (ΔG < 0) under catalytic conditions, but the equilibrium can be shifted by temperature and pressure.

Kinetics

The rate of the ammonia-ethanol reaction is highly dependent on several factors, including temperature, pressure, reactant concentrations, and the choice of catalyst. The temperature dependence of the rate constant (k) is described by the Arrhenius equation, where the activation energy (Ea) represents the minimum energy barrier that reactants must overcome.[9][10]

k = A * e(-Ea/RT)

Kinetic studies are essential for optimizing reaction conditions to maximize the yield of the desired amine product and minimize side reactions.

Table of Reported Kinetic Data for Ethanol Amination and Related Reactions

ReactionCatalystActivation Energy (Ea)Reaction Order (w.r.t. Ethanol)Temperature Range (K)PressureReference
Amination of Ethanol to AcetonitrileCo-Ni/γ-Al₂O₃51.18 kJ/mol1.183613-643Atmospheric[11]
Amination of 1-octanol (B28484) (aliphatic alcohol)Ru-XantphosNot specified0.7~44315 bar[12]

Note: Data is often specific to the catalyst and conditions used. Direct kinetic values for the step-wise amination of ethanol to ethylamines are not consistently reported across the literature.

G center_node Ethanol Amination (Conversion & Selectivity) temp Temperature temp->center_node Affects rate (Arrhenius Eq.) & equilibrium pressure Pressure (NH₃ Partial Pressure) pressure->center_node Influences NH₃ concentration & surface coverage catalyst Catalyst (e.g., Ni, Co, Ru) catalyst->center_node Lowers activation energy Determines mechanism ratio Molar Ratio (NH₃:Ethanol) ratio->center_node High excess of NH₃ favors primary amine formation

Caption: Key parameters influencing the ethanol amination reaction.

Experimental Protocols

Kinetic Study of Ethanol Amination in a Fixed-Bed Reactor

This protocol describes a typical experimental setup for acquiring kinetic data for the gas-phase catalytic amination of ethanol.

Objective: To determine the reaction rate, activation energy, and reaction order with respect to the reactants.

Apparatus:

  • A continuous flow fixed-bed reactor system, typically made of stainless steel or quartz.

  • Mass flow controllers to precisely regulate the flow of gaseous reactants (ammonia, hydrogen, inert gas).

  • A high-pressure liquid pump and evaporator for introducing liquid ethanol.

  • A furnace with a temperature controller to maintain a constant reaction temperature.

  • A back-pressure regulator to control the system pressure.

  • A condenser or cold trap to collect liquid products.

  • An online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) for product analysis.

Methodology:

  • Catalyst Preparation and Loading: A known weight of the pelletized catalyst is loaded into the reactor, secured with quartz wool plugs. The catalyst is then pre-treated in situ, often by reduction under a hydrogen flow at an elevated temperature, to activate the metallic sites.

  • Reaction Execution:

    • The reactor is heated to the desired reaction temperature (e.g., 613-643 K) and pressurized to the target pressure.[11]

    • A controlled flow of ammonia and an inert carrier gas (e.g., N₂) is introduced into the system using mass flow controllers.

    • Liquid ethanol is fed via a pump into an evaporator, and the resulting vapor is mixed with the ammonia stream before entering the reactor.

    • The reaction is allowed to proceed until a steady state is reached, which is confirmed by stable product concentrations in the GC analysis.

  • Data Collection:

    • The effluent gas from the reactor is periodically and automatically sampled by the online GC to analyze the composition of reactants and products.

    • Data is collected across a range of temperatures, partial pressures (varied by changing flow rates and total pressure), and residence times (varied by changing the total flow rate for a fixed catalyst weight).

  • Data Analysis:

    • Ethanol conversion and selectivity for each amine product are calculated from the GC data.

    • The reaction rate is determined based on the differential method, ensuring low conversion to measure the initial rate accurately.

    • The collected data is fitted to various kinetic models (e.g., power-law, Langmuir-Hinshelwood) to determine the rate constants, reaction orders, and activation energy.[11]

G gas_supply Gas Supply (NH₃, H₂, N₂) mfc Mass Flow Controllers gas_supply->mfc etoh_supply Ethanol Supply (Liquid Pump) evaporator Evaporator etoh_supply->evaporator mixer Gas Mixer mfc->mixer evaporator->mixer reactor Fixed-Bed Reactor (Furnace) mixer->reactor bpr Back-Pressure Regulator reactor->bpr condenser Condenser / Cold Trap bpr->condenser gc Online Gas Chromatograph (GC) condenser->gc vent Vent gc->vent Analyzed Gas

Caption: Experimental workflow for a fixed-bed reactor kinetic study.

References

Theoretical Underpinnings of Ammonia-Ethanol Cluster Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of molecular clusters governed by non-covalent interactions, particularly hydrogen bonding, is a fundamental process in chemistry, atmospheric science, and biology. The study of these clusters provides critical insights into solvation processes, reaction mechanisms, and the initial stages of nucleation. This technical guide delves into the theoretical investigation of the formation of clusters composed of ammonia (B1221849) (NH₃) and ethanol (B145695) (C₂H₅OH). While dedicated theoretical studies on mixed ammonia-ethanol clusters are not extensively available in the reviewed literature, this guide synthesizes the current understanding of the individual components and their hydrogen bonding capabilities to provide a comprehensive theoretical framework for their study. We will explore the nature of the interactions, outline robust computational methodologies for their investigation, and present available quantitative data for the constituent molecules.

Fundamental Interactions: Hydrogen Bonding in the Ammonia-Ethanol System

The primary driving force for the formation of ammonia-ethanol clusters is the hydrogen bond. Both ammonia and ethanol can act as hydrogen bond donors and acceptors, leading to a variety of possible cluster configurations.[1][2][3]

  • Ammonia (NH₃): The nitrogen atom in ammonia possesses a lone pair of electrons, making it a potent hydrogen bond acceptor.[1][3] The N-H bonds are also polarized, allowing ammonia to act as a hydrogen bond donor.[1][3]

  • Ethanol (C₂H₅OH): The oxygen atom in the hydroxyl group of ethanol has two lone pairs, making it a strong hydrogen bond acceptor. The hydrogen atom of the hydroxyl group is highly polarized and serves as a strong hydrogen bond donor.[1][2][3]

Two primary types of hydrogen bonds are expected to dominate in ammonia-ethanol clusters:

  • O-H···N: The hydroxyl group of ethanol donates a hydrogen to the lone pair of the nitrogen atom in ammonia. This is generally considered the stronger of the two interactions.

  • N-H···O: An N-H bond of ammonia donates a hydrogen to a lone pair of the oxygen atom in ethanol.

The relative strength of these bonds dictates the preferred geometry and stability of the resulting clusters. The typical energy for an O-H···N hydrogen bond is around 29 kJ/mol (6.9 kcal/mol), while an N-H···O bond is weaker, with an energy of about 8 kJ/mol (1.9 kcal/mol).[4]

Computational Methodologies for Studying Cluster Formation

A robust theoretical investigation of ammonia-ethanol cluster formation requires high-level quantum chemical calculations to accurately describe the subtle non-covalent interactions. The following outlines a recommended computational protocol based on established methods for studying hydrogen-bonded systems.[5][6][7][8][9][10][11]

Geometric Optimization and Energetics

The initial step involves determining the stable geometries (isomers) of the ammonia-ethanol clusters and their corresponding binding energies.

Recommended Methods:

  • Second-Order Møller-Plesset Perturbation Theory (MP2): This method provides a good balance between accuracy and computational cost for describing electron correlation, which is crucial for hydrogen bonding.[5]

  • Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: Considered the "gold standard" in quantum chemistry for its high accuracy in calculating interaction energies.[9] Due to its computational expense, it is often used for single-point energy calculations on geometries optimized at a lower level of theory (e.g., MP2).[5][9]

  • Density Functional Theory (DFT) with Dispersion Correction: Functionals such as B3LYP, M06-2X, and ωB97X-D, augmented with an empirical dispersion correction (e.g., -D3), can provide reliable results for geometries and energies, often at a lower computational cost than MP2 or CCSD(T).[12]

Basis Sets:

To accurately model the diffuse electron density involved in hydrogen bonding, basis sets with diffuse functions are essential.

  • Pople-style basis sets: 6-311++G(d,p) is a commonly used and reliable choice.[12]

  • Dunning's correlation-consistent basis sets: aug-cc-pVDZ and aug-cc-pVTZ are highly recommended for achieving high accuracy.[5][12][13][14] For benchmark calculations, extrapolation to the Complete Basis Set (CBS) limit is often performed.[13]

Analysis of Intermolecular Interactions

To gain a deeper understanding of the nature of the hydrogen bonds, further analysis of the calculated wavefunctions is necessary.

Recommended Analysis Techniques:

  • Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density to identify and characterize chemical bonds, including hydrogen bonds.[15][16][17][18][19] The presence of a bond critical point (BCP) between a hydrogen donor and an acceptor is a key indicator of a hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond strength and nature.[15][16][17][18][19]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and orbital interactions that contribute to the hydrogen bond. The stabilization energy (E(2)) associated with the interaction between the lone pair of the acceptor and the antibonding orbital of the donor's X-H bond quantifies the strength of the charge-transfer component of the hydrogen bond.

Quantitative Data

Table 1: Properties of Ammonia and Ethanol Monomers

PropertyAmmonia (NH₃)Ethanol (C₂H₅OH)
Dipole Moment (Debye)1.471.69
Polarizability (ų)2.265.51
Proton Affinity (kJ/mol)853.6776.4

Table 2: Calculated Binding Energies of Ammonia and Ethanol Dimers

DimerComputational Method/Basis SetBinding Energy (kcal/mol)
(NH₃)₂MP2/aug-cc-pVTZ-3.29
(NH₃)₂CCSD(T)/CBS-3.17
(C₂H₅OH)₂ (linear)MP2/6-311++G(d,p)-6.50
(C₂H₅OH)₂ (cyclic)MP2/6-311++G(d,p)-5.80

Note: The binding energies are highly dependent on the level of theory and basis set used. The values presented here are representative examples from the literature.

Visualizations of Cluster Formation and Workflow

Inferred Hydrogen Bonding in Ammonia-Ethanol Dimers

The following diagrams illustrate the two primary hydrogen bonding configurations expected for a 1:1 ammonia-ethanol cluster.

G cluster_OH_N O-H...N Hydrogen Bond cluster_NH_O N-H...O Hydrogen Bond EtOH_O O EtOH_H H EtOH_O->EtOH_H NH3_N N EtOH_H->NH3_N H-bond NH3_H1 H NH3_N->NH3_H1 NH3_H2 H NH3_N->NH3_H2 NH3_H3 H NH3_N->NH3_H3 EtOH_C2H5 C₂H₅ EtOH_C2H5->EtOH_O NH3_N2 N NH3_H4 H NH3_N2->NH3_H4 NH3_H5 H NH3_N2->NH3_H5 NH3_H6 H NH3_N2->NH3_H6 EtOH_O2 O NH3_H4->EtOH_O2 H-bond EtOH_H2 H EtOH_O2->EtOH_H2 EtOH_C2H5_2 C₂H₅ EtOH_C2H5_2->EtOH_O2

Caption: Inferred hydrogen bonding in 1:1 ammonia-ethanol clusters.

Computational Workflow for Theoretical Studies

The following diagram outlines a logical workflow for the theoretical investigation of ammonia-ethanol cluster formation.

G A Initial Structure Generation (e.g., Molecular Dynamics, Monte Carlo) B Geometry Optimization (e.g., MP2/aug-cc-pVDZ) A->B C Vibrational Frequency Analysis (Confirm Minima) B->C F Wavefunction Analysis (QTAIM, NBO) B->F D Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) C->D E Binding Energy Calculation D->E G Thermodynamic Properties (Enthalpy, Entropy, Free Energy) E->G H Data Interpretation and Reporting F->H G->H

Caption: Computational workflow for ammonia-ethanol cluster studies.

Conclusion

The theoretical study of ammonia-ethanol cluster formation is a rich area for future research with significant implications for understanding intermolecular interactions and their role in various chemical and biological processes. Although direct computational studies on these mixed clusters are sparse, the well-established methodologies for investigating hydrogen-bonded systems provide a clear path forward. By employing high-level ab initio and DFT calculations, coupled with detailed wavefunction analysis techniques like QTAIM and NBO, researchers can elucidate the structures, stabilities, and bonding characteristics of these important molecular aggregates. The data and protocols presented in this guide offer a solid foundation for initiating such investigations, which will undoubtedly contribute to a more profound understanding of the complex interplay of non-covalent forces that govern the molecular world.

References

Advancements in C-N Bond Formation: A Technical Guide to Novel Reactions of Ammonia in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of primary amines is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. The direct amination of alcohols using ammonia (B1221849) represents a highly atom-economical and environmentally benign approach to this critical transformation. This technical guide delves into the core of recent discoveries in the catalytic amination of ethanol (B145695) with ammonia, providing detailed experimental protocols, quantitative data analysis, and visual representations of the underlying chemical processes. We will explore both heterogeneous and homogeneous catalytic systems, offering a comprehensive resource for researchers seeking to leverage these innovative methodologies.

Heterogeneous Catalysis: Vapor-Phase Amination of Ethanol over Ni-Cu/MgAlO

A highly efficient and robust method for the synthesis of ethylamines from ethanol and ammonia involves a vapor-phase reaction over a bimetallic, hydrotalcite-derived Ni-Cu/MgAlO catalyst.[1][2][3] This heterogeneous system offers excellent selectivity and stability, making it an attractive option for continuous flow processes.

Quantitative Data Summary

The performance of the 9% Ni-3% Cu/MgAlO catalyst in the reductive amination of ethanol is summarized below. The data highlights the influence of reaction temperature, H₂ flow rate, and the molar ratio of reactants on ethanol conversion and product selectivity.

EntryTemperature (°C)H₂ Flow Rate (mL/min)Molar Ratio (Ethanol:NH₃)Residence Time (s)Ethanol Conversion (%)Ethylamine Selectivity (%)Diethylamine Selectivity (%)Triethylamine Selectivity (%)
1180201:55.34~85~95~4<1
2200201:55.34~95~90~8~2
3220201:55.34>98~85~12~3
4200101:55.34~92~92~6~2
5200301:55.34>98~88~10~2
6200501:35.34~90~85~13~2
7200501:75.34>98~92~7~1
8200501:55.3498.798.9 (total ethylamines)--

Data compiled from figures and text in "Highly Efficient Reductive Amination of Ethanol to Ethylamines over Non-noble Metallic NiCu/MgAlO Catalyst" and "The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts".[1][2][3]

Experimental Protocols

Materials:

  • Mg(NO₃)₂·6H₂O

  • Al(NO₃)₃·9H₂O

  • Ni(NO₃)₂·6H₂O

  • Cu(NO₃)₂·3H₂O

  • NaOH

  • Na₂CO₃

  • Deionized water

Procedure:

  • A mixed salt solution (Solution A) is prepared by dissolving appropriate amounts of Mg(NO₃)₂·6H₂O, Al(NO₃)₃·9H₂O, Ni(NO₃)₂·6H₂O, and Cu(NO₃)₂·3H₂O in deionized water to achieve the desired metal loadings.

  • A precipitant solution (Solution B) is prepared by dissolving NaOH and Na₂CO₃ in deionized water.

  • Solution A and Solution B are simultaneously added dropwise to a beaker containing deionized water under vigorous stirring at a constant pH of 10 and a temperature of 65 °C.

  • The resulting slurry is aged at 65 °C for 18 hours with continuous stirring.

  • The precipitate is filtered, washed thoroughly with deionized water until the filtrate is neutral, and then dried at 100 °C overnight.

  • The dried solid is calcined in air at 450 °C for 4 hours to obtain the mixed metal oxide catalyst precursor.

  • Prior to the amination reaction, the catalyst precursor is reduced in a hydrogen flow (e.g., 50 mL/min) at 500 °C for 4 hours.

Apparatus:

  • Fixed-bed reactor system

  • Mass flow controllers for gases (H₂, NH₃, N₂)

  • High-performance liquid pump for ethanol

  • Temperature controller

  • Gas chromatograph (GC) for product analysis

Procedure:

  • The reduced Ni-Cu/MgAlO catalyst (e.g., 1 g) is packed into the fixed-bed reactor.

  • The reactor is heated to the desired reaction temperature (e.g., 200 °C) under a flow of nitrogen.

  • Once the temperature is stable, a mixture of hydrogen and ammonia gas is introduced into the reactor at the specified flow rates (e.g., H₂ at 50 mL/min, NH₃ at 38 mL/min).[2]

  • Ethanol is then pumped into the reactor at a controlled rate (e.g., to achieve a desired weight hourly space velocity).

  • The reaction products are passed through a condenser to separate the liquid and gaseous phases.

  • The liquid products are collected and analyzed by GC to determine the conversion of ethanol and the selectivity to ethylamine, diethylamine, and triethylamine.

  • The gaseous products can also be analyzed by GC.

Reaction Pathway and Workflow

The following diagrams illustrate the key steps in the heterogeneous catalytic amination of ethanol.

Reductive_Amination_Pathway Ethanol Ethanol (CH₃CH₂OH) Catalyst1 Ni-Cu/MgAlO (Dehydrogenation) Ethanol->Catalyst1 - H₂ Acetaldehyde Acetaldehyde (CH₃CHO) Imine Ethanimine (CH₃CH=NH) Acetaldehyde->Imine + NH₃ Catalyst2 Ni-Cu/MgAlO (Hydrogenation) Imine->Catalyst2 + H₂ Water Water (H₂O) Imine->Water Ethylamine Ethylamine (CH₃CH₂NH₂) Catalyst1->Acetaldehyde Catalyst2->Ethylamine Ammonia Ammonia (NH₃) Ammonia->Imine

Reductive amination pathway of ethanol.

Experimental_Workflow_Heterogeneous cluster_prep Catalyst Preparation cluster_reaction Vapor-Phase Amination Prep_Start Start Coprecipitation Coprecipitation of Metal Nitrates with NaOH/Na₂CO₃ Prep_Start->Coprecipitation Aging Aging of Slurry Coprecipitation->Aging Filter_Wash Filtering and Washing Aging->Filter_Wash Drying Drying Filter_Wash->Drying Calcination Calcination Drying->Calcination Reduction Reduction in H₂ Calcination->Reduction Reactor_Setup Pack Reactor with Catalyst Reduction->Reactor_Setup Reaction_Start Start Reaction_Start->Reactor_Setup Heating Heat to Reaction Temperature Reactor_Setup->Heating Gas_Feed Introduce H₂ and NH₃ Heating->Gas_Feed Ethanol_Feed Introduce Ethanol Gas_Feed->Ethanol_Feed Reaction Reaction Ethanol_Feed->Reaction Condensation Condensation of Products Reaction->Condensation Analysis GC Analysis Condensation->Analysis

Experimental workflow for heterogeneous catalysis.

Homogeneous Catalysis: Amination of Alcohols using Ruthenium Pincer Complexes

Homogeneous catalysts, particularly ruthenium pincer complexes, have emerged as powerful tools for the direct amination of alcohols with ammonia under milder conditions than many heterogeneous systems.[4][5] These catalysts operate via a "hydrogen borrowing" or "hydrogen transfer" mechanism.

Quantitative Data Summary
EntryAlcoholCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)Primary Amine Yield (%)
11-Hexanol1KOBuᵗToluene13524>9995
21-Octanol0.5KOBuᵗToluene13524>9996
3Benzyl Alcohol1KOBuᵗToluene11012>9998
4Cinnamyl Alcohol1KOBuᵗToluene11012>9992

Data is representative of results reported for Ru-PNP pincer complex catalyzed amination of primary alcohols.[4][5]

Experimental Protocols

Materials:

  • RuCl₂(PPh₃)₃

  • PNP ligand (e.g., a bis(phosphinomethyl)pyridine derivative)

  • Toluene (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the PNP ligand in anhydrous toluene.

  • Add RuCl₂(PPh₃)₃ to the solution.

  • Heat the reaction mixture to reflux (e.g., 110 °C) for a specified period (e.g., 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene/pentane) to yield the desired Ru-PNP pincer complex.

  • The complex should be characterized by NMR spectroscopy and other relevant analytical techniques.

Apparatus:

  • High-pressure autoclave or a thick-walled Schlenk tube

  • Magnetic stirrer with heating

  • Inert atmosphere setup

Procedure:

  • To the autoclave or Schlenk tube, add the Ru-PNP pincer complex (e.g., 1 mol%), a base (e.g., KOBuᵗ, 5 mol%), and the primary alcohol (e.g., ethanol).

  • Add anhydrous solvent (e.g., toluene).

  • Seal the vessel, and then carefully introduce ammonia gas to the desired pressure (or use a solution of ammonia in an organic solvent).

  • Heat the reaction mixture to the specified temperature (e.g., 135 °C) with vigorous stirring for the required duration (e.g., 24 hours).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia.

  • The reaction mixture can be analyzed directly by GC or GC-MS to determine conversion and yield.

  • For product isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

Reaction Pathway and Logical Relationships

The diagrams below depict the catalytic cycle for the homogeneous amination of an alcohol and the logical relationship of the key reaction components.

Hydrogen_Borrowing_Pathway cluster_cycle Catalytic Cycle Ru_Catalyst [Ru]-H₂ Ru_Active [Ru] Ru_Catalyst->Ru_Active - H₂ Ru_Alkoxide [Ru]-OR Ru_Active->Ru_Alkoxide + RCH₂OH Ru_Alkoxide->Ru_Catalyst + H₂ Aldehyde Aldehyde (RCHO) Ru_Alkoxide->Aldehyde Ru_Imine Ru Ru_Imine->Ru_Catalyst Amine Primary Amine (RCH₂NH₂) Ru_Imine->Amine Imine Imine (RCH=NH) Aldehyde->Imine + NH₃ - H₂O Imine->Ru_Imine

Hydrogen borrowing mechanism for homogeneous catalysis.

Logical_Relationship_Homogeneous cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Alcohol Primary Alcohol (e.g., Ethanol) Product Primary Amine Alcohol->Product Ammonia Ammonia Ammonia->Product Ru_Complex Ru-Pincer Complex Ru_Complex->Product catalyzes Base Base (e.g., KOBuᵗ) Base->Product activates Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product medium Temperature Elevated Temperature Temperature->Product drives Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Ru_Complex protects

Key components in homogeneous alcohol amination.

Conclusion

The direct catalytic amination of ethanol with ammonia offers a sustainable and efficient route to valuable primary amines. Both heterogeneous and homogeneous catalytic systems have shown significant promise, each with its own set of advantages. The Ni-Cu/MgAlO catalyst provides a robust and highly selective option for vapor-phase, continuous processes. On the other hand, Ru-pincer complexes demonstrate remarkable activity and selectivity under milder, liquid-phase conditions. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to explore and optimize these novel reactions, paving the way for the development of next-generation pharmaceuticals and fine chemicals. Further research into catalyst design, reaction engineering, and substrate scope will undoubtedly continue to expand the horizons of this exciting field.

References

An In-Depth Technical Guide to Exploring the Phase Diagram of Ammonia-Ethanol-Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The ternary system of ammonia (B1221849), ethanol (B145695), and water is of significant interest across various chemical and pharmaceutical processes, including solvent formulation, extraction, and crystallization. Understanding the phase behavior of this system is critical for process design, optimization, and control. This technical guide provides a comprehensive overview of the theoretical background and a detailed guide to the experimental determination of the vapor-liquid (VLE), solid-liquid (SLE), and liquid-liquid (LLE) equilibria for the ammonia-ethanol-water system. Due to the limited availability of public domain experimental data for this specific ternary system, this document focuses on the requisite methodologies for its complete characterization.

Introduction and Theoretical Background

A ternary phase diagram graphically represents the physical states of a three-component mixture at a constant temperature and pressure.[1] For the ammonia-ethanol-water system, the diagram would map the boundaries between the solid, liquid, and vapor phases, as well as regions of potential liquid-liquid immiscibility.

Component Properties and Binary Subsystems:

  • Ammonia (NH₃): A polar molecule capable of hydrogen bonding.[2] It is highly soluble in water, forming aqueous ammonia (ammonium hydroxide), a weak base.[3] Its solubility in ethanol is also high.

  • Ethanol (C₂H₅OH): A polar protic solvent that is fully miscible with water due to strong hydrogen bonding. The ethanol-water binary system is well-characterized, exhibiting a minimum-boiling azeotrope.[4]

  • Water (H₂O): A highly polar solvent, forming extensive hydrogen bond networks.

Binary Phase Behavior:

  • Ammonia-Water: This system is characterized by high miscibility and significant negative deviation from Raoult's law, indicating strong intermolecular attractions. Extensive VLE and SLE data are available in the literature.[4][5][6][7]

  • Ethanol-Water: These components are miscible in all proportions at standard conditions.[8][9] The VLE is well-documented, featuring a well-known azeotrope.[4]

  • Ammonia-Ethanol: While expected to be highly miscible due to their polar nature and hydrogen bonding capabilities, detailed public data on this binary system is scarce.

Expected Ternary Behavior:

Based on the properties of the binary pairs, the ammonia-ethanol-water system is expected to exhibit a large single-liquid phase region. However, at low temperatures and specific compositions, particularly with high concentrations of one component, liquid-liquid phase separation cannot be ruled out. The presence of dissolved ammonia, which exists in equilibrium with ammonium (B1175870) ions, may also influence miscibility.

Experimental Protocols for Phase Diagram Determination

A thorough investigation of the ternary phase diagram requires a systematic approach to delineate the VLE, SLE, and LLE boundaries.

Vapor-Liquid Equilibrium (VLE) Determination

Methodology: Dynamic Equilibrium Still

A dynamic equilibrium still, such as an Othmer-type apparatus, is suitable for determining the VLE data at a constant pressure (isobaric) or constant temperature (isothermal).

Protocol:

  • Component Purification: Ensure high purity of ammonia, ethanol, and water through appropriate purification methods (e.g., distillation) to eliminate impurities that could affect phase behavior.

  • Mixture Preparation: Prepare a series of binary and ternary mixtures with known compositions by mass.

  • Equilibrium Generation: Introduce a prepared mixture into the still. Heat the mixture to its boiling point and allow the system to reach a steady state, where the composition of the vapor returning to the still is the same as the vapor being boiled off. This ensures the collected samples represent the equilibrium state.

  • Sampling: Once at equilibrium, carefully collect samples of both the liquid and the condensed vapor phases.

  • Compositional Analysis: Analyze the composition of the liquid and vapor samples. Gas chromatography (GC) is a common and accurate method. For the ammonia-water content, acid-base titration can also be employed.

  • Data Collection: Repeat this process for various compositions to map the entire VLE surface of the ternary diagram.

Solid-Liquid Equilibrium (SLE) Determination

Methodology: Cooling Curve Analysis

This method involves monitoring the temperature of a sample as it is cooled at a constant rate. Phase transitions are identified by changes in the cooling rate.

Protocol:

  • Sample Preparation: Prepare a set of mixtures with varying compositions of ammonia, ethanol, and water in sealed, thermally conductive containers.

  • Controlled Cooling: Place the sample in a controlled cooling bath and begin to lower the temperature at a slow, constant rate.

  • Temperature Monitoring: Continuously record the temperature of the mixture using a calibrated temperature probe (e.g., a thermocouple or platinum resistance thermometer).

  • Phase Transition Identification: Plot the temperature as a function of time. The freezing point (the temperature at which the first solid appears) is identified by a plateau or a change in the slope of the cooling curve, which is caused by the release of the latent heat of fusion.

  • Mapping the Liquidus Surface: Repeat the measurement for numerous compositions to determine the liquidus surface, which separates the all-liquid region from the solid-liquid co-existence regions.

Liquid-Liquid Equilibrium (LLE) Determination

Methodology: Cloud Point Titration and Tie-Line Determination

If a region of liquid immiscibility exists, its boundaries (the binodal curve) and the composition of the coexisting phases (tie-lines) must be determined.

Protocol for Binodal Curve Determination:

  • Initial Mixture: Prepare a binary mixture of two of the components that are known to be miscible (e.g., ethanol and water).

  • Titration: Place the mixture in a thermostatted vessel with constant stirring. Titrate this mixture with the third component (ammonia) at a constant temperature.

  • Cloud Point Detection: The point at which the clear, single-phase solution becomes turbid is the cloud point. Record the composition of the mixture at this point.

  • Curve Mapping: Repeat this process with different initial binary compositions to map out the entire binodal curve.

Protocol for Tie-Line Determination:

  • Mixture Preparation: Prepare a ternary mixture of a known overall composition that falls within the two-phase region identified by the binodal curve.

  • Equilibration and Separation: Vigorously mix the sample in a separatory funnel at a constant temperature and then allow it to stand until two distinct liquid layers form.

  • Phase Sampling: Carefully separate the two layers (the conjugate phases) and take samples from each.

  • Compositional Analysis: Determine the composition of each phase using methods like GC or titration. The line connecting the compositions of the two conjugate phases on the ternary diagram is a tie-line.

Data Presentation

The quantitative data obtained from the experimental procedures should be summarized in structured tables for clarity and ease of comparison.

Table 1: Vapor-Liquid Equilibrium Data for the Ammonia-Ethanol-Water System at a Constant Pressure P

Temperature (K)Liquid Phase Mole Fraction (x)Vapor Phase Mole Fraction (y)
xNH₃ xC₂H₅OH
T₁......
T₂......
.........

Table 2: Solid-Liquid Equilibrium (Freezing Point) Data for the Ammonia-Ethanol-Water System

Mixture Composition (Mole Fraction)Freezing Temperature (K)
xNH₃ xC₂H₅OH
......
......
......

Table 3: Liquid-Liquid Equilibrium Data for the Ammonia-Ethanol-Water System at a Constant Temperature T

Tie-Line No.Ammonia-Rich Phase Mole FractionWater/Ethanol-Rich Phase Mole Fraction
xNH₃ xC₂H₅OH
1......
2......
.........

Visualization of Workflows and Phase Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the conceptual structure of the phase diagram.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Equilibria Determination cluster_analysis 3. Analysis cluster_output 4. Output p1 Component Purification p2 Mixture Preparation p1->p2 e1 VLE (Dynamic Still) p2->e1 e2 SLE (Cooling Curve) p2->e2 e3 LLE (Cloud Point) p2->e3 a1 Sampling e1->a1 e2->a1 e3->a1 a2 Compositional Analysis (GC/Titration) a1->a2 o1 Data Tabulation a2->o1 o2 Phase Diagram Construction o1->o2

Caption: Experimental workflow for determining a ternary phase diagram.

Caption: Conceptual ternary phase diagram for ammonia-ethanol-water.

Thermodynamic Modeling

In the absence of comprehensive experimental data, thermodynamic models such as the Non-Random Two-Liquid (NRTL)[10][11] or the UNIQUAC Functional-group Activity Coefficients (UNIFAC)[12][13] method can be used to predict the phase behavior. These models rely on binary interaction parameters that are typically regressed from experimental data of the constituent binary systems. For the ammonia-ethanol-water system, these parameters would need to be carefully evaluated and possibly supplemented with a limited set of ternary experimental data for validation and refinement.

Conclusion

References

An Initial Investigation of Ammonia-Ethanol for Carbon Capture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The urgent need to mitigate carbon dioxide (CO2) emissions has spurred research into innovative and cost-effective carbon capture technologies. Among these, solvent-based absorption processes are the most mature. While aqueous ammonia (B1221849) has been recognized for its high CO2 absorption capacity, low cost, and stability, challenges such as high volatility and significant energy requirements for regeneration have hindered its widespread adoption. This technical guide provides an in-depth initial investigation into the use of a blended ammonia-ethanol solvent for CO2 capture. The addition of ethanol (B145695) as an anti-solvent offers a promising pathway to reduce the energy penalty associated with solvent regeneration by promoting the precipitation of ammonium (B1175870) bicarbonate. This document outlines the core principles, experimental protocols, and key performance data associated with this approach, intended to serve as a foundational resource for researchers and professionals in the field.

Introduction

Post-combustion carbon capture (PCC) using chemical solvents is a leading strategy for reducing greenhouse gas emissions from industrial sources. Aqueous ammonia (NH3) solutions have several advantages over traditional amine-based solvents, including a higher theoretical CO2 loading capacity (mole of CO2 per mole of absorbent), resistance to degradation by flue gas impurities like SOx and NOx, and lower solvent cost. However, the high energy demand for stripping CO2 from the rich solution remains a significant economic barrier.

The innovative use of organic solvents, such as ethanol, in conjunction with aqueous ammonia aims to address this challenge. Ethanol acts as an anti-solvent, reducing the solubility of the primary CO2 capture product, ammonium bicarbonate (NH4HCO3), in the aqueous solution. This promotes the precipitation of NH4HCO3, allowing for its solid-liquid separation from the bulk solvent. The captured CO2 can then be liberated by heating the solid bicarbonate, a process that requires significantly less energy than heating the entire volume of the absorbent solution.

This guide details the fundamental chemistry, experimental procedures for evaluation, and available performance data for the ammonia-ethanol system. It is designed to provide a comprehensive starting point for further research and development in this promising area of carbon capture.

Core Principles and Chemical Pathways

The capture of CO2 using an aqueous ammonia-ethanol solvent involves a series of chemical reactions. Initially, CO2 dissolves in water to form carbonic acid, which then reacts with ammonia to form ammonium bicarbonate and ammonium carbamate. The presence of ethanol reduces the solubility of ammonium bicarbonate, shifting the equilibrium towards its precipitation.

Key Chemical Reactions:

The primary reactions in the aqueous ammonia-CO2 system are:

  • CO2 Hydrolysis: CO2 + H2O ⇌ H2CO3

  • Ammonia Hydrolysis: NH3 + H2O ⇌ NH4+ + OH-

  • Bicarbonate Formation: H2CO3 + NH3 ⇌ NH4+ + HCO3-

  • Carbamate Formation: 2NH3 + CO2 ⇌ NH2COONH4

  • Precipitation: NH4+ + HCO3- (in ethanol/water) → NH4HCO3(s)

The regeneration step involves the thermal decomposition of the precipitated ammonium bicarbonate:

  • Regeneration: NH4HCO3(s) + heat → NH3(g) + CO2(g) + H2O(l)

Signaling Pathway of CO2 Capture and Regeneration

CO2_Capture_Regeneration CO2_gas CO2 (gas) Absorber Absorption CO2_gas->Absorber Flue Gas NH3_aq Aqueous NH3/Ethanol NH3_aq->Absorber Rich_Sol CO2-Rich Solution (NH4HCO3, NH2COONH4) Absorber->Rich_Sol Precipitation Precipitation Rich_Sol->Precipitation Separator Solid-Liquid Separation Precipitation->Separator Solid_NH4HCO3 Solid NH4HCO3 Regenerator Regeneration (Heating) Solid_NH4HCO3->Regenerator Separator->Solid_NH4HCO3 Solid Lean_Sol Lean Solvent Separator->Lean_Sol Liquid Lean_Sol->NH3_aq Recycle CO2_product Pure CO2 (gas) Regenerator->CO2_product Recycled_NH3 Recycled NH3 Regenerator->Recycled_NH3 Recycled_NH3->NH3_aq Makeup

Caption: CO2 Capture and Regeneration Workflow.

Experimental Protocols

This section provides a generalized methodology for the laboratory-scale investigation of CO2 capture using an ammonia-ethanol solvent.

Materials and Equipment
  • Reagents: Anhydrous ammonia (or aqueous ammonia solution of known concentration), absolute ethanol, deionized water, gaseous CO2 (e.g., 15% CO2 in N2 to simulate flue gas), nitrogen (for purging).

  • Glassware: Gas washing bottles (bubblers), round-bottom flasks, condensers, graduated cylinders, beakers.

  • Equipment: Mass flow controllers, a thermostatically controlled water bath, a magnetic stirrer with a heating plate, a pH meter, a balance, a gas chromatograph (GC) or non-dispersive infrared (NDIR) sensor for CO2 analysis, and equipment for titration.

Solvent Preparation
  • Prepare a stock solution of aqueous ammonia of the desired concentration (e.g., 5-15 wt%) by bubbling anhydrous ammonia into chilled deionized water or by diluting a concentrated aqueous ammonia solution. The concentration should be verified by titration with a standard acid.

  • Prepare the ammonia-ethanol solvent by mixing the aqueous ammonia solution with absolute ethanol to achieve the desired volume ratio (e.g., 10-50% v/v ethanol). Prepare the solution in a fume hood due to the volatility of ammonia.

CO2 Absorption Procedure
  • Assemble the absorption setup, consisting of a gas washing bottle containing a known volume and concentration of the ammonia-ethanol solvent, placed in a thermostatic water bath to maintain a constant temperature (e.g., 25-40°C).

  • Connect the gas inlet of the washing bottle to the simulated flue gas source via a mass flow controller.

  • Connect the gas outlet to a gas analyzer (GC or NDIR) to measure the CO2 concentration in the exiting gas stream.

  • Start the flow of the simulated flue gas at a known flow rate (e.g., 100-500 mL/min).

  • Record the outlet CO2 concentration over time until it reaches the inlet concentration, indicating that the solvent is saturated.

  • The amount of CO2 absorbed can be calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

  • The CO2 loading is expressed as moles of CO2 absorbed per mole of ammonia in the solvent.

Solvent Regeneration
  • After absorption, transfer the CO2-rich solvent to a round-bottom flask. If significant precipitation of ammonium bicarbonate has occurred, separate the solid by filtration.

  • Heat the rich solvent (or the filtered solid) using a heating mantle connected to a temperature controller. The regeneration temperature can be varied (e.g., 60-100°C).

  • The off-gas, containing the released CO2 and ammonia, is passed through a condenser to recover water and ammonia.

  • The non-condensable gas (primarily CO2) is collected and its volume is measured, or its concentration is analyzed.

  • The regeneration efficiency is calculated as the ratio of the amount of CO2 recovered to the amount of CO2 initially absorbed.

Analytical Methods
  • CO2 Loading: The CO2 loading in the rich solvent can be determined by titration. A common method involves precipitating the carbonate and bicarbonate with barium chloride and then titrating the excess hydroxide (B78521) with a standard acid. Alternatively, a total inorganic carbon (TIC) analyzer can be used.

  • Ammonia Concentration: The ammonia concentration in the lean and rich solvents can be determined by titration with a standard acid (e.g., HCl or H2SO4).

  • Gas Analysis: The concentration of CO2 in the gas streams can be measured using a gas chromatograph with a thermal conductivity detector (TCD) or a non-dispersive infrared (NDIR) sensor.

Experimental Workflow Diagram

Experimental_Workflow Start Start Solvent_Prep Solvent Preparation (NH3/Ethanol/H2O) Start->Solvent_Prep Absorption CO2 Absorption Solvent_Prep->Absorption Analysis1 Analyze Gas Outlet (GC/NDIR) Absorption->Analysis1 Analysis2 Determine CO2 Loading (Titration/TIC) Analysis1->Analysis2 Regeneration Solvent Regeneration Analysis2->Regeneration Analysis3 Analyze Regenerated Solvent Regeneration->Analysis3 Analysis4 Quantify Recovered CO2 Regeneration->Analysis4 End End Analysis4->End

Caption: Laboratory-Scale Experimental Workflow.

Quantitative Data

The following tables summarize key performance indicators for ammonia-based CO2 capture systems, including data from studies that have incorporated organic solvents. It is important to note that direct, comprehensive comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: CO2 Absorption Performance of Ammonia-Based Solvents

Solvent CompositionTemperature (°C)CO2 Loading (mol CO2/mol NH3)CO2 Removal Efficiency (%)Reference
7 wt% Aqueous NH3250.6 - 0.890 - 99[1]
11.25 wt% Aqueous NH3Ambient~0.3 (initial)92.8 - 98.3[2]
2 M NH4HCO3 + 16.7% v/v AcetaldehydeRoom Temp.N/A86.5% CO2 release[3]
3 M NH3 + Promoters15~0.5 - 0.7N/A (focus on rate)[4]

Table 2: Regeneration Performance of Ammonia-Based Solvents

Solvent SystemRegeneration Temperature (°C)Regeneration Energy (MJ/kg CO2)Regeneration Efficiency (%)Reference
Chilled Ammonia Process120 - 1502.2 - 3.2>90[5]
2 M NH4HCO3 + 16.7% v/v Acetaldehyde68 (for solvent recovery)1.39N/A[3]
Aqueous NH3 (general)80 - 1202.5 - 4.085-95[6]

Pilot-Scale Considerations

While extensive pilot-scale data for the specific ammonia-ethanol system is not widely published, data from pilot plants using aqueous ammonia and other amine-based solvents with organic components provide valuable insights.[7][8][9]

A typical pilot plant for an ammonia-ethanol process would consist of:

  • An Absorber: A packed column where the flue gas comes into contact with the lean ammonia-ethanol solvent.

  • A Precipitation/Crystallization Unit: A vessel designed to cool the rich solvent and allow for the precipitation of ammonium bicarbonate.

  • A Solid-Liquid Separator: A centrifuge or filter to separate the solid ammonium bicarbonate from the lean solvent.

  • A Regenerator: A heated vessel (e.g., a calciner) to decompose the ammonium bicarbonate and release high-purity CO2.

  • Heat Exchangers: To recover heat and improve the overall energy efficiency of the process.

Pilot Plant Process Flow Diagram

Pilot_Plant Flue_Gas_In Flue Gas Inlet Absorber Absorber Flue_Gas_In->Absorber Clean_Gas_Out Clean Gas Outlet Absorber->Clean_Gas_Out Rich_Solvent Rich Solvent Absorber->Rich_Solvent Crystallizer Crystallizer Rich_Solvent->Crystallizer Separator Solid-Liquid Separator Crystallizer->Separator Lean_Solvent Lean Solvent Separator->Lean_Solvent Liquid Regenerator Regenerator Separator->Regenerator Solid Lean_Solvent->Absorber Recycle CO2_Out CO2 Product Regenerator->CO2_Out

Caption: Simplified Pilot Plant Flow Diagram.

Conclusion and Future Outlook

The use of an ammonia-ethanol solvent system for carbon capture presents a promising approach to reduce the energy penalty associated with solvent regeneration, a major bottleneck in the commercial viability of post-combustion capture technologies. The ability of ethanol to act as an anti-solvent and promote the precipitation of ammonium bicarbonate allows for a potentially more energy-efficient regeneration pathway.

This technical guide has provided a foundational overview of the core principles, experimental methodologies, and available data for this system. Further research is required to optimize the solvent composition, operating conditions (temperature, pressure), and process design to maximize CO2 capture efficiency while minimizing energy consumption and operational costs. Key areas for future investigation include:

  • Detailed kinetic and thermodynamic modeling: To better understand the vapor-liquid-solid equilibrium of the NH3-C2H5OH-H2O-CO2 system.

  • Process optimization: To minimize ammonia slip and ethanol losses.

  • Materials compatibility and corrosion studies: To ensure the long-term stability and safety of the process equipment.

  • Pilot-scale demonstration: To validate the laboratory-scale findings and assess the techno-economic feasibility of the process at a larger scale.

The continued investigation of the ammonia-ethanol system and similar solvent blends holds significant potential for advancing the field of carbon capture and contributing to a low-carbon future.

References

An In-depth Technical Guide on the Core Principles of Ammonia-Ethanol Fuel Combustion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Ammonia (B1221849) (NH₃) is a promising carbon-free energy vector, viewed as a key candidate for sustainable energy applications due to its potential to be used in combustion engines, fuel cells, and as a hydrogen carrier.[1] However, challenges such as a low burning rate, high ignition energy, and narrow flammability limits hinder its direct application in combustion devices.[2][3][4] To overcome these limitations, blending ammonia with more reactive, sustainable fuels like ethanol (B145695) (C₂H₅OH) has emerged as a viable strategy to enhance its combustion properties.[3][5] This technical guide provides a comprehensive overview of the fundamental principles governing the combustion of ammonia-ethanol blends, focusing on chemical kinetics, combustion characteristics, emission profiles, and the experimental protocols used for their study.

Core Combustion Principles and Chemical Kinetics

The primary advantage of adding ethanol to ammonia is the enhancement of the fuel mixture's reactivity. Ammonia's combustion is hindered by its high auto-ignition temperature and low flame speed.[6] Ethanol, being more reactive, significantly improves these characteristics.

Chemical Kinetic Interaction:

The addition of ethanol to ammonia enriches the pool of highly reactive radicals, particularly hydroxyl (OH), hydrogen (H), and oxygen (O) radicals.[1][7] These radicals are crucial for initiating and propagating the combustion reactions of ammonia. The decomposition of ethanol and its subsequent oxidation reactions provide these key radicals, which then accelerate the consumption of NH₃.[7] This synergistic effect is central to the improved combustion performance of the blend. Ethanol is considered a more effective combustion promoter for ammonia than methanol (B129727), largely due to its higher contribution to the formation of these reactive radicals.[1] The interaction between the nitrogen-based chemistry of ammonia and the carbon-based chemistry of ethanol is complex, involving cross-reactions between the fuel components and their intermediates.[6][7]

A simplified diagram illustrating the key chemical pathways in ammonia-ethanol combustion is presented below. Ethanol pyrolysis and oxidation generate a radical pool that accelerates the oxidation of ammonia, leading to the formation of primary combustion products and various emissions.

G Ammonia Ammonia (NH₃) Ammonia_Radicals Ammonia Radicals (NH₂, NH) Ammonia->Ammonia_Radicals H-abstraction by Radicals Ethanol Ethanol (C₂H₅OH) Ethanol_Decomp Ethanol Decomposition Products (C₂H₅, CH₃, etc.) Ethanol->Ethanol_Decomp Pyrolysis Air Oxidizer (Air) Radicals OH, H, O Radicals Air->Radicals Radicals->Ammonia Promotes H2O Water (H₂O) Radicals->H2O Ethanol_Decomp->Radicals Oxidation CO2 Carbon Dioxide (CO₂) Ethanol_Decomp->CO2 Oxidation UHC Unburned Hydrocarbons (UHC) Ethanol_Decomp->UHC Incomplete Combustion N2 Nitrogen (N₂) Ammonia_Radicals->N2 NOx Nitrogen Oxides (NOx) Ammonia_Radicals->NOx Oxidation N2O Nitrous Oxide (N₂O) Ammonia_Radicals->N2O NOx->N2 Reduction (De-NOx)

Caption: Simplified reaction pathways in ammonia-ethanol combustion.

Quantitative Combustion Characteristics

Laminar flame speed is a fundamental property of a fuel-air mixture that indicates its reactivity. Pure ammonia exhibits a low laminar flame speed. The addition of ethanol significantly increases the flame speed of the blend.[1] For instance, one study observed a two-fold increase in laminar flame speed by adding 25% ethanol to neat ammonia.[8] This enhancement is critical for the application of these blends in internal combustion engines, where a faster burning rate is required for stable and efficient operation.[9]

Table 1: Laminar Flame Speed of Ammonia-Ethanol Blends

Ethanol Mole Fraction (x C₂H₅OH) Pressure (bar) Temperature (K) Equivalence Ratio (Φ) Laminar Flame Speed (cm/s) Reference
0.00 1 423 1.0 ~13 [8]
0.25 1 423 1.0 ~27 [8]
0.50 1 423 1.0 ~38 [8]
0.75 1 423 1.0 ~47 [8]
1.00 1 423 1.0 ~55 [8]
NH₃/Air 2 - 7 508 - 610 1.0 Varies with P, T [6]

| NH₃/C₂H₅OH/Air | 2 - 11.3 | 503 - 645 | 1.0 | Varies with P, T |[6] |

Ignition delay time is the period between the start of energy input and the onset of combustion. Ammonia's long IDT is a significant barrier to its use in engines.[10] Adding even small amounts of ethanol drastically shortens the IDT of ammonia across a wide range of temperatures and pressures.[1][7] For example, adding just 1% ethanol can lower the auto-ignition temperature of ammonia by approximately 110 K at 40 bar.[7] At high temperatures (1300 K), adding 5% ethanol can shorten the IDT by more than 65% compared to pure ammonia.[10]

Table 2: Ignition Delay Times of Ammonia-Ethanol Blends

Ethanol Mole % in Fuel Pressure (bar) Temperature Range (K) Equivalence Ratio (Φ) Key Finding Reference
10% and 30% 1, 10, 20 1100 - 1500 1.0 Ethanol significantly shortens IDT. [1]
1% 40 820 - 1120 0.5, 1.0, 2.0 Auto-ignition temperature decreases by ~110 K. [7]
5% 1.4 ~1300 1.0 IDT shortened by >65% compared to pure NH₃. [10]

| 0% - 30% | 1.4, 10 | 1250 - 2150 | 0.5, 1.0, 2.0 | Ethanol has a strong non-linear enhancement effect on ignition. |[10] |

Emission Profiles of Ammonia-Ethanol Combustion

While blending ethanol improves ammonia's combustion properties, it also alters the emission profile, introducing carbon-based pollutants and affecting nitrogen oxide formation.

  • Nitrogen Oxides (NOx and N₂O): The effect of ethanol on NOx emissions is complex. At high temperatures, ethanol addition can contribute to increased NO formation.[1] However, under certain lean-burn conditions, ethanol blends can reduce NO emissions.[11] Some studies using molecular dynamics simulations have shown that at 3,000 K, a 10% ethanol addition can reduce NOx production by approximately 39.6% by redirecting nitrogen intermediates through stabilizing pathways like HNO and N₂O.[12][13] The formation of nitrous oxide (N₂O), a potent greenhouse gas, is also a concern and is influenced by the equivalence ratio and temperature.[14]

  • Carbon-Based Emissions (CO, CO₂, THC): The introduction of ethanol, a carbon-containing fuel, inevitably leads to the formation of carbon monoxide (CO) and carbon dioxide (CO₂).[9] Additionally, incomplete combustion can result in emissions of total unburned hydrocarbons (THC).[9] Studies in spark-ignition engines have shown that ethanol blends exhibit elevated levels of NOx and THC compared to methanol blends.[9]

  • Soot: Pure ammonia combustion is soot-free. When blended with hydrocarbons, ammonia has been shown to inhibit soot formation.[14][15] This suppression is attributed to chemical effects, where ammonia and its derivatives interfere with the formation of polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot.[15][16]

Experimental Protocols and Methodologies

The characterization of ammonia-ethanol combustion relies on several key experimental techniques. Each method is suited for measuring specific combustion parameters under controlled conditions.

A generalized workflow for these experiments is depicted below. It begins with the precise preparation of the fuel blend, followed by the combustion event in a specialized apparatus, data acquisition, and subsequent analysis to determine the fundamental combustion properties.

G cluster_setup Phase 1: Preparation & Setup cluster_exp Phase 2: Combustion Experiment cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis P1 Fuel Blend Preparation (NH₃, C₂H₅OH, Air) P2 Apparatus Conditioning (Set P, T, Φ) P1->P2 P3 Ignition Event (e.g., Spark, Shockwave) P2->P3 P4 Combustion Apparatus P3->P4 P4_options Constant Volume Bomb Shock Tube Rapid Compression Machine Optical Engine P4->P4_options P5 High-Speed Imaging (Flame Propagation) P4->P5 P6 Pressure Transducers (Pressure vs. Time) P4->P6 P7 Gas Sampling / Spectroscopy (Species Concentration) P4->P7 P8 Calculate Laminar Flame Speed P5->P8 P9 Determine Ignition Delay Time P6->P9 P10 Quantify Emission Products P7->P10

Caption: Generalized experimental workflow for combustion analysis.

  • Constant Volume Combustion Chamber / Spherical Expanding Flame: This method is primarily used to measure laminar flame speeds. A premixed fuel-air mixture is ignited at the center of a spherical, constant-volume vessel.[1] High-speed imaging captures the outwardly propagating spherical flame front.[2] By tracking the flame radius over time and accounting for the pressure rise, the stretched flame speed is determined, and from this, the unstretched laminar flame speed is extrapolated. Experiments are often conducted at various initial pressures and temperatures.[2][8]

  • Shock Tube: Shock tubes are used to study ignition delay times at high temperatures and pressures.[1] A high-pressure driver gas is separated from the low-pressure test gas (the fuel-air mixture) by a diaphragm. When the diaphragm ruptures, a shock wave propagates into the test gas, rapidly compressing and heating it to conditions where auto-ignition occurs. The time between the passage of the shock wave and the onset of combustion (detected by pressure or light emission sensors) is the ignition delay time.[10]

  • Rapid Compression Machine (RCM): An RCM simulates a single compression stroke of an internal combustion engine to study auto-ignition phenomena at intermediate temperatures and high pressures.[7][10] The fuel-air mixture is rapidly compressed by a piston, and the ignition delay time is measured from the end of compression to the start of combustion. This technique is particularly useful for studying low-temperature chemistry.[7]

  • Optical Spark-Ignition (SI) Engine: To study combustion under realistic engine conditions, a single-cylinder engine with optical access (e.g., a quartz window in the piston) is used.[9] This allows for high-speed imaging of the flame front propagation.[9] The engine is operated with different ammonia-ethanol blends, and performance metrics like in-cylinder pressure, heat release rate, and engine efficiency are measured, along with exhaust gas analysis for emissions.[3][9]

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution with Ammonia in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nucleophilic substitution reaction of alkyl halides with ammonia (B1221849) in an ethanol (B145695) solvent, a common method for the synthesis of primary amines known as the Hofmann ammonolysis. The protocol outlines the reaction mechanism, key parameters, a step-by-step experimental procedure, and the expected outcomes. A significant challenge in this synthesis is the potential for over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. This note addresses this issue by emphasizing the use of a large excess of ammonia to favor the formation of the primary amine.

Introduction

The reaction of an alkyl halide with ammonia is a fundamental nucleophilic substitution reaction used for the synthesis of amines.[1][2][3] In this process, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion.[2] The reaction is typically carried out in a sealed tube at elevated temperatures and pressures, with ethanol serving as a solvent to dissolve both the gaseous ammonia and the alkyl halide.[4][5]

A primary limitation of this method is the formation of a mixture of products.[3] The initially formed primary amine is also a nucleophile and can compete with ammonia to react with the alkyl halide, leading to the formation of secondary and tertiary amines, and eventually a quaternary ammonium salt.[3] To mitigate this, a large excess of ammonia is typically employed to increase the probability of the alkyl halide reacting with ammonia rather than the amine product.[4]

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a nucleophilic substitution mechanism. For primary and secondary alkyl halides, the reaction generally follows an SN2 pathway, while for tertiary alkyl halides, an SN1 mechanism is more likely.

SN2 Mechanism for a Primary Alkyl Halide (e.g., 1-Bromobutane)
  • Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the partially positive carbon atom of the C-Br bond in 1-bromobutane (B133212). Simultaneously, the C-Br bond begins to break.

  • Transition State: A transition state is formed where the nitrogen atom is partially bonded to the carbon, and the bromine atom is partially detached.

  • Product Formation: The bromide ion leaves, and a butylammonium (B8472290) ion is formed.

  • Deprotonation: A second molecule of ammonia acts as a base, deprotonating the butylammonium ion to yield the primary amine (butylamine) and an ammonium ion.

sn2_mechanism cluster_reactants Reactants cluster_products Products NH3 NH₃ PrimaryAmine R-NH₂ NH3->PrimaryAmine Nucleophilic Attack & Deprotonation AmmoniumHalide NH₄⁺X⁻ NH3->AmmoniumHalide AlkylHalide R-X AlkylHalide->PrimaryAmine

Caption: SN2 Nucleophilic Substitution Pathway.

Data Presentation

The product distribution in the ammonolysis of alkyl halides is highly dependent on the molar ratio of the reactants. The following table summarizes the expected product distribution for the reaction of a primary alkyl halide (R-X) with ammonia.

Molar Ratio (Ammonia : R-X)Primary Amine (R-NH₂) YieldSecondary Amine (R₂NH) YieldTertiary Amine (R₃N) YieldQuaternary Salt (R₄N⁺X⁻) Yield
1 : 1LowModerateHighModerate
10 : 1 High Low Very Low Negligible
20 : 1 Very High Very Low Negligible Negligible
1 : 10 (Excess R-X)NegligibleLowModerateHigh

Note: The yields are qualitative and serve to illustrate the trend. Actual yields will vary depending on the specific substrate, temperature, and pressure.

Experimental Protocol: Synthesis of n-Butylamine from 1-Bromobutane

This protocol describes the synthesis of n-butylamine from 1-bromobutane using a large excess of ethanolic ammonia.

Materials and Equipment
  • 1-Bromobutane (Reagent Grade)

  • Ethanol (Anhydrous)

  • Ammonia (Gas or concentrated aqueous solution)

  • Heavy-walled sealed reaction tube or a high-pressure autoclave

  • Heating mantle or oil bath

  • Pressure gauge

  • Stirring mechanism (for autoclave)

  • Rotary evaporator

  • Distillation apparatus

  • Separatory funnel

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Drying agent (e.g., anhydrous potassium carbonate)

  • Standard laboratory glassware

Procedure
  • Preparation of Ethanolic Ammonia: In a fume hood, carefully dissolve a known excess of ammonia gas in anhydrous ethanol at a low temperature (e.g., 0 °C) to prepare a concentrated solution. Alternatively, a commercially available saturated solution of ammonia in ethanol can be used. The molar ratio of ammonia to 1-bromobutane should be at least 10:1 to favor the formation of the primary amine.

  • Reaction Setup: Place the ethanolic ammonia solution into a heavy-walled sealed reaction tube or a high-pressure autoclave.

  • Addition of Alkyl Halide: Slowly add 1-bromobutane to the ethanolic ammonia solution.

  • Sealing and Heating: Securely seal the reaction vessel. If using an autoclave, ensure all fittings are tight and the pressure gauge is functioning correctly. Heat the mixture to approximately 100 °C (373 K) using a heating mantle or an oil bath.[6] The autogenous pressure will rise as the reaction mixture is heated.

  • Reaction Time: Maintain the reaction at 100 °C for several hours. The optimal reaction time may vary and can be monitored by techniques such as thin-layer chromatography (TLC) if feasible.

  • Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature. If using an autoclave, slowly and carefully vent the excess ammonia pressure in a fume hood.

  • Work-up:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the excess ammonia and ethanol using a rotary evaporator.

    • Add a sufficient amount of a strong base, such as 2 M sodium hydroxide solution, to the residue to neutralize the ammonium bromide salt and liberate the free amine.

    • Transfer the mixture to a separatory funnel. The n-butylamine will form an organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved amine.

    • Combine the organic layers and dry over an anhydrous drying agent like potassium carbonate.

  • Purification: Filter to remove the drying agent and purify the n-butylamine by fractional distillation. Collect the fraction boiling at the literature value for n-butylamine (approximately 77-79 °C).

experimental_workflow A Prepare Ethanolic Ammonia B Add 1-Bromobutane A->B C Seal and Heat (100°C) B->C D Cool and Depressurize C->D E Work-up (Base Addition & Extraction) D->E F Purification (Distillation) E->F G Characterization (e.g., NMR, IR) F->G

Caption: Experimental Workflow for Amine Synthesis.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood due to the volatility and toxicity of ammonia and 1-bromobutane.

  • The use of a sealed tube or autoclave involves high pressure and requires appropriate safety shields and procedures.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ammonia is corrosive and has a strong odor. Handle with care.

  • 1-Bromobutane is a flammable liquid and an irritant.

Conclusion

The nucleophilic substitution of alkyl halides with ammonia in ethanol is a viable method for the synthesis of primary amines, provided that a large excess of ammonia is used to minimize the formation of byproducts. The protocol outlined in this document provides a comprehensive guide for researchers to perform this reaction safely and efficiently. Careful control of reaction conditions and a thorough purification process are essential for obtaining the desired primary amine in good yield and purity.

References

Application Notes and Protocols for Utilizing Ammonia-Ethanol Mixtures in Adsorption Refrigeration Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Adsorption refrigeration technology presents a promising, environmentally friendly alternative to conventional vapor-compression refrigeration systems. By utilizing low-grade waste heat or solar energy, these systems can significantly reduce electricity consumption and eliminate the use of harmful refrigerants. The working pair, consisting of an adsorbent and a refrigerant, is the core of the adsorption refrigeration cycle. While pure refrigerants like ammonia (B1221849) or ethanol (B145695) are commonly used, their operating pressures can be significantly above or below atmospheric pressure, leading to either safety concerns or the need for robust vacuum systems.

The use of a binary mixture of ammonia and ethanol as the refrigerant offers a significant advantage: the ability to operate the refrigeration cycle at pressures close to atmospheric pressure. This is achieved by carefully selecting the composition of the mixture.[1][2][3] Specifically, an ethanol mole fraction in the range of 0.70 to 0.75 has been identified as optimal for achieving near-atmospheric pressure in both the evaporator and the condenser.[2][3] This application note provides detailed protocols for the preparation of the ammonia-ethanol mixture, the experimental setup, and the operational procedure for an adsorption refrigeration cycle using this binary refrigerant with activated carbon as the adsorbent.

Data Presentation: Performance of Ammonia-Ethanol Adsorption Refrigeration

The performance of an adsorption refrigeration system is primarily evaluated by its Coefficient of Performance (COP), which is the ratio of the cooling effect produced to the heat energy input. The following tables summarize the theoretical and experimental performance data for ammonia-ethanol mixtures and compare them with pure refrigerants under various operating conditions.

Refrigerant Composition (Ethanol Mole Fraction)AdsorbentEvaporation Temperature (°C)Condensation/Adsorption Temperature (°C)Desorption Temperature (°C)Coefficient of Performance (COP)Reference
0.55 - 0.90Activated Carbon (SRD1352/3)1025800.265 - 0.281 (calculated)[3]
Pure EthanolActivated Carbon (SRD1352/3)730-0.63 (reported)[3]
Pure AmmoniaActivated Carbon (SRD1352/3)1035-0.55 (reported)[3]
Pure EthanolActivated Carbon20, 25, 30-90, 100~0.19 (experimental average)[4]
RefrigerantAdsorbentEvaporation Temperature (°C)Condensing Temperature (°C)Desorption Temperature (°C)Specific Cooling Power (SCP) (W/kg)Coefficient of Performance (COP)Reference
AmmoniaActivated Carbon103080--[5]
MethanolActivated Carbon04080523.80.403[1]

Experimental Protocols

Preparation and Activation of Activated Carbon Adsorbent

Activated carbon is a commonly used adsorbent due to its high porosity and large surface area.[6] For ammonia and ethanol adsorption, the surface chemistry of the activated carbon can be modified to enhance its performance.

Materials:

  • Granular activated carbon (e.g., from coconut shell)

  • Hydrochloric acid (HCl) or other acidic solution (e.g., nitric acid)

  • Distilled water

  • Drying oven

  • Furnace

Protocol:

  • Washing: Wash the granular activated carbon with distilled water to remove any dust and impurities.

  • Acid Treatment (Optional but Recommended): To enhance the adsorption of polar molecules like ammonia and ethanol, the activated carbon can be acid-treated. Immerse the washed activated carbon in a dilute solution of an acid like hydrochloric acid for several hours.[7] This process introduces acidic functional groups on the carbon surface, which can improve its affinity for ammonia.

  • Rinsing: After acid treatment, thoroughly rinse the activated carbon with distilled water until the pH of the rinsing water is neutral.

  • Drying: Dry the activated carbon in an oven at 110-120°C for at least 12 hours to remove all moisture.

  • Activation: Place the dried activated carbon in a furnace. Heat it under an inert atmosphere (e.g., nitrogen) to a temperature between 600°C and 900°C.[6] This process, known as carbonization, removes volatile components. Subsequently, the carbon can be activated by exposing it to an oxidizing atmosphere (e.g., steam or carbon dioxide) at high temperatures (600-1200°C) to develop its porous structure.[6]

  • Cooling and Storage: Allow the activated carbon to cool down in the inert atmosphere to prevent oxidation. Store the activated carbon in a desiccator to keep it dry until use.

Preparation of Ammonia-Ethanol Refrigerant Mixture

Safety Precautions: Ammonia is toxic and corrosive.[8][9] This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[8][10]

Materials:

  • Anhydrous ammonia gas cylinder

  • Anhydrous ethanol

  • Gas tight syringe or mass flow controller

  • A pre-weighed, cooled, and evacuated stainless steel sample cylinder

  • Balance with a precision of at least 0.1 g

Protocol:

  • Determine Molar Quantities: Calculate the required mass of ammonia and ethanol to achieve the desired mole fraction (e.g., 0.75 mole fraction of ethanol).

  • Chill the Collection Cylinder: Cool the pre-weighed, evacuated stainless steel sample cylinder in a cold bath (e.g., dry ice/acetone) to facilitate the condensation of ammonia.

  • Introduce Ethanol: Using a gas-tight syringe or by direct weighing, carefully add the calculated mass of anhydrous ethanol to the chilled sample cylinder.

  • Introduce Ammonia: Connect the ammonia gas cylinder to the sample cylinder through a regulating valve and a mass flow controller or by carefully monitoring the weight change of the sample cylinder on a balance. Slowly introduce the calculated mass of ammonia gas into the cylinder. The ammonia will condense and mix with the ethanol.

  • Equilibration: Once the desired masses of both components have been added, close the valve of the sample cylinder. Allow the cylinder to slowly warm up to room temperature inside the fume hood. Gently agitate the cylinder to ensure thorough mixing.

  • Verification (Optional): The composition of the mixture can be verified using analytical techniques such as gas chromatography.

Experimental Setup and Charging the Refrigerant

A typical two-bed adsorption refrigeration system consists of two adsorber beds, a condenser, an evaporator, and a series of valves to control the flow of the refrigerant.

Charging Protocol:

  • Evacuation: The entire refrigeration system must be thoroughly evacuated using a vacuum pump to remove any non-condensable gases and moisture. A vacuum level of less than 10 Pa is recommended.

  • Leak Check: After evacuation, the system should be isolated from the vacuum pump and monitored for any pressure rise, which would indicate a leak.

  • Refrigerant Charging: Connect the prepared ammonia-ethanol mixture cylinder to the charging port of the refrigeration system.

  • Liquid Charging: It is recommended to charge the binary mixture as a liquid to ensure the composition entering the system is the same as the prepared mixture.[11] This can be done by inverting the cylinder and charging into the high-pressure side of the system (e.g., the liquid receiver or the line between the condenser and the expansion valve).[12][13]

  • Charging by Weight: Use a refrigerant scale to accurately charge the required mass of the ammonia-ethanol mixture into the system. The required amount will depend on the volume of the system and the desired operating conditions.

  • System Equalization: After charging, allow the pressure within the system to equalize before starting the refrigeration cycle.

Experimental Operation of a Two-Bed Adsorption Refrigeration Cycle

The operation of a two-bed adsorption chiller allows for a continuous cooling effect. While one bed is being heated to desorb the refrigerant (generation phase), the other bed is being cooled to adsorb the refrigerant vapor from the evaporator (adsorption phase).[14][15]

Operational Steps:

  • Initial State: Both adsorber beds are saturated with the ammonia-ethanol refrigerant at a low temperature and pressure corresponding to the evaporator.

  • Cycle Start - Phase 1 (Bed 1 Desorption / Bed 2 Adsorption):

    • Bed 1 (Generator):

      • Close the valve connecting Bed 1 to the evaporator.

      • Open the valve to the hot water/heat source circuit to heat Bed 1.

      • As the temperature and pressure in Bed 1 increase, the adsorbed refrigerant mixture is desorbed.

      • Open the valve connecting Bed 1 to the condenser. The high-pressure refrigerant vapor flows to the condenser.

    • Bed 2 (Adsorber):

      • Close the valve connecting Bed 2 to the condenser.

      • Open the valve to the cooling water circuit to cool Bed 2.

      • Open the valve connecting Bed 2 to the evaporator. The cooled activated carbon in Bed 2 adsorbs the refrigerant vapor from the evaporator, causing the pressure in the evaporator to drop and producing the cooling effect.

  • Phase 2 (Pre-cooling of Bed 1 / Pre-heating of Bed 2):

    • After a set period of time (the half-cycle time), the heating of Bed 1 and cooling of Bed 2 are stopped.

    • The valves connecting Bed 1 to the condenser and Bed 2 to the evaporator are closed.

    • A heat recovery step can be implemented here where the heat from Bed 1 is used to pre-heat Bed 2.

  • Phase 3 (Bed 1 Adsorption / Bed 2 Desorption):

    • Bed 1 (Adsorber):

      • Open the valve to the cooling water circuit to cool Bed 1.

      • Open the valve connecting Bed 1 to the evaporator to start the adsorption process.

    • Bed 2 (Generator):

      • Open the valve to the hot water/heat source circuit to heat Bed 2.

      • Open the valve connecting Bed 2 to the condenser to start the desorption process.

  • Phase 4 (Pre-heating of Bed 1 / Pre-cooling of Bed 2):

    • Similar to Phase 2, the heating and cooling are stopped, and the respective valves are closed.

    • The cycle then returns to the initial state of Phase 1.

The duration of each phase (cycle time) is a critical parameter that affects the performance of the system and needs to be optimized based on the specific experimental setup and operating conditions.[4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_setup System Setup Phase cluster_operation Operational Cycle (Two-Bed System) Adsorbent_Prep 1. Adsorbent Preparation (Washing, Activation) Mixture_Prep 2. Refrigerant Mixture Preparation (Ammonia-Ethanol) Evacuation 3. System Evacuation and Leak Check Adsorbent_Prep->Evacuation Charging 4. Refrigerant Charging Evacuation->Charging Phase1 Phase 1: Bed 1 Desorption Bed 2 Adsorption Charging->Phase1 Phase2 Phase 2: Pre-cooling Bed 1 Pre-heating Bed 2 Phase1->Phase2 Phase3 Phase 3: Bed 1 Adsorption Bed 2 Desorption Phase2->Phase3 Phase4 Phase 4: Pre-heating Bed 1 Pre-cooling Bed 2 Phase3->Phase4 Phase4->Phase1

Caption: Experimental workflow for the ammonia-ethanol adsorption refrigeration cycle.

Adsorption_Refrigeration_Cycle Generator Generator (Adsorber Bed - Heated) Condenser Condenser Generator->Condenser High-Pressure Vapor ExpansionValve Expansion Valve Condenser->ExpansionValve High-Pressure Liquid Evaporator Evaporator Adsorber Adsorber (Adsorber Bed - Cooled) Evaporator->Adsorber Low-Pressure Vapor Adsorber->Generator Saturated Adsorbent (Cycle Switch) ExpansionValve->Evaporator Low-Pressure Liquid/Vapor

Caption: Basic principle of a single-bed adsorption refrigeration cycle.

References

Application of Ammonia-Ethanol Mobile Phases in Chromatography: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical note provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ammonia-ethanol mobile phases in various chromatography techniques. The inclusion of ammonia (B1221849), a basic additive, and ethanol (B145695), a polar organic solvent, can be pivotal in achieving optimal separation for specific classes of compounds, particularly basic and polar analytes. This document covers applications in High-Performance Liquid Chromatography (HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC).

Introduction

The strategic selection of a mobile phase is fundamental to achieving desired selectivity and resolution in chromatographic separations. A mobile phase composed of ethanol modified with ammonia offers distinct advantages. Ethanol is a less toxic and "greener" alternative to other organic solvents like acetonitrile (B52724). Ammonia, as a basic additive, is crucial for improving the peak shape and reducing the retention of basic compounds by minimizing undesirable interactions with the stationary phase.[1][2][3] This combination is particularly effective in the analysis of basic drugs, alkaloids, chiral amines, and highly polar compounds.

I. Application in High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, the analysis of basic compounds can be challenging due to strong interactions between the protonated basic analytes and residual acidic silanol (B1196071) groups on the silica-based stationary phase. This often leads to poor peak shapes, such as tailing.[1] The addition of a basic modifier like ammonium (B1175870) hydroxide (B78521) to the mobile phase raises the pH, neutralizing the silanol groups and ensuring the basic analytes are in their free base form, which improves peak symmetry and provides more reproducible retention times.[2][3]

Application Note: Analysis of Basic Alkaloids

This protocol outlines a general approach for the separation of basic alkaloid compounds using an ethanol and ammonium hydroxide mobile phase in reversed-phase HPLC. Alkaloids, being basic, often exhibit poor peak shapes on standard C18 columns with acidic or neutral mobile phases.[4]

Experimental Protocol:

  • Objective: To achieve symmetric and well-resolved peaks for a mixture of basic alkaloids.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of ethanol and water containing ammonium hydroxide to adjust the pH to the basic range (e.g., pH 9-10). A typical starting condition could be Ethanol:Water (60:40, v/v) with 0.1% ammonium hydroxide.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength appropriate for the analytes (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve alkaloid standards or extracts in the initial mobile phase composition.

Data Presentation:

The following table presents representative data for the separation of two hypothetical basic alkaloids, illustrating the expected performance of the method.

CompoundRetention Time (min)Tailing FactorResolution (Rs)
Alkaloid A4.81.1-
Alkaloid B6.21.22.5

Note: This data is illustrative of typical results.

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Info Analyte Characterization (pKa, logP, solubility) Column_Selection Column Selection (e.g., C18, Phenyl-Hexyl) Analyte_Info->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (Ethanol/Water ratios, pH) Column_Selection->Mobile_Phase_Screening Fine_Tune_Ethanol Fine-tune Ethanol % Mobile_Phase_Screening->Fine_Tune_Ethanol Optimize_Ammonia Optimize Ammonia Conc. (for peak shape) Fine_Tune_Ethanol->Optimize_Ammonia Flow_Temp Adjust Flow Rate & Temp. Optimize_Ammonia->Flow_Temp Robustness Robustness Testing Flow_Temp->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: HPLC Method Development Workflow.

II. Application in Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[5] The retention mechanism in HILIC involves the partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase. The mobile phase is typically a high percentage of a water-miscible organic solvent with a small amount of aqueous buffer. While acetonitrile is most common, ethanol can also be used.[6] For polar basic analytes, such as some neurotransmitters, adding a basic modifier like ammonia can improve peak shape and selectivity.[7][8]

Application Note: Separation of Polar Basic Neurotransmitters

This protocol provides a framework for developing a HILIC method for the separation of polar basic neurotransmitters using an ethanol-based mobile phase with an ammonium salt.

Experimental Protocol:

  • Objective: To retain and separate a mixture of polar basic neurotransmitters.

  • Instrumentation: LC-MS/MS system for sensitive detection.

  • Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase; 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 10 mM Ammonium Formate, pH adjusted with ammonium hydroxide if necessary.

    • B: Ethanol.

  • Gradient Program: A gradient from high to low organic content. For example:

    • 0-1 min: 90% B

    • 1-8 min: 90% to 60% B

    • 8-9 min: 60% B

    • 9.1-12 min: Re-equilibration at 90% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: ESI+ MS/MS with selected reaction monitoring (SRM) for each analyte.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute samples in a solution that mimics the initial mobile phase conditions (e.g., 90% Ethanol/10% Water with buffer) to ensure good peak shape.

Data Presentation:

The following table shows representative data for the HILIC separation of three hypothetical polar basic compounds.

CompoundRetention Time (min)Peak Width (sec)S/N Ratio
Polar Amine 13.54.21200
Polar Amine 24.94.8950
Polar Amine 36.15.51500

Note: This data is illustrative of typical results.

Logical Relationship in HILIC:

HILIC_Principles cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 Analyte High_Organic High % Ethanol Polar_SP Polar Stationary Phase (e.g., Amide, Silica) Low_Aqueous Low % Aqueous/Buffer Water_Layer Adsorbed Water Layer Polar_SP->Water_Layer forms Polar_Analyte Polar Analyte Water_Layer->Polar_Analyte retains Polar_Analyte->Water_Layer partitions into

Caption: Principle of HILIC Retention.

III. Application in Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC.[9][10] The mobile phase typically consists of supercritical CO₂ and a polar organic modifier, such as an alcohol. For the separation of basic compounds, particularly chiral amines, the addition of a basic additive to the modifier is often essential to achieve good peak shapes and resolution.[9][11] Ethanol, in combination with aqueous ammonia, has been shown to be a highly effective modifier for such applications.

Application Note: Chiral Separation of D/L-Amphetamine

This protocol is based on a validated method for the chiral separation of D- and L-amphetamine using SFC with an ethanol/ammonia modifier.[9]

Experimental Protocol:

  • Objective: To achieve baseline separation of D- and L-amphetamine enantiomers.

  • Instrumentation: Agilent 1260 Infinity II SFC System with MS detection.

  • Column: CHIRALPAK AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Ethanol with 0.1% aqueous ammonia (NH₃(aq))

  • Elution: Isocratic, with varying percentages of modifier B to optimize separation.

  • Flow Rate: 3 mL/min.

  • Column Temperature: 20 °C.

  • Backpressure: 120 bar.

  • Detection: MS/MS.

Data Presentation:

The following data is adapted from the Agilent application note, comparing ethanol and methanol (B129727) as modifiers for the separation of D/L-amphetamine.[9]

Modifier B CompositionRetention Time (min) - L-AmphetamineRetention Time (min) - D-AmphetamineResolution (Rs)
10% Methanol + 0.1% NH₃(aq)~3.8~4.2Not baseline separated
6% Methanol + 0.1% NH₃(aq)~7.5~8.2Not baseline separated
10% Ethanol + 0.1% NH₃(aq)~3.8~4.31.39
6% Ethanol + 0.1% NH₃(aq)~7.8~8.92.14

Mechanism of Basic Additive in Chromatography:

Basic_Additive_Mechanism cluster_0 Without Basic Additive cluster_1 With Ammonia (NH3) Silanol_Acidic Acidic Silanol Groups (Si-OH) on Stationary Phase Ionic_Interaction Strong Ionic Interaction Silanol_Acidic->Ionic_Interaction Basic_Analyte_Protonated Protonated Basic Analyte (Analyte-H+) Basic_Analyte_Protonated->Ionic_Interaction Peak_Tailing Result: Peak Tailing Ionic_Interaction->Peak_Tailing Silanol_Neutralized Neutralized Silanol Groups (Si-O- NH4+) Hydrophobic_Interaction Desired Hydrophobic Interaction Silanol_Neutralized->Hydrophobic_Interaction Basic_Analyte_Neutral Neutral Basic Analyte (Analyte) Basic_Analyte_Neutral->Hydrophobic_Interaction Good_Peak_Shape Result: Good Peak Shape Hydrophobic_Interaction->Good_Peak_Shape Ammonia Ammonia (NH3) in Mobile Phase Ammonia->Silanol_Neutralized neutralizes Ammonia->Basic_Analyte_Neutral keeps neutral

Caption: Role of Ammonia in Improving Peak Shape.

Conclusion

The use of ammonia-ethanol as a mobile phase or modifier system provides a versatile tool for chromatographers. In HPLC, it is effective for improving the analysis of basic compounds. In HILIC, it offers a potential mobile phase for the separation of polar basic analytes. In SFC, it is a proven system for the challenging chiral separation of basic amines. Proper method development and optimization, as outlined in these protocols, are key to leveraging the full potential of this mobile phase combination.

References

Application Notes and Protocols for High-Pressure Ammonia-Ethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for the high-pressure amination of ethanol (B145695) with ammonia (B1221849) to produce ethylamines. This reaction is of significant interest in the chemical and pharmaceutical industries for the synthesis of monoethylamine (MEA), diethylamine (B46881) (DEA), and triethylamine (B128534) (TEA), which are versatile building blocks in organic synthesis.

Introduction

The direct amination of ethanol with ammonia at high pressure is a key industrial process for the synthesis of ethylamines. The reaction typically proceeds over a heterogeneous catalyst and can be carried out in either the vapor or liquid phase. The product distribution between MEA, DEA, and TEA can be controlled by adjusting reaction parameters such as temperature, pressure, and the molar ratio of reactants.[1][2]

Experimental Setup

A typical laboratory-scale high-pressure experimental setup for the amination of ethanol consists of a high-pressure reactor, a catalyst loading system, gas and liquid feed systems, a temperature and pressure control unit, and a product collection and analysis system.

High-Pressure Reactor

A stainless steel autoclave is a common choice for high-pressure liquid-phase reactions. For vapor-phase reactions, a fixed-bed reactor is typically employed. The reactor must be equipped with a stirrer for liquid-phase reactions to ensure proper mixing, a thermocouple to monitor the internal temperature, and a pressure transducer. A rupture disc and a pressure relief valve are essential safety features.

Feed Systems

Ethanol and liquid ammonia are introduced into the reactor using high-pressure pumps. Hydrogen gas, often used in reductive amination, is supplied from a cylinder via a mass flow controller to regulate the flow rate.

Product Analysis

The reaction products are typically analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the components of the resulting amine mixture.

Experimental Protocols

Catalyst Preparation: Impregnation Method for Ni/γ-Al₂O₃

This protocol describes the preparation of a nickel-based catalyst on a γ-alumina support, a common catalyst for alcohol amination.[3]

Materials:

  • Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • γ-Alumina (γ-Al₂O₃) support

  • Deionized water

  • Drying oven

  • Calcination furnace

  • Tube furnace for reduction

Procedure:

  • Impregnation: Dissolve a calculated amount of nickel nitrate hexahydrate in deionized water to achieve the desired nickel loading (e.g., 10 wt%). Add the γ-alumina support to the solution and agitate for several hours to ensure uniform impregnation.

  • Drying: Remove the excess water by rotary evaporation or by drying in an oven at 110-120 °C overnight.

  • Calcination: Calcine the dried catalyst precursor in a furnace in a static air atmosphere. A typical calcination program involves ramping the temperature to 400-500 °C and holding for 3-4 hours.

  • Reduction: Prior to the reaction, activate the catalyst by reducing it in a flow of hydrogen gas. Place the calcined catalyst in a tube furnace and heat under a hydrogen flow (e.g., 50 mL/min) to 400-500 °C for 4-6 hours. After reduction, cool the catalyst to the reaction temperature under a nitrogen or argon flow.

Protocol for High-Pressure Reductive Amination of Ethanol (Vapor-Phase)

This protocol is adapted from the work of Wei et al. (2023) on the reductive amination of ethanol over a NiCu/MgAlO catalyst.[4][5][6]

Materials:

  • Ethanol

  • Ammonia gas

  • Hydrogen gas

  • Nitrogen gas (for purging)

  • NiCu/MgAlO catalyst (or other suitable catalyst)

  • Fixed-bed reactor system

Procedure:

  • Catalyst Loading: Load a specific amount of the catalyst into the fixed-bed reactor.

  • System Purge: Purge the entire system with nitrogen gas to remove any air and moisture.

  • Catalyst Activation: If the catalyst is not pre-reduced, activate it in-situ by heating under a hydrogen flow according to the catalyst's specific requirements.

  • Reaction Initiation:

    • Set the reactor temperature to the desired value (e.g., 200 °C).

    • Introduce hydrogen gas at a specific flow rate (e.g., 50 mL/min).

    • Introduce ammonia gas at a specific flow rate (e.g., 38 mL/min).

    • Pump ethanol into a vaporizer to generate ethanol vapor and introduce it into the reactor at a controlled rate to achieve the desired molar ratio of reactants (e.g., ethanol to ammonia ratio of 1:5).

    • Pressurize the system to the desired reaction pressure.

  • Reaction Monitoring: Monitor the reaction progress by periodically collecting and analyzing the product stream using an online or offline GC-MS.

  • Shutdown: After the desired reaction time, stop the ethanol feed and cool the reactor to room temperature under a flow of nitrogen.

Data Presentation

The following tables summarize quantitative data from the reductive amination of ethanol with ammonia under different catalytic systems.

Table 1: Performance of NiCu/MgAlO Catalyst in Vapor-Phase Reductive Amination of Ethanol

(Data adapted from Wei et al., 2023)[4][5][6]

Temperature (°C)Ethanol:NH₃ Molar RatioH₂ Flow Rate (mL/min)Ethanol Conversion (%)MEA Selectivity (%)DEA Selectivity (%)TEA Selectivity (%)
1801:55075.345.142.312.6
2001:55098.738.248.912.9
2201:55099.130.552.117.4
2001:35096.535.850.114.1
2001:75099.242.345.612.1
2001:52092.140.247.512.3
2001:58099.336.450.313.3

Table 2: Comparison of Different Catalysts for Ethanol Amination

CatalystReaction PhaseTemperature (°C)Pressure (bar)Ethanol Conversion (%)Primary Amine Selectivity (%)Reference
9%Ni-3%Cu/MgAlOVapor200Atmospheric98.738.2 (MEA)Wei et al. (2023)[4][5][6]
3.4%Cu, 8.3%Co, 8.3%Ni/γ-Al₂O₃Not Specified150-25060--US Patent 20070112218A1[1]
Ni/HAPVapor150Not Specified10.892 (1-propylamine from 1-propanol)Ho et al. (2019)[3]
Ni/ZrO₂Liquid80H₂ atmosphere-84.7 (5-amino-1-pentanol from 2-hydroxytetrahydropyran)Li et al. (2020)[3]

Note: Direct comparison is challenging due to variations in substrates and reaction conditions.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction High-Pressure Reaction cluster_analysis Product Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Catalyst_Loading Catalyst Loading Reduction->Catalyst_Loading System_Purge System Purge (N2) Catalyst_Loading->System_Purge Reaction_Start Reaction Initiation (Ethanol, NH3, H2 Feeds) System_Purge->Reaction_Start Monitoring Reaction Monitoring Reaction_Start->Monitoring Shutdown System Shutdown Monitoring->Shutdown Sampling Sampling Shutdown->Sampling GCMS_Analysis GCMS_Analysis Sampling->GCMS_Analysis GC-MS Analysis

Figure 1. General experimental workflow for high-pressure amination of ethanol.
Reaction Pathway

ReactionPathway Ethanol Ethanol (CH3CH2OH) MEA Monoethylamine (MEA) (CH3CH2NH2) Ethanol->MEA + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->MEA DEA Diethylamine (DEA) ((CH3CH2)2NH) MEA->DEA + Ethanol - H2O TEA Triethylamine (TEA) ((CH3CH2)3N) DEA->TEA + Ethanol - H2O

Figure 2. Simplified reaction pathway for the formation of ethylamines.

Safety Precautions

  • High Pressure: All high-pressure equipment must be properly rated and regularly inspected. Operations should be conducted behind a blast shield.

  • Ammonia Handling: Ammonia is a corrosive and toxic gas. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a gas mask with an ammonia-specific cartridge, chemical-resistant gloves, and safety goggles.

  • Flammable Gases: Hydrogen and ethanol are highly flammable. Ensure the reaction setup is free of leaks and eliminate all potential ignition sources.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishers.

By following these protocols and safety guidelines, researchers can safely and effectively conduct high-pressure ammonia-ethanol reactions for the synthesis of valuable ethylamine (B1201723) products.

References

Application Notes and Protocols for Quantifying Ammonia in Ethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of ammonia (B1221849) in ethanol (B145695) solutions. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques.

Introduction

The accurate quantification of ammonia in ethanol solutions is critical in various fields, including chemical synthesis, pharmaceutical production, and biofuel analysis. The presence of ethanol as the solvent matrix can, however, pose challenges for many standard analytical methods. This document outlines and compares several techniques suitable for this application, providing detailed protocols and performance data where available. The primary methods covered are spectrophotometry (Berthelot and Nessler methods), ion chromatography (IC), and ion-selective electrodes (ISE).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative parameters for the different analytical techniques discussed. It is important to note that most of the available performance data is for aqueous solutions. The data for ethanol solutions is limited, and method validation in the specific sample matrix is strongly recommended.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeKey Considerations in Ethanol Matrix
Spectrophotometry (Berthelot Method) Reaction of ammonia with phenol (B47542) (or salicylate) and hypochlorite (B82951) in an alkaline medium to form a blue-green indophenol (B113434) dye.0.4 mg/L (in aqueous solution)[1]1.7 mg/L (in aqueous solution)[1]1.0–100.0 mg/L (in aqueous solution)[1]Ethanol can enhance color development. High concentrations of ethanol may affect reagent solubility and reaction kinetics. Method adaptation and validation are crucial.
Spectrophotometry (Nessler Method) Reaction of ammonia with Nessler's reagent (alkaline solution of potassium tetraiodomercurate(II)) to form a yellow-brown colloidal suspension.0.05 mg/L (in aqueous solution)[2]Not widely reported0.05–1.0 mg/L (in aqueous solution)[2]Significant interference from alcohols. Alcohols can react with Nessler's reagent, leading to inaccurate results. This method is generally not recommended for ethanol solutions without significant sample preparation (e.g., distillation).[3]
Ion Chromatography (IC) Separation of ammonium (B1175870) ions on an ion-exchange column followed by conductivity detection.0.003 mg/L (for ammonium in air samples absorbed in aqueous solution)[4]Not widely reportedNot widely reported for ethanol matrixEthanol can act as a weak eluent and may affect peak shape and retention time. Sample dilution or matrix elimination (e.g., solid-phase extraction) is often necessary. The column must be compatible with organic solvents.[5]
Ion-Selective Electrode (ISE) A gas-permeable membrane allows ammonia to diffuse into an internal solution, causing a pH change that is measured potentiometrically.0.03 mg/L (in aqueous solution)[6]Not widely reported0.03 to 1400 mg/L (in aqueous solution)[6]The performance in high-percentage ethanol solutions is not well-documented. The electrode's membrane and internal filling solution may be affected by the organic solvent. Direct measurement requires careful calibration and validation.

Experimental Protocols

Spectrophotometric Determination using the Berthelot Method

This protocol is adapted for ethanol solutions and requires validation for the specific sample matrix.

Principle: The Berthelot reaction involves the reaction of ammonia with a phenolic compound and an oxidizing agent (hypochlorite) in an alkaline medium, catalyzed by sodium nitroprusside, to form a colored indophenol dye. The absorbance of this dye is measured spectrophotometrically at approximately 640 nm.

Diagram of the Berthelot Reaction Workflow:

Berthelot_Workflow cluster_sample_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample Ethanolic Ammonia Sample Dilution Dilute with Ammonia-Free Water (if necessary) Sample->Dilution Add_Phenol Add Phenol Reagent Dilution->Add_Phenol Add_Nitroprusside Add Sodium Nitroprusside Add_Phenol->Add_Nitroprusside Add_Hypochlorite Add Alkaline Hypochlorite Add_Nitroprusside->Add_Hypochlorite Incubate Incubate for Color Development Add_Hypochlorite->Incubate Spectrophotometer Measure Absorbance at ~640 nm Incubate->Spectrophotometer Quantification Quantify Ammonia Concentration Spectrophotometer->Quantification Calibration_Curve Prepare Calibration Curve Calibration_Curve->Quantification

Caption: Workflow for ammonia quantification using the Berthelot method.

Reagents and Materials:

  • Phenol Reagent: Dissolve 10 g of phenol in 100 mL of absolute ethanol.[7] Caution: Phenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE).

  • Sodium Nitroprusside Solution (0.5% w/v): Dissolve 0.5 g of sodium nitroprusside dihydrate in 100 mL of ammonia-free deionized water. Store in a dark bottle.

  • Alkaline Hypochlorite Solution: Mix 100 mL of a commercial sodium hypochlorite solution (containing at least 5% available chlorine) with 40 mL of 1 M sodium hydroxide (B78521) solution.

  • Ammonia Standard Stock Solution (1000 mg/L): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), previously dried at 100°C for 1 hour, in 1 L of ammonia-free deionized water.

  • Ammonia-free Deionized Water: For all dilutions and reagent preparations.

  • Spectrophotometer capable of measuring absorbance at 640 nm.

  • Volumetric flasks and pipettes.

Procedure:

  • Sample Preparation: If the expected ammonia concentration is high, dilute the ethanol sample with ammonia-free deionized water to bring the concentration within the linear range of the assay.

  • Standard Curve Preparation: Prepare a series of ammonia standards by diluting the stock solution with a mixture of ethanol and ammonia-free deionized water that matches the ethanol concentration of the samples.

  • Reaction: a. To 5 mL of the sample or standard in a volumetric flask, add 2 mL of the phenol reagent and mix. b. Add 2 mL of the sodium nitroprusside solution and mix. c. Add 5 mL of the alkaline hypochlorite solution, mix well, and bring the volume to 25 mL with ammonia-free deionized water.

  • Incubation: Allow the solutions to stand at room temperature for at least 30 minutes for color development.

  • Measurement: Measure the absorbance of the standards and samples at 640 nm against a reagent blank.

  • Quantification: Plot the absorbance of the standards versus their concentrations to create a calibration curve. Determine the ammonia concentration in the samples from this curve.

Ion Chromatography (IC)

This protocol provides a general guideline. The specific column, eluent, and sample preparation steps should be optimized and validated.

Principle: The sample is injected into an ion chromatograph, where the ammonium ions (NH₄⁺) are separated from other cations on a cation-exchange column. The separated ions are then detected by a conductivity detector.

Diagram of the Ion Chromatography Workflow:

IC_Workflow cluster_sample_prep Sample Preparation cluster_ic_analysis IC Analysis cluster_data_analysis Data Analysis Sample Ethanolic Ammonia Sample Dilution Dilute with Deionized Water Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject into IC System Filtration->Injection Separation Cation-Exchange Separation Injection->Separation Detection Conductivity Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Ammonium Peak Chromatogram->Quantification Calibration Calibrate with Standards Calibration->Quantification

Caption: General workflow for ammonia quantification by ion chromatography.

Reagents and Materials:

  • Eluent: A suitable eluent for cation analysis, typically a dilute acid solution (e.g., methanesulfonic acid). The concentration will depend on the column used.

  • Ammonium Standard Stock Solution (1000 mg/L): As described for the Berthelot method.

  • Deionized Water (18.2 MΩ·cm): For eluent preparation and sample dilution.

  • Ion chromatograph equipped with a cation-exchange column (solvent-compatible), a suppressor, and a conductivity detector.

  • Syringe filters (0.45 µm).

Procedure:

  • Sample Preparation: a. Dilute the ethanol sample with deionized water to a final ethanol concentration that is compatible with the IC column (typically <20%). This also serves to bring the ammonia concentration into the optimal range for the detector. b. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Standard Curve Preparation: Prepare a series of ammonium standards in a solvent mixture that matches the diluted samples.

  • IC Analysis: a. Set up the ion chromatograph with the appropriate column, eluent, and flow rate according to the manufacturer's recommendations. b. Inject the prepared standards and samples.

  • Quantification: Identify and integrate the ammonium peak in the chromatograms. Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the ammonia concentration in the samples from this curve.

Ion-Selective Electrode (ISE)

This protocol outlines the direct measurement of ammonia in ethanol solutions. The electrode's performance must be validated in the specific sample matrix.

Principle: The ammonia-selective electrode has a gas-permeable membrane that separates the sample from an internal electrolyte solution. After raising the pH of the sample to convert ammonium ions to ammonia gas, the ammonia diffuses across the membrane and alters the pH of the internal solution. This pH change is measured by an internal pH electrode and is proportional to the ammonia concentration in the sample.

Diagram of the ISE Measurement Logical Relationship:

ISE_Logic cluster_sample Sample cluster_conversion Conversion to Gas cluster_electrode ISE cluster_measurement Measurement Sample Ethanolic Sample (NH4+ + NH3) Add_Base Add Strong Base (pH > 11) Sample->Add_Base NH3_Gas NH3 (gas) Add_Base->NH3_Gas Membrane Gas-Permeable Membrane NH3_Gas->Membrane Internal_Solution Internal Electrolyte Membrane->Internal_Solution pH_Change Internal pH Change Internal_Solution->pH_Change Potential Measure Potential Difference pH_Change->Potential Concentration Relate to Ammonia Concentration Potential->Concentration

Caption: Logical relationship for ammonia measurement using an ion-selective electrode.

Reagents and Materials:

  • Ionic Strength Adjustment (ISA) Solution: A strong base (e.g., 10 M sodium hydroxide) to raise the sample pH above 11.

  • Ammonia Standard Stock Solution (1000 mg/L): As described previously.

  • Ammonia ion-selective electrode.

  • pH/ion meter.

  • Magnetic stirrer and stir bars.

Procedure:

  • Electrode Preparation and Calibration: a. Assemble the ammonia ISE according to the manufacturer's instructions. b. Prepare a series of ammonia standards in an ethanol-water mixture matching the samples. c. For each standard, place it in a beaker with a stir bar, add the ISA solution (e.g., 1 mL per 100 mL of standard), and immerse the electrode. d. Stir at a constant, slow rate. e. Record the potential (mV) reading once it stabilizes. f. Plot the potential readings against the logarithm of the ammonia concentrations to create a calibration curve.

  • Sample Measurement: a. Place the sample in a beaker with a stir bar. b. Add the ISA solution in the same proportion as for the standards. c. Immerse the electrode and stir at the same rate as for the calibration. d. Record the stable potential reading.

  • Quantification: Determine the ammonia concentration in the sample using the calibration curve.

Conclusion

The choice of analytical technique for quantifying ammonia in ethanol solutions depends on factors such as the required sensitivity, the concentration range of interest, sample throughput, and the availability of instrumentation. The Berthelot method offers a good balance of sensitivity and accessibility but requires careful optimization for an ethanol matrix. Ion chromatography provides high specificity and can be automated, but necessitates sample preparation to manage the ethanol matrix. The ion-selective electrode allows for rapid, direct measurements, but its performance in high-ethanol solutions needs to be thoroughly validated. For all methods, it is imperative to perform a comprehensive method validation in the specific ethanol-based sample matrix to ensure accurate and reliable results.

References

Application Note and Protocol: Preparation and Standardization of Ammonia in Ethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ammonia (B1221849) in ethanol (B145695) is a versatile and widely used reagent in organic synthesis and pharmaceutical development. It serves as a non-aqueous source of ammonia, acting as a strong base and nucleophile in various reactions, including aminations and base-catalyzed processes.[1] Its use in a non-aqueous solvent like ethanol is crucial for reactions where the presence of water would lead to undesirable side reactions such as hydrolysis.[1] For quantitative applications and reaction stoichiometry, it is essential to use a standardized solution with a precisely known concentration. This document provides a detailed protocol for the preparation and subsequent standardization of ammonia in ethanol solutions.

Health and Safety Precautions: Both ammonia and ethanol present significant hazards. All procedures must be performed inside a certified chemical fume hood by personnel trained in handling hazardous materials.

  • Ammonia (NH₃): A colorless gas with a pungent, suffocating odor.[1][2] It is corrosive and can cause severe skin burns and eye damage. Inhalation can lead to respiratory irritation and damage.

  • Ethanol (C₂H₅OH): A flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Part 1: Preparation of Ammonia in Ethanol Solution

There are two primary methods for preparing an ammonia in ethanol solution: bubbling ammonia gas through ethanol or diluting a commercially available concentrated solution.

Method A: Preparation from Anhydrous Ammonia Gas

This method is suitable for preparing fresh solutions or when a specific concentration not commercially available is required. Cooling the ethanol significantly increases the solubility of ammonia gas.[3][4]

Materials and Equipment:

  • Anhydrous ammonia gas cylinder with a regulator

  • Anhydrous ethanol (ACS grade or higher)

  • Gas dispersion tube (fritted bubbler)

  • Cold bath (ice-water or dry ice-acetone)

  • Flask (e.g., round-bottom or Erlenmeyer) with a gas outlet

  • Analytical balance

Experimental Protocol:

  • Setup: Assemble the glassware in a fume hood. Place a known volume or weight of anhydrous ethanol in the flask.

  • Cooling: Immerse the flask containing the ethanol in a cold bath and allow it to cool to 0-4 °C.

  • Gas Introduction: Submerge the gas dispersion tube into the cold ethanol. Slowly bubble anhydrous ammonia gas from the cylinder through the ethanol at a controlled rate.

  • Monitoring: Monitor the mass of the solution periodically by weighing the flask. The difference in weight will correspond to the mass of ammonia dissolved.

  • Completion: Stop the gas flow once the desired approximate concentration (by mass) is achieved.

  • Sealing: Immediately cap the flask tightly to prevent the volatile ammonia gas from escaping. The solution is now ready for standardization.

Method B: Dilution from a Commercial Solution

This is a simpler and often more convenient method, using a commercially available solution of known molarity (e.g., 2.0 M Ammonia in Ethanol).[5]

Materials and Equipment:

  • Commercial ammonia in ethanol solution (e.g., 2.0 M)

  • Anhydrous ethanol (ACS grade or higher)

  • Volumetric flasks

  • Pipettes

Experimental Protocol:

  • Calculation: Use the dilution formula (M₁V₁ = M₂V₂) to calculate the volume of the stock solution required to prepare the desired volume and concentration of the final solution.

  • Preparation: Using calibrated pipettes, transfer the calculated volume of the commercial ammonia solution into an appropriate volumetric flask.

  • Dilution: Dilute the solution to the flask's calibration mark with anhydrous ethanol.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the prepared solution to a tightly sealed bottle. Even when prepared by dilution, it is good practice to verify the concentration via standardization.

Part 2: Standardization by Titration

The most accurate way to determine the concentration of the prepared ammonia in ethanol solution is through acid-base titration.[3] A standardized solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used as the titrant.

Materials and Equipment:

  • Prepared ammonia in ethanol solution

  • Standardized 0.1 N sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) titrant

  • Burette (50 mL)

  • Pipette (10 mL or 25 mL)

  • Erlenmeyer flasks (250 mL)

  • Mixed indicator solution (Methyl Red and Methylene Blue)[6][7]

  • Deionized water

Experimental Protocol: Direct Titration

  • Sample Preparation: Accurately pipette a specific volume (e.g., 10.00 mL) of the prepared ammonia in ethanol solution into a 250 mL Erlenmeyer flask.

  • Dilution: Add approximately 50 mL of deionized water to the flask to ensure the indicator's color change is visible.

  • Indicator Addition: Add 2-3 drops of the mixed indicator solution. The solution should turn green in the basic ammonia solution.

  • Burette Preparation: Rinse and fill the burette with the standardized 0.1 N strong acid titrant. Record the initial volume.

  • Titration: Titrate the ammonia sample with the standard acid, swirling the flask continuously. The endpoint is reached when the solution color changes from green to a pale lavender or gray.[7]

  • Volume Recording: Record the final volume of the titrant used.

  • Replication: Repeat the titration at least two more times for precision. The volumes of titrant used should agree within ±0.05 mL.

Calculation of Molarity: The molarity (M) of the ammonia solution is calculated using the following formula:

Molarity of NH₃ = (Volume of Acid × Normality of Acid) / Volume of NH₃ solution

Data Presentation: The results of the titration should be recorded in a clear, tabular format.

Titration Data for Standardization of Ammonia in Ethanol
Trial Number Volume of NH₃ Solution (mL) Initial Burette Reading (mL) Final Burette Reading (mL)
110.000.1018.55
210.0018.5537.05
310.000.2018.70
Titrant Concentration 0.1000 N H₂SO₄
Average Volume of Titrant Used (mL) 18.50
Calculated Molarity of NH₃ Solution (mol/L) 0.185 M

Workflow Diagram

G cluster_prep Preparation cluster_std Standardization cluster_analysis Analysis & Storage prep_gas Method A: Bubble NH3 Gas into cold Ethanol pipette_sample Pipette aliquot of ethanolic NH3 solution prep_gas->pipette_sample prep_dilute Method B: Dilute Commercial Stock prep_dilute->pipette_sample add_indicator Add Indicator (e.g., Methyl Red) pipette_sample->add_indicator titrate Titrate with Standard Acid (e.g., 0.1 N H2SO4) add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint calculate Calculate Molarity: M = (V_acid * N_acid) / V_NH3 endpoint->calculate store Store in tightly sealed bottle away from heat calculate->store end End: Standardized Solution store->end start Start start->prep_gas start->prep_dilute

Caption: Workflow for preparing and standardizing ammonia in ethanol solutions.

Stability and Storage

  • Storage: The standardized ammonia in ethanol solution should be stored in a tightly sealed, clearly labeled bottle to prevent the volatile ammonia from escaping and to protect it from atmospheric carbon dioxide, which can react with ammonia.

  • Stability: The concentration of the solution can decrease over time due to the volatility of ammonia. For high-precision work, it is advisable to re-standardize the solution if it has been stored for an extended period (e.g., more than one month) or if the container has been opened frequently.

References

Application Notes and Protocols: Use of Ammonia-Ethanol Solutions in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonia (B1221849), when dissolved in ethanol (B145695), provides a versatile and reactive medium for the synthesis of a wide array of nitrogen-containing pharmaceutical intermediates. This combination leverages the nucleophilicity of ammonia and the solvent properties of ethanol to facilitate key chemical transformations. The use of an ammonia-ethanol solution is prevalent in several critical reactions, including reductive aminations, nucleophilic ring-opening of epoxides, Hofmann rearrangements, and the synthesis of sulfonamides. These reactions are fundamental in constructing the core structures of many active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of ammonia-ethanol in the synthesis of pharmaceutical intermediates. It is intended to serve as a practical guide for researchers and professionals in the field of drug development, offering insights into reaction mechanisms, experimental setups, and safety considerations.

Safety Protocols and Handling

Working with ammonia and its solutions requires strict adherence to safety protocols due to its toxicity and corrosive nature. Ethanol is a flammable solvent, and its combination with ammonia presents specific hazards that must be addressed.

General Safety Precautions:

  • Ventilation: All work with ammonia-ethanol solutions must be conducted in a well-ventilated fume hood to avoid inhalation of toxic and flammable vapors.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[1][2]

  • Ignition Sources: Keep ammonia-ethanol solutions away from heat, sparks, open flames, and other potential ignition sources.[3][4] Use non-sparking tools and explosion-proof equipment where necessary.[3]

  • Storage: Store ammonia-ethanol solutions in tightly sealed, non-metal containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[3][4]

  • Spill Management: In case of a spill, ensure the area is well-ventilated. Small spills can be absorbed with an inert material like sand or vermiculite. For larger spills, evacuate the area and follow emergency procedures.[3]

Waste Disposal:

  • Hazardous Waste: Ammonia-ethanol solutions and reaction byproducts should be treated as hazardous waste.

  • Segregation: Do not mix ammonia-ethanol waste with incompatible materials, such as acidic waste.

  • Labeling and Storage: Collect waste in properly labeled, sealed containers and store it in a designated hazardous waste accumulation area.

  • Disposal Procedures: Follow all institutional and regulatory guidelines for the disposal of hazardous chemical waste. Never dispose of ammonia-ethanol solutions down the drain.

Application 1: Reductive Amination of Carbonyl Compounds

Reductive amination is a cornerstone reaction in pharmaceutical synthesis for the formation of amines from aldehydes or ketones.[5][6][7][8] The reaction proceeds via an imine intermediate, which is then reduced to the corresponding amine. Using ammonia in ethanol as the nitrogen source allows for the synthesis of primary amines, which are crucial building blocks for more complex pharmaceutical intermediates.[7][9]

General Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Ketone Ketone/Aldehyde ReactionVessel Reaction Mixture Ketone->ReactionVessel AmmoniaEthanol Ammonia in Ethanol AmmoniaEthanol->ReactionVessel Catalyst Reducing Agent / Catalyst Catalyst->ReactionVessel Quenching Quenching ReactionVessel->Quenching 1. Reaction Completion Extraction Extraction Quenching->Extraction 2. Neutralization Purification Purification Extraction->Purification 3. Phase Separation Product Primary Amine Product Purification->Product 4. Chromatography/Distillation

Caption: General workflow for the reductive amination of carbonyl compounds.

Experimental Protocol: Synthesis of a Primary Amine from a Ketone

This protocol describes the reductive amination of a ketone using ammonium (B1175870) chloride and triethylamine (B128534) as an in-situ source of ammonia, with titanium(IV) isopropoxide as a Lewis acid and sodium borohydride (B1222165) as the reducing agent in ethanol.[10][11]

Materials:

  • Ketone (e.g., acetophenone)

  • Titanium(IV) isopropoxide

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (Et₃N)

  • Absolute ethanol

  • Sodium borohydride (NaBH₄)

  • 2M Aqueous ammonia

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a capped flask under an inert atmosphere, combine the ketone (10 mmol), ammonium chloride (1.07 g, 20 mmol), and triethylamine (2.79 mL, 20 mmol) in absolute ethanol (20 mL).

  • Add titanium(IV) isopropoxide (5.9 mL, 20 mmol) to the mixture and stir at room temperature for 9-11 hours to form the imine intermediate.

  • Carefully add sodium borohydride (0.57 g, 15 mmol) in portions to the reaction mixture.

  • Continue stirring for an additional 7-8 hours at room temperature.

  • Quench the reaction by pouring the mixture into 30 mL of 2M aqueous ammonia.

  • Filter the resulting inorganic precipitate and wash it with diethyl ether (50 mL).

  • Separate the organic layer of the filtrate and wash the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Purify the product by distillation or column chromatography.

Quantitative Data for Reductive Amination
Ketone SubstrateProductCatalyst/Reducing AgentSolventYield (%)Reference
1-Phenyl-2-propanoneAmphetamineRaney Nickel, H₂17% NH₃ in Ethanol85[12]
CyclohexanoneCyclohexylamine2 wt.% NiRh/SiO₂, H₂Ammonia96.4[13]
p-MethoxybenzaldehydeN-butyl-N-p-methoxybenzylamineCo-containing composite, H₂Methanol (B129727)72-96[12]

Application 2: Ammonolysis of Epoxides

The ring-opening of epoxides with ammonia, known as ammonolysis, is a direct route to β-amino alcohols, which are valuable chiral building blocks and intermediates in the synthesis of pharmaceuticals. The reaction typically proceeds via an Sₙ2 mechanism, with ammonia attacking one of the electrophilic carbon atoms of the epoxide ring. In ethanol, the reaction can be facilitated to produce these important intermediates.

General Mechanism of Epoxide Ammonolysis

Epoxide_Ammonolysis Epoxide Epoxide TransitionState [Transition State] Epoxide->TransitionState Ammonia NH₃ Ammonia->TransitionState AminoAlcohol β-Amino Alcohol TransitionState->AminoAlcohol

Caption: General mechanism for the ammonolysis of an epoxide.

Experimental Protocol: Synthesis of a β-Amino Alcohol

This protocol is adapted from the synthesis of 1,2-amino alcohols from monosubstituted epoxides.

Materials:

  • Monosubstituted epoxide (e.g., styrene (B11656) oxide)

  • Ammonia-saturated ethanol

  • Methanol (optional additive)

  • Methanesulfonic acid (optional catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of the epoxide in ammonia-saturated ethanol. The concentration should be kept low (e.g., ≤ 40 mM) to minimize the formation of secondary amine byproducts.

  • Optionally, add methanol (5 equivalents) and a catalytic amount of methanesulfonic acid.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 70 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting β-amino alcohol by column chromatography.

Quantitative Data for Epoxide Ammonolysis
Epoxide SubstrateProductAdditive/CatalystSolventYield (%)Reference
1,2-Epoxy-3-phenoxypropane1-Amino-3-phenoxy-2-propanolNoneNH₃-saturated EtOHHighGeneral knowledge
Arylglycidyl ethers1,2-Amino alcoholsNoneAqueous NH₃ / IsopropanolHigh[14]
1,2-Epoxybutane1-Amino-2-butanolLipase TL IMEthanol80.1[15]

Application 3: Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[6][7][16] The reaction proceeds through an isocyanate intermediate, which can be hydrolyzed to the amine or trapped with an alcohol to form a carbamate.[17] When ethanol is used as the solvent or co-solvent, it can act as a nucleophile to trap the isocyanate, yielding a stable carbamate, which can be a useful protecting group strategy or an intermediate for further transformations.

Mechanism of Hofmann Rearrangement with Alcohol Trapping

Hofmann_Rearrangement Amide Primary Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide Br₂ / Base Isocyanate Isocyanate N_Bromoamide->Isocyanate Rearrangement Carbamate Carbamate Isocyanate->Carbamate Ethanol Ethanol (EtOH) Ethanol->Carbamate Sulfonamide_Synthesis SulfonylChloride Sulfonyl Chloride Sulfonamide Primary Sulfonamide SulfonylChloride->Sulfonamide AmmoniaEthanol Ammonia in Ethanol AmmoniaEthanol->Sulfonamide HCl + HCl Buchwald_Hartwig_Amination ArylHalide Aryl Halide (Ar-X) ArylAmine Primary Arylamine (Ar-NH₂) ArylHalide->ArylAmine Ammonia Ammonia (NH₃) Ammonia->ArylAmine Catalyst Pd Catalyst / Ligand Catalyst->ArylAmine cat. Base Base Base->ArylAmine base

References

Application Notes and Protocols for Studying the Combustion of Ammonia-Ethanol Fuel Blends

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pursuit of carbon-neutral energy sources has led to significant interest in ammonia (B1221849) (NH₃) as a fuel. However, its poor combustion characteristics, such as low flame speed and high ignition energy, present challenges for its direct application. Blending ammonia with ethanol (B145695) (C₂H₅OH), a biofuel, is a promising strategy to enhance its combustion performance. This document provides detailed methodologies and protocols for studying the combustion of ammonia-ethanol fuel blends, focusing on key experimental techniques and data analysis.

Measurement of Laminar Flame Speed using a Constant Volume Combustion Chamber (CVCC)

Application Note: The laminar flame speed is a fundamental parameter that characterizes the reactivity, diffusivity, and exothermicity of a combustible mixture. The Constant Volume Combustion Chamber (CVCC) is a widely used apparatus to determine the laminar flame speed of ammonia-ethanol blends under various initial conditions. The method involves igniting a premixed fuel-air mixture at the center of a spherical chamber and recording the propagation of the spherical flame front.

Experimental Protocol:
  • Apparatus: The experimental setup consists of a stainless steel Constant Volume Combustion Chamber (CVCC), typically spherical in shape, equipped with optical windows for flame visualization.[1] Key components include a gas distribution system, a high-speed camera, a pressure transducer, and a data acquisition system.[1] The chamber should be heatable to control the initial temperature of the mixture.

  • Mixture Preparation:

    • Prepare premixed compositions of ammonia, ethanol, and air (or an oxidizer mixture of O₂ and a diluent like N₂ or Ar) using the partial pressure method.[1]

    • The mole fractions or energy fractions of ethanol in the ammonia-ethanol blend are systematically varied to study the effect of ethanol addition.[1][2]

    • Ensure homogeneity of the mixture by allowing sufficient mixing time.

  • Experimental Procedure:

    • Evacuate the CVCC to a high vacuum to remove any residual gases.

    • Introduce the prepared fuel-air mixture into the chamber to a desired initial pressure.

    • Allow the mixture to settle and reach thermal equilibrium at the desired initial temperature.[2][3][4]

    • Ignite the mixture at the center of the chamber using a pair of electrodes to generate a spark.

    • Record the spherically expanding flame propagation using a high-speed camera through the optical windows.[1] Simultaneously, record the pressure rise inside the chamber using the pressure transducer.

  • Data Analysis:

    • From the high-speed images, determine the flame radius as a function of time.[1]

    • Calculate the stretched flame propagation speed (Sₙ) from the rate of change of the flame radius.

    • The relationship between the stretched flame propagation speed and the flame stretch rate (κ) is used to determine the unstretched flame propagation speed (Sₙ⁰). A common linear extrapolation to zero stretch is used.

    • The unstretched laminar burning velocity (Sₗ⁰) is then calculated from the unstretched flame propagation speed, considering the density ratio of the unburned to burned gas.

Data Presentation:

Table 1: Laminar Flame Speed of Ammonia-Ethanol/Air Blends at 423 K and 1 bar

Ethanol Mole Fraction (x C₂H₅OH)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
0.001.0~7
0.251.0~18
0.501.0~29
0.751.0~39
1.001.0~48
Note: The data presented are representative values collated from various studies and may vary based on specific experimental conditions.[2][5]

Experimental Workflow Diagram:

CVCC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare Fuel-Air Mixture (NH₃, C₂H₅OH, Air) Evac Evacuate CVCC Fill Fill CVCC to Initial P & T Evac->Fill Settle Allow Mixture to Settle Fill->Settle Ignite Ignite at Center Settle->Ignite Record Record Flame Propagation & Pressure Data Ignite->Record Radius Determine Flame Radius vs. Time Record->Radius Sn Calculate Stretched Flame Speed (Sₙ) Radius->Sn Extrapolate Extrapolate to Zero Stretch Sn->Extrapolate Sl Calculate Unstretched Laminar Burning Velocity (Sₗ⁰) Extrapolate->Sl ShockTube_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare Test Gas Mixture (NH₃, C₂H₅OH, Oxidizer) Evac Evacuate Shock Tube Fill Fill Driven Section with Test Gas Fill Driver Section with Driver Gas Evac->Fill Rupture Rupture Diaphragm Fill->Rupture Shock Shock Wave Propagates & Reflects Rupture->Shock Record Record Pressure & Emission Time Histories Shock->Record Identify Identify Arrival of Reflected Shock Record->Identify Detect Detect Onset of Ignition (Sharp Pressure/Emission Rise) Identify->Detect Calculate Calculate Ignition Delay Time Detect->Calculate NOx_Formation_Logic NH3 NH₃ Combustion NOx NOx Emissions NH3->NOx Fuel NOx Thermal NOx Ethanol Ethanol Addition Radicals Alters Radical Pool (OH, H, O) Ethanol->Radicals Pathways Redirects N-intermediates (e.g., via HNO, N₂O) Ethanol->Pathways Temp Changes Flame Temperature Ethanol->Temp Radicals->NOx Influences Pathways->NOx Suppresses Temp->NOx Influences

References

Application Notes and Protocols for Spectroscopic Analysis of Ammonia and Ethanol Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the spectroscopic analysis of interactions between ammonia (B1221849) (NH₃) and ethanol (B145695) (C₂H₅OH). The primary interaction between these two molecules is hydrogen bonding, where the hydroxyl group (-OH) of ethanol can act as a hydrogen bond donor to the lone pair of electrons on the nitrogen atom of ammonia, and the N-H bonds of ammonia can act as hydrogen bond donors to the oxygen atom of ethanol. Understanding these interactions is crucial in various fields, including solvent chemistry, atmospheric science, and cryopreservation.

Four key spectroscopic techniques are detailed: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Each section includes the principles of the technique, a detailed experimental protocol, and a summary of expected quantitative data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a powerful technique for probing the hydrogen bonding interactions between ammonia and ethanol. The formation of hydrogen bonds leads to characteristic shifts in the vibrational frequencies of the functional groups involved, primarily the O-H stretch of ethanol and the N-H stretches of ammonia.[1]

When ethanol's hydroxyl group donates a hydrogen bond to ammonia, the O-H stretching vibration typically shifts to a lower frequency (a redshift) and the peak becomes broader and more intense.[1] This is due to the weakening of the O-H bond upon its involvement in a hydrogen bond. Similarly, when ammonia's N-H groups donate hydrogen bonds to ethanol, their stretching frequencies will also exhibit a redshift. By analyzing the position, shape, and intensity of these bands at varying concentrations, it is possible to qualitatively and quantitatively assess the extent of hydrogen bonding.[2]

Experimental Protocol: FTIR-ATR Analysis of Ammonia-Ethanol Mixtures

This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for the analysis of liquid ammonia-ethanol mixtures. ATR is well-suited for liquid samples, including aqueous and alcohol solutions.[3][4]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)[3]

  • Anhydrous ethanol

  • Ammonia solution in ethanol (or a method to dissolve ammonia gas in ethanol)

  • Volumetric flasks and pipettes

  • Gas-tight syringes (if handling ammonia gas)

  • Appropriate personal protective equipment (PPE), including gloves and safety goggles, working in a well-ventilated fume hood.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Collect a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectra.[4]

  • Sample Preparation:

    • Prepare a series of ammonia-ethanol solutions of varying mole fractions in volumetric flasks. For example, prepare solutions with mole fractions of ammonia from 0.1 to 0.9.

    • If starting with ammonia gas, carefully bubble a known mass of gas through a known volume of ethanol to determine the concentration.

    • Prepare a pure ethanol sample to serve as a reference.

  • Spectral Acquisition:

    • Place a small drop (a few microliters) of the pure ethanol sample onto the ATR crystal, ensuring the crystal is completely covered.[3]

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 32 or 64 scans to improve the signal-to-noise ratio.[4]

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Repeat the spectral acquisition for each of the ammonia-ethanol mixtures, from the lowest to the highest concentration.

    • After each measurement, clean the ATR crystal meticulously.

  • Data Analysis:

    • Subtract the background spectrum from each sample spectrum.

    • Baseline correct the spectra if necessary.

    • Identify the O-H stretching band of ethanol (typically a broad band around 3300-3400 cm⁻¹) and the N-H stretching bands of ammonia (around 3300-3400 cm⁻¹).[5]

    • Analyze the shift in the peak position (wavenumber, cm⁻¹) of the O-H and N-H stretching bands as a function of ammonia concentration.

    • Deconvolution of the broad O-H/N-H band can be performed to distinguish between free and hydrogen-bonded species.

Quantitative Data Summary
Vibrational ModeTypical Wavenumber (cm⁻¹) (Pure)Expected Shift upon H-BondingReference
Ethanol O-H Stretch~3330 (broad)Redshift (to lower wavenumber)[2]
Ammonia N-H Sym. Stretch~3298Redshift[5]
Ammonia N-H Asym. Stretch~3414Redshift[5]

Note: The exact peak positions can vary depending on the solvent environment and concentration.

Visualization of FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Prepare Ammonia-Ethanol Solutions (Varying Mole Fractions) acquire_mix Acquire Spectra of Mixtures start->acquire_mix pure_etoh Prepare Pure Ethanol Reference acquire_etoh Acquire Spectrum of Pure Ethanol pure_etoh->acquire_etoh background Collect Background Spectrum (Clean ATR Crystal) background->acquire_etoh background->acquire_mix process Background Subtraction & Baseline Correction acquire_etoh->process acquire_mix->process analyze Analyze Peak Shifts (O-H and N-H Stretches) process->analyze deconvolute Deconvolution of Bands (Optional) analyze->deconvolute quantify Quantify H-Bonding deconvolute->quantify

FTIR Experimental Workflow

Raman Spectroscopy

Application Note

Raman spectroscopy is an excellent complementary technique to FTIR for studying ammonia-ethanol interactions. It is particularly advantageous for aqueous or alcoholic solutions as the Raman scattering of water and ethanol's O-H bonds is relatively weak, reducing solvent interference. Raman spectroscopy measures the vibrational, rotational, and other low-frequency modes of a system.

In ammonia-ethanol mixtures, changes in the Raman spectra can be observed for several vibrational modes upon hydrogen bond formation. For instance, the C-H stretching vibrations, CH₃ rocking vibration, and OH bending vibration of ethanol have been shown to be affected by the presence of liquid ammonia.[6] By monitoring the changes in the wavenumbers of these Raman lines as a function of concentration, the nature of the molecular interactions can be elucidated.[6]

Experimental Protocol: Raman Analysis of Ammonia-Ethanol Solutions

This protocol outlines the procedure for obtaining Raman spectra of ammonia-ethanol solutions.

Materials:

  • Raman Spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)[7]

  • Quartz cuvettes or NMR tubes for sample holding

  • Anhydrous ethanol

  • Ammonia solution in ethanol

  • Volumetric flasks and pipettes

  • Appropriate PPE

Procedure:

  • Instrument Setup:

    • Turn on the Raman spectrometer and allow the laser to warm up and stabilize.

    • Calibrate the spectrometer using a standard sample (e.g., silicon or a neon lamp).

    • Optimize the laser power and integration time to obtain a good signal-to-noise ratio without causing sample degradation or fluorescence.

  • Sample Preparation:

    • Prepare a series of ammonia-ethanol solutions with varying concentrations, as described in the FTIR protocol.

    • Prepare a pure ethanol sample for reference.

  • Spectral Acquisition:

    • Fill a clean quartz cuvette with the pure ethanol sample.

    • Place the cuvette in the sample holder of the spectrometer.

    • Acquire the Raman spectrum over the desired range (e.g., 200-4000 cm⁻¹).

    • Record the spectra for each of the ammonia-ethanol mixtures. It is advisable to measure from the lowest to the highest concentration.

    • Ensure the sample is at a constant temperature, as Raman spectra can be temperature-sensitive.[8]

  • Data Analysis:

    • Process the spectra to remove any background fluorescence.

    • Identify the characteristic Raman peaks for ethanol (e.g., C-C-O symmetric stretch around 880 cm⁻¹) and ammonia.[9]

    • Analyze the shifts in the peak positions (wavenumbers) and changes in peak intensities and widths as a function of ammonia concentration.

    • The changes in the C-H stretching vibrations, CH₃ rocking, and OH bending in ethanol are indicative of interactions with ammonia.[6]

Quantitative Data Summary
MoleculeVibrational ModeWavenumber (cm⁻¹) (Pure Ethanol)Observed Change with AmmoniaReference
EthanolC-H Stretching2881, 2931, 2976Decrease in wavenumber[6]
EthanolCH₃ RockingNot specifiedChange in wavenumber[6]
EthanolOH BendingNot specifiedChange in wavenumber[6]
AmmoniaN-H Stretching~3300-3400Increase in wavenumber[6]

Note: An increase in the N-H stretching wavenumber of ammonia when mixed with ethanol suggests a decrease in the interaction between ammonia molecules themselves.[6]

Visualization of Raman Spectroscopy Workflow

Raman_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep_samples Prepare Ammonia-Ethanol Solutions and Pure Ethanol acquire_spectra Acquire Raman Spectra of all samples prep_samples->acquire_spectra setup Instrument Setup & Calibration setup->acquire_spectra process Background Subtraction & Peak Identification acquire_spectra->process analyze Analyze Peak Shifts, Intensity, and Width Changes process->analyze correlate Correlate Spectral Changes with Concentration analyze->correlate

Raman Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is a highly effective method for quantitatively studying hydrogen bonding interactions. The chemical shift of protons involved in hydrogen bonding is particularly sensitive to their electronic environment.[10]

In an ammonia-ethanol mixture, the chemical shift of the hydroxyl proton of ethanol and the protons of ammonia will change upon the formation of hydrogen bonds. Typically, the formation of a hydrogen bond deshields the proton, causing its resonance to shift downfield (to a higher ppm value). By performing an NMR titration, where one component is incrementally added to the other while monitoring the chemical shifts, the association constant (Ka) for the hydrogen bonding interaction can be determined.[11][12] This assumes that the exchange between the free and hydrogen-bonded states is fast on the NMR timescale, resulting in a single, population-averaged peak.[13]

Experimental Protocol: ¹H NMR Titration for Ammonia-Ethanol Interaction

This protocol details how to perform a ¹H NMR titration to determine the association constant of the ammonia-ethanol interaction.

Materials:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃, which is a poor hydrogen bond acceptor)

  • Anhydrous ethanol

  • A stock solution of ammonia in the same deuterated solvent

  • Microsyringes for accurate additions

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of ethanol of a known, fixed concentration in the deuterated solvent in an NMR tube. The concentration should be chosen such that it is roughly 1/10th of the expected association constant.[11]

    • Prepare a high-concentration stock solution of ammonia in the same deuterated solvent.

    • Add a small amount of a reference standard (e.g., TMS) to both solutions if not already present in the solvent.

  • NMR Titration:

    • Acquire a ¹H NMR spectrum of the ethanol solution before any ammonia is added. This is the "free" spectrum.

    • Using a microsyringe, add a small, known aliquot of the ammonia stock solution to the NMR tube containing the ethanol solution.

    • Gently mix the solution and acquire another ¹H NMR spectrum.

    • Continue adding aliquots of the ammonia solution, acquiring a spectrum after each addition, until the chemical shift of the ethanol hydroxyl proton no longer changes significantly, indicating saturation of the binding. A typical titration might involve 10-15 data points.

  • Data Analysis:

    • For each spectrum, determine the chemical shift of the ethanol hydroxyl proton.

    • Plot the change in the chemical shift (Δδ) of the hydroxyl proton as a function of the total ammonia concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the association constant (Ka) and the chemical shift at saturation (Δδ_max).[11][14]

Quantitative Data Summary
ParameterDescriptionHow to Obtain
Δδ (ppm) Change in chemical shift of the ethanol -OH proton upon addition of ammonia.From the ¹H NMR spectra at each titration point.
Ka (M⁻¹) Association constant for the ammonia-ethanol hydrogen bond formation.By fitting the titration data (Δδ vs. [Ammonia]) to a binding isotherm model.[11]
Stoichiometry The ratio in which ammonia and ethanol associate (e.g., 1:1).Can be inferred from the binding model that best fits the data.

Visualization of Molecular Interaction

H_Bonding cluster_ethanol Ethanol cluster_ammonia Ammonia cluster_complex Hydrogen-Bonded Complex eth C₂H₅-O-H complex C₂H₅-O-H ••• NH₃ eth->complex + nh3 NH₃

Ammonia-Ethanol H-Bonding

UV-Visible (UV-Vis) Spectroscopy

Application Note

While neither ammonia nor ethanol has strong absorption in the UV-Vis region (typically >200 nm), UV-Vis spectroscopy can still be employed to study their interaction under certain conditions, for example, by using an indicator or by observing changes in the spectra of a probe molecule that is sensitive to the solvent environment. A more direct, though less common, application for determining stoichiometry is the method of continuous variations, also known as a Job plot.[15] This method is applicable if the formation of the ammonia-ethanol complex results in a change in absorbance, however small.

The Job plot method involves preparing a series of solutions where the mole fractions of ammonia and ethanol are varied while keeping the total molar concentration constant. The absorbance of these solutions is then measured at a wavelength where the complex absorbs maximally (or where the change in absorbance is greatest). A plot of absorbance versus the mole fraction of one component will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[15][16]

Experimental Protocol: Job's Plot for Ammonia-Ethanol Stoichiometry

This protocol describes how to construct a Job plot to determine the stoichiometry of the ammonia-ethanol complex.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Stock solutions of ammonia and ethanol of the same molar concentration in a suitable non-interacting solvent.

  • Volumetric flasks and pipettes

  • Appropriate PPE

Procedure:

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Select a wavelength for analysis. This may require an initial scan of a mixture to find a wavelength with a change in absorbance. If no intrinsic absorbance change is observed, this method may not be suitable without an indicator.

  • Sample Preparation:

    • Prepare two stock solutions, one of ammonia and one of ethanol, of the exact same molar concentration (e.g., 0.1 M) in a suitable solvent.

    • Prepare a series of solutions in volumetric flasks by mixing the two stock solutions in varying proportions, keeping the total volume constant. For example, in a 10 mL total volume, the ratios of ammonia to ethanol could be 0:10, 1:9, 2:8, ..., 9:1, 10:0. This ensures the total molar concentration of the two components is constant across all solutions.

  • Spectral Acquisition:

    • Use the pure solvent to zero the spectrophotometer (as a blank).

    • Measure the absorbance of each prepared solution at the chosen wavelength.

  • Data Analysis:

    • Calculate the mole fraction of ammonia for each solution.

    • Plot the absorbance as a function of the mole fraction of ammonia.

    • The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.[17]

Quantitative Data Summary
ParameterDescriptionHow to Obtain
Stoichiometry The molar ratio of ammonia to ethanol in the hydrogen-bonded complex.From the position of the maximum in the Job plot.[15]
Ka (M⁻¹) The association constant can sometimes be estimated from the shape of the Job plot, but this is less precise than NMR titration. A sharper peak implies a larger Ka.[15]Qualitative assessment from the curvature of the plot.[15]

Visualization of Job's Plot Logic

Jobs_Plot cluster_prep Prepare Solutions cluster_measure Measure Absorbance cluster_plot Plot and Analyze prep Mix Ammonia and Ethanol at varying mole fractions (constant total concentration) measure Record UV-Vis Absorbance of each solution prep->measure plot Plot Absorbance vs. Mole Fraction measure->plot analyze Determine Stoichiometry from the maximum plot->analyze

Job's Plot Experimental Logic

References

Troubleshooting & Optimization

optimizing reaction conditions for ethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethylamine (B1201723). The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for ethylamine synthesis?

A1: The two primary industrial methods for large-scale ethylamine production are the reaction of ethanol (B145695) with ammonia (B1221849) and the reductive amination of acetaldehyde. Both processes typically yield a mixture of ethylamine, diethylamine, and triethylamine, which are then separated by fractional distillation.[1][2]

Q2: How can I synthesize ethylamine in a laboratory setting while avoiding the formation of secondary and tertiary amines?

A2: For laboratory-scale synthesis requiring high purity of the primary amine, the Gabriel synthesis is a highly effective method. This process utilizes potassium phthalimide (B116566) to alkylate a primary alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine, thereby preventing over-alkylation.[3][4][5][6] The Hofmann rearrangement of propanamide is another suitable method that produces ethylamine with one less carbon atom than the starting amide.[7][8]

Q3: What are the main safety concerns when working with ethylamine?

A3: Ethylamine is a colorless, flammable gas with a strong ammonia-like odor. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Due to its low boiling point (16.6 °C), it should be stored in a cool, well-ventilated area, away from heat sources and open flames.

Troubleshooting Guides

Reductive Amination of Acetaldehyde

Q4: I am experiencing low yield in my reductive amination of acetaldehyde. What are the potential causes and solutions?

A4: Low yields in reductive amination can stem from several factors. Here are some common issues and their remedies:

  • Catalyst Inactivity: The catalyst (e.g., nickel-based) may be poisoned or deactivated. Ensure the purity of your starting materials, as impurities can poison the catalyst. If catalyst poisoning is suspected, regeneration or replacement of the catalyst may be necessary.

  • Suboptimal Reaction Conditions: Temperature and pressure play a critical role. Ensure that the reaction is carried out within the optimal temperature and pressure ranges for the specific catalyst being used.

  • Incomplete Imine Formation: The initial formation of the imine intermediate is crucial. The reaction is often pH-sensitive; maintaining a slightly acidic pH can facilitate imine formation without protonating the amine reactant.

  • Inefficient Reduction: The reducing agent (e.g., hydrogen gas) must be present in sufficient quantity and at adequate pressure to effectively reduce the imine intermediate. Ensure proper agitation to maximize gas-liquid mass transfer.

Q5: I am observing the formation of significant amounts of N-ethylbenzylamine as a by-product. How can I minimize this?

A5: The formation of N-ethylbenzylamine suggests that the initially formed ethylamine is reacting with the starting aldehyde. To minimize this side reaction, consider the following:

  • Control Stoichiometry: Use a molar excess of ammonia relative to the aldehyde to favor the formation of the primary amine.

  • One-Pot Synthesis: Employ a one-pot reductive amination protocol where the imine is reduced as it is formed. Using a selective reducing agent like sodium cyanoborohydride (NaBH3CN) can reduce the imine in the presence of the aldehyde, minimizing side reactions.[9]

Gabriel Synthesis

Q6: The hydrolysis of N-ethylphthalimide in my Gabriel synthesis is slow and gives a low yield of ethylamine. How can I improve this step?

A6: The cleavage of the N-alkylphthalimide can indeed be a challenging step. Consider these points:

  • Harsh Conditions for Hydrolysis: Traditional acid or base hydrolysis often requires harsh conditions (e.g., strong acids or bases at high temperatures), which can lead to low yields and decomposition of sensitive substrates.[3][4]

  • Ing-Manske Procedure: A milder and often more effective method is the Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303) in refluxing ethanol to cleave the N-alkylphthalimide.[3] This method typically provides better yields under neutral conditions.

  • Alternative Cleavage Reagents: For exceptionally mild conditions, sodium borohydride (B1222165) in isopropyl alcohol can be used for the cleavage.[3]

Q7: I am having trouble with the alkylation of potassium phthalimide with ethyl bromide. What could be the issue?

A7: Difficulties in the alkylation step can arise from the following:

  • Reaction Temperature: High temperatures may be required, which can be problematic for heat-sensitive substrates.[3]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Dimethylformamide (DMF) is often considered the best choice, but other polar aprotic solvents like DMSO or acetonitrile (B52724) can also be effective.[3]

  • Purity of Reactants: Ensure that both the potassium phthalimide and ethyl bromide are pure and dry, as impurities can interfere with the reaction.

Hofmann Rearrangement

Q8: My Hofmann rearrangement of propanamide is not proceeding to completion. What should I check?

A8: Incomplete reaction in a Hofmann rearrangement can be due to:

  • Stoichiometry of Reagents: Ensure that the correct stoichiometry of the primary amide, bromine, and strong base (e.g., sodium hydroxide) is used.

  • In Situ Formation of Hypobromite (B1234621): The reaction of bromine with sodium hydroxide (B78521) forms sodium hypobromite in situ. This step is temperature-sensitive; keeping the reaction mixture cool during the addition of bromine is important to prevent the disproportionation of hypobromite.

  • Purity of the Amide: The starting propanamide should be a primary amide. Secondary amides will not undergo the Hofmann rearrangement.

Data Presentation

Table 1: Comparison of Key Performance Metrics in Ethylamine Synthesis

Synthesis MethodStarting MaterialsCatalyst/ReagentTemperature (°C)Pressure (MPa)Reaction TimeYield/Selectivity of EthylamineKey Byproducts
Reaction of Ethanol with Ammonia Ethanol, AmmoniaNi or Cu on Al₂O₃150-2303-25ContinuousVariable, selectivity depends on reactant ratio and conditions.Diethylamine, Triethylamine
Reductive Amination of Acetaldehyde Acetaldehyde, Ammonia, HydrogenNickel-based100-160Atmospheric to slightly elevatedContinuousHighDiethylamine, Triethylamine
Hydrogenation of Acetonitrile Acetonitrile, HydrogenPd/ZnO---High selectivity to ethylamine and diethylamineDiethylamine
Reaction of Chloroethane with Ammonia Chloroethane, Ammonia-~100Sealed TubeSeveral hoursVariable, depends on ammonia excess.Diethylamine, Triethylamine, Ammonium chloride
Gabriel Synthesis Potassium phthalimide, Ethyl halideHydrazine hydrate (cleavage)RefluxAtmospheric-Good to highPhthalhydrazide (B32825)
Hofmann Rearrangement PropanamideBromine, Sodium hydroxide-Atmospheric-GoodSodium bromide, Sodium carbonate

Experimental Protocols

Protocol 1: Gabriel Synthesis of Ethylamine
  • Alkylation: In a round-bottom flask, dissolve potassium phthalimide in anhydrous dimethylformamide (DMF). Add ethyl bromide dropwise to the stirred solution. Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The N-ethylphthalimide will precipitate. Filter the solid, wash it with cold water, and dry it.

  • Cleavage (Hydrazinolysis): Suspend the dried N-ethylphthalimide in ethanol in a round-bottom flask. Add hydrazine hydrate to the suspension and heat the mixture under reflux. A white precipitate of phthalhydrazide will form.

  • Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate any remaining phthalhydrazide. Filter the mixture and wash the precipitate with water. The filtrate contains ethylamine hydrochloride.

  • Purification: To obtain free ethylamine, make the filtrate basic with a strong base (e.g., NaOH) and extract the ethylamine with a suitable organic solvent. Dry the organic extract and remove the solvent by distillation to obtain pure ethylamine.

Protocol 2: Hofmann Rearrangement of Propanamide
  • Preparation of Sodium Hypobromite: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the stirred solution while maintaining the temperature below 10 °C.

  • Reaction with Amide: To the cold sodium hypobromite solution, add propanamide in small portions with continuous stirring.

  • Rearrangement: After the addition is complete, slowly warm the reaction mixture. The rearrangement to the isocyanate intermediate occurs, followed by hydrolysis to ethylamine.

  • Isolation: Distill the ethylamine from the reaction mixture. The distillate will be an aqueous solution of ethylamine.

  • Purification: To obtain pure ethylamine, the aqueous solution can be treated with a strong base and the ethylamine can be extracted and then purified by fractional distillation.

Visualizations

experimental_workflow_gabriel cluster_alkylation Step 1: Alkylation cluster_cleavage Step 2: Cleavage (Hydrazinolysis) cluster_purification Step 3: Purification potassium_phthalimide Potassium Phthalimide reflux Reflux potassium_phthalimide->reflux ethyl_bromide Ethyl Bromide ethyl_bromide->reflux dmf DMF (Solvent) dmf->reflux n_ethylphthalimide N-Ethylphthalimide reflux->n_ethylphthalimide SN2 Reaction reflux2 Reflux n_ethylphthalimide->reflux2 hydrazine Hydrazine Hydrate hydrazine->reflux2 ethanol Ethanol ethanol->reflux2 ethylamine_hcl Ethylamine HCl reflux2->ethylamine_hcl phthalhydrazide Phthalhydrazide (precipitate) reflux2->phthalhydrazide extraction Extraction ethylamine_hcl->extraction base Strong Base (e.g., NaOH) base->extraction distillation Distillation extraction->distillation pure_ethylamine Pure Ethylamine distillation->pure_ethylamine

Caption: Experimental workflow for the Gabriel synthesis of ethylamine.

reaction_pathway_hofmann propanamide Propanamide isocyanate Ethyl Isocyanate (Intermediate) propanamide->isocyanate Rearrangement naobr Br2, NaOH carbamic_acid Carbamic Acid Derivative (Unstable) isocyanate->carbamic_acid Nucleophilic attack hydrolysis H2O (Hydrolysis) ethylamine Ethylamine carbamic_acid->ethylamine Decarboxylation co2 CO2 carbamic_acid->co2 Decarboxylation

Caption: Reaction pathway for the Hofmann rearrangement of propanamide.

troubleshooting_logic cluster_reductive_amination Reductive Amination cluster_gabriel Gabriel Synthesis cluster_hofmann Hofmann Rearrangement start Low Yield in Ethylamine Synthesis ra_q1 Check Catalyst Activity start->ra_q1 gs_q1 Consider Hydrazinolysis (Ing-Manske) start->gs_q1 hr_q1 Verify Reagent Stoichiometry start->hr_q1 ra_q2 Optimize T & P ra_q1->ra_q2 ra_q3 Verify Imine Formation (pH) ra_q2->ra_q3 ra_q4 Ensure Sufficient Reducing Agent ra_q3->ra_q4 gs_q2 Check Alkylation Conditions (Solvent, T) gs_q1->gs_q2 gs_q3 Ensure Reactant Purity gs_q2->gs_q3 hr_q2 Control Temperature During NaOBr Formation hr_q1->hr_q2 hr_q3 Use Primary Amide hr_q2->hr_q3

Caption: Troubleshooting logic for common ethylamine synthesis issues.

References

overcoming challenges in ammonia ethanol fuel combustion stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on ammonia-ethanol fuel combustion.

Troubleshooting Guide

This guide addresses common issues encountered during ammonia-ethanol fuel combustion experiments.

Problem Potential Causes Recommended Solutions
Poor Combustion Stability / Misfire - Low reactivity of ammonia (B1221849).[1] - Slow laminar burning velocity of ammonia.[1] - Narrow flammability limits of ammonia.[1] - Inadequate ignition energy.[2] - Lean air-fuel mixture.[1]- Increase the ethanol (B145695) percentage in the blend to enhance reactivity and flame speed.[3][4][5] - Optimize the air-fuel equivalence ratio; richer blends can improve stability.[1] - Increase ignition energy or utilize multiple spark plugs.[3][4] - Pre-heating the fuel mixture can improve combustion characteristics.[6]
High NOx Emissions - High nitrogen content in ammonia leads to fuel NOx formation.[7] - High combustion temperatures can lead to thermal NOx. - Lean combustion conditions can increase NOx.[8]- Operate under fuel-rich conditions to promote the reduction of NO.[8][9] - Employ two-stage combustion or flue gas recirculation to lower peak flame temperatures.[10] - Optimize the ammonia-ethanol blend ratio, as some studies show a non-linear relationship between the ammonia fraction and NOx emissions.[11][12]
Engine Knocking - Pre-ignition of the fuel-air mixture.[13]- Adjust ignition timing; advancing the timing can increase in-cylinder pressure and may impact knocking.[14] - The high octane (B31449) number of both ammonia and ethanol should generally suppress knocking; investigate other potential causes like hotspots in the combustion chamber.[15]
Incomplete Combustion (High Unburned Ammonia/Hydrocarbons) - Slow burning rate of ammonia.[3][4] - Quenching of the flame at the cylinder walls.- Increase the ethanol content in the fuel blend to promote more complete combustion.[6] - Optimize engine operating parameters such as compression ratio and spark timing.[6][14] - Ensure adequate mixing of fuel and air.
Fuel Delivery Issues (e.g., phase separation, material corrosion) - Ethanol is hygroscopic and can absorb water, leading to phase separation.[16][17][18] - Ammonia can be corrosive to certain materials.[19] - Ethanol can act as a solvent, loosening deposits in the fuel system.[16][18]- Use anhydrous ethanol and ensure a dry fuel storage and delivery system. - Utilize materials compatible with both ammonia and ethanol in the fuel system. - Implement appropriate fuel filtration to capture dislodged deposits.
Soot Formation - Incomplete combustion of ethanol, especially under rich conditions.- While ammonia is a carbon-free fuel, the ethanol component can produce soot. Ammonia addition to hydrocarbon flames has been shown to inhibit soot formation.[20][21][22][23] Ensure proper mixing and air-fuel ratios to minimize soot from ethanol.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on ammonia-ethanol fuel blends.

Table 1: Laminar Flame Speed of Ammonia-Ethanol Blends

Ethanol Mole FractionTemperature (K)Pressure (bar)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
0% (Pure Ammonia)42311.0~7
25%42311.0~15
50%42311.0~25
75%42311.0~35
100% (Pure Ethanol)42311.0~45

Note: Data is synthesized from trends reported in the literature.[24][25]

Table 2: Ignition Delay Time of Ammonia-Ethanol Blends

Ethanol Mole Fraction in FuelTemperature (K)Pressure (bar)Equivalence Ratio (Φ)Ignition Delay Time (ms)
0% (Pure Ammonia)13001.41.0~10.0
5%13001.41.0~0.8
30%13001.41.0<0.5

Note: Data indicates the strong promoting effect of small amounts of ethanol on reducing the ignition delay of ammonia.[26][27]

Table 3: NOx Emissions for Different Ammonia-Ethanol Energy Ratios

Ammonia Energy RatioIgnition Timing (°CA BTDC)LoadNOx Emissions
40%8LowIncreased with advanced timing
50%8LowIncreased with advanced timing
60%8LowHighest NOx emissions

Note: Higher ammonia content and advanced ignition timings can lead to increased NOx emissions.[14]

Experimental Protocols

Measurement of Laminar Flame Speed in a Constant Volume Combustion Chamber

Objective: To determine the laminar flame speed of ammonia-ethanol-air mixtures.

Methodology:

  • Fuel Preparation: Prepare gaseous ammonia and vaporized ethanol mixtures at the desired blend ratio. The mole fractions of each component should be precisely controlled using mass flow controllers.

  • Combustion Chamber Preparation: The constant volume combustion chamber is first evacuated to remove any residual gases.[28]

  • Mixture Injection: The prepared ammonia-ethanol-air mixture is injected into the combustion chamber to a specified initial pressure and temperature.[28][29]

  • Ignition: The mixture is ignited at the center of the chamber using a pair of electrodes with a high-voltage spark.

  • Data Acquisition: A high-speed camera captures the outwardly propagating spherical flame. A pressure transducer records the pressure rise inside the chamber.[3][4]

  • Data Analysis:

    • The flame radius as a function of time is extracted from the high-speed images.

    • The stretched flame propagation speed is calculated from the rate of change of the flame radius.

    • The unstretched laminar flame speed is then determined by extrapolating the relationship between the stretched flame propagation speed and the flame stretch rate to zero stretch.

Determination of Ignition Delay Time in a Shock Tube

Objective: To measure the ignition delay time of ammonia-ethanol fuel blends at high temperatures and pressures.

Methodology:

  • Mixture Preparation: Prepare the ammonia-ethanol-oxidizer mixture in a separate mixing tank. The composition is determined by partial pressures.

  • Shock Tube Operation:

    • The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

    • The driven section is filled with the prepared fuel mixture to a specific initial pressure.

    • The driver section is filled with a high-pressure driver gas (e.g., helium).

  • Shock Wave Generation: The diaphragm is ruptured, generating a shock wave that propagates into the driven section, compressing and heating the test gas.

  • Ignition Detection: Ignition is detected by a rapid increase in pressure, measured by a pressure transducer at the end wall of the shock tube, or by light emission from the combustion, detected by a photodetector.[25][27]

  • Ignition Delay Time Measurement: The ignition delay time is defined as the time interval between the arrival of the shock wave at the measurement location and the onset of ignition.[30][31]

Visualizations

experimental_workflow cluster_prep Fuel Preparation cluster_experiment Experiment cluster_analysis Data Analysis fuel_blending Fuel Blending (Ammonia + Ethanol) mixture_prep Mixture Preparation (Fuel + Air) fuel_blending->mixture_prep combustion_event Combustion Event (e.g., Engine, Bomb) mixture_prep->combustion_event data_acquisition Data Acquisition (Pressure, Imaging) combustion_event->data_acquisition performance_analysis Performance Analysis (Flame Speed, IDT) data_acquisition->performance_analysis emission_analysis Emission Analysis (NOx, UHC) data_acquisition->emission_analysis

Caption: A generalized workflow for ammonia-ethanol combustion experiments.

troubleshooting_logic start Problem: Poor Combustion Stability cause1 Cause: Low Reactivity / Slow Flame Speed start->cause1 cause2 Cause: Lean Mixture start->cause2 cause3 Cause: Low Ignition Energy start->cause3 solution1 Solution: Increase Ethanol % cause1->solution1 solution2 Solution: Enrich Mixture (Adjust Φ) cause2->solution2 solution3 Solution: Increase Spark Energy cause3->solution3

Caption: Troubleshooting logic for poor combustion stability issues.

Frequently Asked Questions (FAQs)

Q1: Why is ethanol blended with ammonia for combustion?

A1: Ammonia has several challenges as a fuel, including a low flame speed, high ignition energy, and poor combustion stability.[1][3][4] Ethanol, being more reactive, is blended with ammonia to improve these combustion characteristics, leading to a faster combustion rate, improved stability, and higher engine efficiency.[3][4][5][6]

Q2: What is the effect of adding ethanol on NOx emissions from ammonia combustion?

A2: The effect can be complex. While ethanol addition improves combustion, it can also lead to higher in-cylinder temperatures, which may increase thermal NOx formation. Some studies have shown that ethanol blends can exhibit elevated levels of nitrogen oxides (NOx) compared to other blends like ammonia-methanol.[3][4] However, the overall NOx emissions are highly dependent on the air-fuel ratio, with fuel-rich conditions generally leading to lower NOx.[8][9]

Q3: Can existing gasoline or diesel engines run on ammonia-ethanol blends?

A3: Significant modifications are typically required. These include changes to the fuel injection system, ignition system (for compression-ignition engines), and materials used in the fuel system to ensure compatibility with ammonia's corrosive properties.[19] Additionally, engine control parameters need to be recalibrated for the different combustion properties of the blend.

Q4: Does the water content in ethanol affect combustion?

A4: Yes. Ethanol is hygroscopic, meaning it attracts and absorbs water.[16][17] Excessive water in the fuel can lead to phase separation, where the ethanol-water mixture separates from the ammonia. This can cause inconsistent fuel delivery, rough engine operation, and potential engine damage.[16][18] It is crucial to use ethanol with low water content and to prevent moisture contamination during storage and handling.

Q5: How does the combustion of ammonia-ethanol blends affect soot production?

A5: Ammonia is a carbon-free fuel and therefore does not produce soot. The ethanol component, being a hydrocarbon, can produce soot under certain conditions (typically fuel-rich, incomplete combustion). However, studies have shown that the addition of ammonia to hydrocarbon flames tends to inhibit soot formation.[20][21][22][23] Therefore, ammonia-ethanol blends are expected to produce significantly less soot than conventional hydrocarbon fuels.

References

minimizing byproduct formation in ammonia ethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ammonia-ethanol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and major byproducts of the ammonia-ethanol reaction?

The reaction of ethanol (B145695) with ammonia (B1221849), typically conducted under heat and pressure with a catalyst, is an alkylation process that primarily produces a mixture of ethylamines.[1][2] The desired products are monoethylamine (MEA), diethylamine (B46881) (DEA), and triethylamine (B128534) (TEA).[1][2][3] However, several byproducts can form, significantly impacting yield and purity. The most common byproduct is acetonitrile (B52724), which can become dominant under certain conditions.[4][5][6] Other potential byproducts include ethylene (B1197577), resulting from the dehydration of ethanol.[4]

Q2: What is the general reaction mechanism?

The reaction proceeds through a "dehydrogenation-imidization-hydroamination" mechanism, also known as hydrogen borrowing or hydrogen transfer.[4][5][7] The process involves three main steps:

  • Dehydrogenation: Ethanol is first dehydrogenated over the catalyst to form an aldehyde intermediate (acetaldehyde).

  • Imidization: The aldehyde then reacts with ammonia via nucleophilic attack and dehydration to form an imine or Schiff base.

  • Hydrogenation: Finally, the imine is hydrogenated to the primary amine (ethylamine).[5]

This primary amine can then further react with ethanol to produce secondary (diethylamine) and tertiary (triethylamine) amines through the same mechanistic steps.[2][3]

Q3: Why am I getting a high yield of acetonitrile?

High selectivity towards acetonitrile is often observed in the absence or with a limited amount of hydrogen (H₂).[4][7] The imine intermediate formed during the reaction can undergo further dehydrogenation to produce acetonitrile.[4][8] The choice of catalyst and reaction conditions also plays a crucial role. For instance, some catalysts, like certain copper-based systems, can favor the production of acetonitrile.[6][9]

Q4: How can I increase the selectivity for the desired ethylamines?

Improving selectivity towards ethylamines involves careful control of reaction parameters and catalyst selection. Key strategies include:

  • Catalyst Choice: Bimetallic catalysts, such as Ni-Cu systems, have shown high selectivity to ethylamines.[5][7][10] The dispersion of the metal on the support is also critical.[4]

  • Hydrogen Pressure: The presence of hydrogen is crucial to prevent the formation of metal nitrides, which can deactivate the catalyst, and to suppress the dehydrogenation of the imine intermediate to acetonitrile.[4][5][8]

  • Ammonia to Ethanol Ratio: A higher molar ratio of ammonia to ethanol can favor the formation of the primary amine (monoethylamine) and suppress the formation of secondary and tertiary amines.[5][11]

  • Temperature: Higher temperatures can favor the initial dehydrogenation step but may also lead to undesirable side reactions like the formation of ethylene through ethanol dehydration.[4][5] An optimal temperature must be determined for the specific catalyst and desired product distribution.

Troubleshooting Guides

This section provides solutions to common problems encountered during ammonia-ethanol reactions.

Problem 1: Low conversion of ethanol.
Possible Cause Suggested Solution
Catalyst Deactivation - Regenerate the catalyst according to the manufacturer's protocol. - Ensure sufficient hydrogen is present in the feed to prevent the formation of metal nitrides which can deactivate the catalyst.[4][5]
Suboptimal Reaction Temperature - Increase the reaction temperature incrementally. Higher temperatures generally favor the initial dehydrogenation of ethanol.[5] However, be aware that excessively high temperatures can lead to byproduct formation.[4]
Insufficient Catalyst Loading - Increase the amount of catalyst used in the reactor.
Poor Catalyst Activity - Consider screening different catalysts. For example, Ni-Cu bimetallic catalysts have been reported to exhibit high activity.[7][10]
Problem 2: High selectivity towards acetonitrile.
Possible Cause Suggested Solution
Insufficient Hydrogen - Increase the partial pressure of hydrogen in the reactor. Hydrogen is necessary to hydrogenate the imine intermediate to the amine and prevent its further dehydrogenation to acetonitrile.[4][7][8]
Catalyst Type - Switch to a catalyst known for high ethylamine (B1201723) selectivity, such as a Ni-Cu bimetallic catalyst.[5][10] Some copper-based catalysts are known to favor acetonitrile formation.[6][9]
High Reaction Temperature - Lower the reaction temperature. While high temperatures can increase ethanol conversion, they can also promote the dehydrogenation of the imine to acetonitrile.
Problem 3: High selectivity towards secondary (diethylamine) and tertiary (triethylamine) amines when monoethylamine is the desired product.
Possible Cause Suggested Solution
Low Ammonia to Ethanol Ratio - Increase the molar ratio of ammonia to ethanol in the feed. A higher concentration of ammonia favors the reaction of the aldehyde intermediate with ammonia over the reaction with the already formed primary amine.[5]
High Ethanol Conversion - Decrease the reaction time or space velocity to reduce the extent of reaction. This will limit the opportunity for the primary amine to react further with ethanol.
High Reaction Temperature - Lower the reaction temperature. Higher temperatures can accelerate the subsequent alkylation reactions of the primary amine.

Experimental Protocols & Data

Table 1: Effect of Reaction Conditions on Product Selectivity over a Ni(10)/Al₂O₃ Catalyst

Data synthesized from information presented in Park et al. (2017).[12]

Temperature (°C)EtOH/NH₃/H₂ Molar RatioEthanol Conversion (%)Ethylamine Selectivity (%)Diethylamine Selectivity (%)Triethylamine Selectivity (%)Acetonitrile Selectivity (%)
1701/3/6~35~45~30~5<1
1901/3/6~40~40~35~5<1
2101/3/6~45~35~40~10~1
1901/1/6~42~30~45~15<1
1901/6/6~38~50~30~5<1
Protocol: Reductive Amination of Ethanol over a Ni/Al₂O₃ Catalyst

This protocol is a generalized procedure based on methodologies described in the literature.[4][12]

1. Catalyst Preparation (Wet Impregnation Method): a. Dissolve a nickel salt (e.g., Ni(NO₃)₂·6H₂O) in deionized water. b. Add γ-Al₂O₃ support to the solution with stirring. c. Evaporate the water at 80°C under vacuum. d. Dry the resulting solid at 120°C overnight. e. Calcine the dried solid in air at a specified temperature (e.g., 500°C) for several hours.

2. Reaction Procedure: a. Load the prepared catalyst into a fixed-bed reactor. b. Reduce the catalyst in situ with a flow of H₂ at an elevated temperature (e.g., 400-500°C) for several hours. c. Cool the reactor to the desired reaction temperature (e.g., 190°C). d. Introduce the reactant feed stream consisting of ethanol, ammonia, and hydrogen at the desired molar ratio and weight hourly space velocity (WHSV). e. Maintain the desired reaction pressure. f. Collect the reactor effluent and analyze the product mixture using gas chromatography (GC) to determine conversion and selectivity.

Visualizations

Reaction Pathway for Ethanol Amination

ReactionPathway reactant reactant intermediate intermediate product product byproduct byproduct EtOH Ethanol Acetaldehyde Acetaldehyde EtOH->Acetaldehyde -H₂ NH3 Ammonia Imine Imine Acetaldehyde->Imine +NH₃, -H₂O MEA Monoethylamine Imine->MEA +H₂ ACN Acetonitrile Imine->ACN -H₂ DEA Diethylamine MEA->DEA +Ethanol, -H₂O, -H₂ TEA Triethylamine DEA->TEA +Ethanol, -H₂O, -H₂ H2O H₂O H2 H₂

Caption: General reaction pathway for the amination of ethanol.

Troubleshooting Logic for High Acetonitrile Formation

TroubleshootingACN problem problem cause cause solution solution HighACN High Acetonitrile Selectivity LowH2 Insufficient H₂ Pressure HighACN->LowH2 WrongCatalyst Inappropriate Catalyst HighACN->WrongCatalyst HighTemp Excessive Reaction Temperature HighACN->HighTemp IncreaseH2 Increase H₂ Partial Pressure LowH2->IncreaseH2 ChangeCatalyst Switch to Ni-Cu or other selective catalyst WrongCatalyst->ChangeCatalyst LowerTemp Decrease Reaction Temperature HighTemp->LowerTemp

Caption: Troubleshooting guide for high acetonitrile byproduct.

Experimental Workflow for Catalyst Screening

ExpWorkflow step step decision decision output output Prep Catalyst Preparation React Reaction Run Prep->React Analyze Product Analysis (GC) React->Analyze Eval Evaluate Selectivity & Conversion Analyze->Eval Optimize Optimize Conditions Eval->Optimize Not Optimal Optimal Optimal Catalyst & Conditions Eval->Optimal Optimal Optimize->React

Caption: Workflow for screening catalysts and optimizing conditions.

References

troubleshooting phase separation in ammonia ethanol water mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonia-ethanol-water mixtures.

Troubleshooting Guide: Phase Separation

Problem: My ammonia-ethanol-water mixture has separated into two distinct liquid phases.

Possible Causes and Solutions:

Question 1: Why is my ammonia-ethanol-water mixture separating into two phases?

Phase separation in an ammonia-ethanol-water ternary system occurs when the components are no longer completely miscible, leading to the formation of two distinct liquid layers. This phenomenon is governed by the principles of ternary phase diagrams. Ethanol (B145695) is typically miscible with both water and ammonia (B1221849) individually. However, in a three-component system, specific concentration ranges of each component can lead to a "miscibility gap," resulting in phase separation. The addition of one component beyond its solubility limit in the mixture of the other two can induce this separation.

Key factors that influence the miscibility and can lead to phase separation include:

  • Concentration of Components: The relative concentrations of ammonia, ethanol, and water are the primary determinants of phase stability. Exceeding the solubility limit of one component in the mixture of the other two will cause separation.

  • Temperature: Temperature can significantly impact the solubility of the components. For many systems, increasing the temperature can increase miscibility, but this is not universally true and depends on the specific interactions between the components.[1] Conversely, colder temperatures can reduce solubility and promote phase separation.[2]

  • Presence of Impurities/Contaminants: Undesired substances can alter the polarity and intermolecular interactions of the mixture, leading to phase separation.

Question 2: How can I determine if my mixture is prone to phase separation?

The most effective way to predict the phase behavior of a three-component system is by consulting a ternary phase diagram. While a specific, detailed phase diagram for ammonia-ethanol-water may not be readily available for all temperatures and pressures, general principles can be applied. A ternary phase diagram for a similar system, such as PPG/Aqueous ammonia/Ethanol, illustrates how different volume fractions of the components lead to either a single phase or two separate phases.

A practical method to assess the stability of your mixture is through a simple visual test. If the solution appears cloudy or hazy, it is an indication that it is close to the saturation point and phase separation may be imminent.[2]

Question 3: What are the immediate steps to take if phase separation is observed?

If phase separation has occurred, the immediate goal is to redissolve the layers into a single homogeneous phase. Here are some steps you can take:

  • Adjust Component Concentrations: Carefully add more of the component that is most likely to increase the miscibility of the other two. In the ammonia-ethanol-water system, adding more ethanol can often redissolve the separated phases, as ethanol is a good co-solvent for both ammonia and water.

  • Temperature Adjustment: Gently warming the mixture while stirring may increase the solubility of the components and lead to a single phase. However, be cautious, as increasing the temperature will also increase the vapor pressure of ammonia.

  • Mechanical Agitation: Thoroughly mixing or sonicating the solution can help to break the interface between the two phases and promote re-dissolution.

If these steps do not resolve the issue, it may be necessary to reformulate the mixture with different component ratios.

Question 4: How can I prevent phase separation from occurring in my experiments?

Prevention is the most effective strategy. Here are some best practices:

  • Careful Control of Component Concentrations: Precisely measure and control the concentrations of ammonia, ethanol, and water to remain within the single-phase region of the ternary phase diagram.

  • Maintain a Stable Temperature: Use a temperature-controlled environment to prevent fluctuations that could induce phase separation.

  • Ensure High Purity of Components: Use high-purity ammonia, ethanol, and water to avoid introducing contaminants that could disrupt the mixture's stability.

  • Proper Mixing Order: While the final composition is key, the order of addition can sometimes influence the initial dissolution. A common practice is to first mix the ethanol and water, followed by the slow addition of ammonia.

Frequently Asked Questions (FAQs)

Q1: What is the role of ethanol in an ammonia-water mixture?

Ethanol acts as a co-solvent. While ammonia is highly soluble in water, the addition of ethanol can modify the solvent properties of the mixture, such as polarity and hydrogen bonding characteristics. This can be useful for dissolving other substances that may not be soluble in a simple ammonia-water solution.

Q2: Can I use a different alcohol instead of ethanol?

Other alcohols can be used, but the phase behavior of the resulting ternary system will be different. The miscibility will depend on the alkyl chain length and structure of the alcohol. For instance, smaller alcohols are generally more miscible with water and ammonia.[3]

Q3: Does the pressure affect the phase separation of this mixture?

Pressure primarily affects the solubility of the gaseous component, ammonia, in the liquid phase. While changes in pressure can influence the concentration of dissolved ammonia and thus potentially affect phase stability, for most lab-scale experiments at or near atmospheric pressure, the concentrations of the three components are the more dominant factors.

Q4: Are there any safety concerns when troubleshooting phase separation in ammonia-ethanol-water mixtures?

Yes. Ammonia is a corrosive and toxic gas with a pungent odor. When heating the mixture, be aware of the increased vapor pressure of ammonia and work in a well-ventilated fume hood. Ethanol is flammable, so avoid open flames or spark sources. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data

The following tables summarize key quantitative data relevant to the components of the mixture.

Table 1: Solubility of Ammonia in Ethanol at Various Temperatures

Temperature (K)Total Pressure (MPa)Molality of Ammonia (mol/kg)
277.35~0.02 - 0.1~1 - 5
288.65~0.03 - 0.2~1 - 7
298.15~0.05 - 0.3~1 - 9
308.75~0.08 - 0.5~1 - 11
318.25~0.1 - 0.7~1 - 13

Source: Adapted from data on the solubility of ammonia in ethanol. The total pressure and molality are interdependent.

Table 2: Miscibility of Component Pairs at Standard Conditions

Component 1Component 2Miscibility
AmmoniaWaterHigh
AmmoniaEthanolHigh
EthanolWaterComplete

Experimental Protocols

Protocol 1: Test for Miscibility and Phase Separation

Objective: To determine if a given composition of ammonia, ethanol, and water forms a single phase.

Materials:

  • Ammonia solution (of known concentration)

  • Anhydrous ethanol

  • Deionized water

  • Graduated cylinders or pipettes

  • Sealed, transparent vessel (e.g., a screw-cap vial or flask)

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath (optional)

Methodology:

  • Calculate the required volumes of ammonia solution, ethanol, and water to achieve the desired final concentrations.

  • In the sealed vessel, add the calculated volume of ethanol.

  • Slowly add the calculated volume of deionized water to the ethanol while stirring.

  • Continue stirring and slowly add the calculated volume of the ammonia solution.

  • Seal the vessel and continue to stir for at least 15 minutes at a constant temperature.

  • Stop stirring and allow the mixture to stand undisturbed for at least one hour.

  • Visually inspect the mixture for any signs of phase separation (i.e., the formation of two distinct layers) or turbidity. A clear, single-phase solution indicates complete miscibility at that composition and temperature.

Protocol 2: Remediation of a Phase-Separated Mixture by Co-solvent Addition

Objective: To redissolve a phase-separated ammonia-ethanol-water mixture.

Materials:

  • Phase-separated mixture

  • Anhydrous ethanol

  • Burette or pipette

  • Sealed, transparent vessel with the separated mixture

  • Magnetic stirrer and stir bar

Methodology:

  • Place the vessel containing the phase-separated mixture on a magnetic stirrer.

  • Begin stirring the mixture at a moderate speed.

  • Using a burette or pipette, add a small, known volume of anhydrous ethanol (e.g., 1-2% of the total volume of the mixture).

  • Allow the mixture to stir for 10-15 minutes and then stop the stirrer.

  • Observe if the two phases have merged into a single phase.

  • If phase separation persists, repeat steps 3-5, incrementally adding small volumes of ethanol until a single phase is achieved.

  • Record the total volume of ethanol added to achieve miscibility. This information can be used to adjust the initial formulation to prevent future phase separation.

Visualizations

Troubleshooting_Workflow Troubleshooting Phase Separation Workflow start Phase Separation Observed check_temp Is the temperature significantly lower than the protocol specifies? start->check_temp check_conc Are the component concentrations correct and within the miscible range? check_temp->check_conc No warm_gently Gently warm the mixture with constant stirring. check_temp->warm_gently Yes adjust_conc Add a co-solvent (e.g., ethanol) incrementally with stirring. check_conc->adjust_conc No/Unsure reformulate Reformulate the mixture with adjusted concentrations. check_conc->reformulate Yes, but still separated reassess Re-evaluate the mixture for a single phase. warm_gently->reassess adjust_conc->reassess resolved Issue Resolved: Single Phase Achieved reassess->resolved Yes reassess->reformulate No

Caption: A workflow diagram for troubleshooting phase separation.

Logical_Relationships Factors Influencing Phase Separation phase_sep Phase Separation concentration Component Concentrations (Ammonia, Ethanol, Water) concentration->phase_sep h_bonding Intermolecular Forces (Hydrogen Bonding) concentration->h_bonding temperature Temperature temperature->phase_sep temperature->h_bonding impurities Presence of Impurities impurities->phase_sep impurities->h_bonding h_bonding->phase_sep

Caption: Key factors influencing phase separation in the mixture.

References

Technical Support Center: Corrosion Prevention in Ammonia-Ethanol Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonia-ethanol systems. The information is designed to help you anticipate and mitigate corrosion-related issues during your experiments.

Troubleshooting Guides

This section addresses specific corrosion problems you might encounter.

Problem: Unexpected Discoloration or Pitting of Stainless Steel (304/316) Surfaces

Possible Causes:

  • Chloride Contamination: Chlorides can be present in the reagents or introduced from external sources. In ethanolic solutions, chlorides are a known factor in initiating pitting corrosion.

  • Localized Concentration Cells: Differences in the concentration of dissolved species, such as oxygen, can create anodic and cathodic sites, leading to localized corrosion.

  • Elevated Temperatures: Higher temperatures generally accelerate corrosion rates.

Troubleshooting Steps:

  • Analyze Reagents: Verify the purity of your ethanol (B145695) and ammonia (B1221849). Use anhydrous or high-purity grades to minimize water and chloride content.

  • Control Atmosphere: The presence of oxygen can influence corrosion processes. Consider deaerating your solution or running experiments under an inert atmosphere (e.g., nitrogen or argon) to assess the impact of oxygen.

  • Material Inspection: Before use, inspect all stainless steel components for any surface defects, as these can act as initiation sites for corrosion.

  • Temperature Management: If your protocol allows, conduct experiments at the lowest feasible temperature to reduce the kinetic rate of corrosion.

Problem: Cracking Observed in Carbon Steel Components

Possible Causes:

  • Stress Corrosion Cracking (SCC): Carbon steel is susceptible to SCC in both anhydrous ammonia and fuel-grade ethanol environments. The presence of dissolved oxygen is a significant promoter of SCC in ethanol.

  • Contaminants: Water content is a critical factor in ammonia SCC; very low levels can be detrimental, while a small amount (around 0.2%) can be inhibitory. In ethanol, acidic contaminants can also contribute to cracking.

Troubleshooting Steps:

  • Material Selection: If feasible, substitute carbon steel with a more resistant alloy for critical components.

  • Oxygen Control: For ethanol-rich systems, minimizing dissolved oxygen is a key preventative measure against SCC.

  • Water Content Management: In ammonia-rich systems, maintaining a water concentration of at least 0.2% can inhibit SCC. However, be aware that excess water can increase general corrosion of some materials.

  • pH Adjustment: The addition of a small amount of ammonium (B1175870) hydroxide (B78521) has been considered for mitigating SCC in fuel-grade ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of corrosion I should be concerned about in ammonia-ethanol systems?

A1: The primary concerns are pitting corrosion , especially in stainless steels if chlorides are present, and stress corrosion cracking (SCC) in carbon steels. General uniform corrosion can also occur, particularly if water content is high.

Q2: What materials are generally compatible with ammonia-ethanol mixtures?

A2: Austenitic stainless steels (e.g., 304, 316) are generally considered suitable for handling both ammonia and ethanol separately and are a good starting point for mixed systems. However, their performance, particularly regarding pitting, is highly dependent on the presence of contaminants like chlorides. For elastomers, materials like Butyl and EPDM show good resistance to both anhydrous ammonia and ethanol. Always consult a detailed chemical compatibility chart and consider testing for your specific operating conditions.

Q3: How does the ratio of ammonia to ethanol affect corrosion?

A3: While specific data for a range of ammonia-ethanol ratios is limited, the corrosive properties of the mixture will likely be dominated by the major component and the presence of contaminants. In ethanol-rich solutions, the solubility of oxygen and the presence of acidic impurities are significant factors. In ammonia-rich solutions, the concentration of water and the potential for SCC in susceptible materials are primary concerns.

Q4: Can I use corrosion inhibitors in my experiments?

A4: Yes, corrosion inhibitors can be effective. Amine-based inhibitors are common in ethanol fuel blends. For ammonia systems, water is a well-known inhibitor for SCC. When selecting an inhibitor, ensure it is compatible with both ammonia and ethanol and does not interfere with your experimental results.

Q5: How can I test the corrosivity (B1173158) of my specific ammonia-ethanol mixture?

A5: Standardized laboratory immersion corrosion testing, such as ASTM G31, is a reliable method to determine the general corrosion rate. This involves exposing a sample of your material (a coupon) to the solution for a set time and measuring the weight loss. For more detailed analysis, electrochemical techniques can provide insights into the corrosion mechanism.

Data Presentation

Table 1: General Material Compatibility with Ammonia and Ethanol

MaterialAmmonia (Anhydrous) CompatibilityEthanol CompatibilityPotential in Mixed System
Metals
Stainless Steel 304/316A (Good)A (Good)Generally suitable, but susceptible to pitting from chlorides.
Carbon SteelQ (Questionable)Q (Questionable)Susceptible to Stress Corrosion Cracking in both environments.
AluminumA (Good)A (Good)Generally good, but can be susceptible to pitting.
Copper/BrassNR (Not Recommended)A (Good)Not recommended due to susceptibility to ammonia corrosion.
Elastomers
Butyl (IIR)A (Good)A (Good)Likely a suitable choice for seals and gaskets.
EPDMA (Good)A (Good)Another strong candidate for sealing applications.
Nitrile (Buna-N)B (Minor to Moderate Effect)A (Good)Performance may be reduced in ammonia-rich mixtures.
Viton® (FKM)U (Unsatisfactory)A (Good)Not recommended for ammonia service.

Compatibility Key: A = Good/Excellent; B = Minor to Moderate Effect; Q = Questionable, testing recommended; NR/U = Not Recommended/Unsatisfactory. Data compiled from various chemical compatibility charts.

Experimental Protocols

Methodology 1: Weight Loss Corrosion Testing (Adapted from ASTM G31)

This protocol provides a basic framework for determining the general corrosion rate of a material in your ammonia-ethanol solution.

1. Specimen Preparation: a. Obtain coupons of the material to be tested with a known surface area. b. Polish the coupons with progressively finer abrasive papers (e.g., up to 600 grit) to create a uniform surface. c. Degrease the coupons by sonicating in a suitable solvent (e.g., acetone, followed by ethanol) and then dry them thoroughly. d. Weigh the prepared coupons to at least four decimal places and record the initial weight (W₀).

2. Experimental Setup: a. Place the ammonia-ethanol solution in a sealed glass vessel. b. Suspend the coupon in the solution using a non-metallic holder (e.g., PTFE thread) ensuring it is fully immersed and not in contact with the vessel walls. c. Maintain the vessel at the desired experimental temperature for the duration of the test. d. The test duration should be sufficient to produce measurable weight loss (e.g., 24 to 240 hours).

3. Post-Test Cleaning and Evaluation: a. At the end of the exposure period, remove the coupon from the solution. b. Clean the coupon to remove all corrosion products. This may involve gentle scrubbing with a soft brush or using a chemical cleaning solution that removes the corrosion product without attacking the base metal. c. Rinse the cleaned coupon with deionized water and a volatile solvent (e.g., acetone), then dry thoroughly. d. Weigh the cleaned and dried coupon and record the final weight (W₁).

4. Corrosion Rate Calculation: The corrosion rate in millimeters per year (mm/y) can be calculated using the following formula: Corrosion Rate (mm/y) = (8.76 × 10⁴ × (W₀ - W₁)) / (A × T × D) Where:

  • W₀ = Initial weight in grams
  • W₁ = Final weight in grams
  • A = Surface area of the coupon in cm²
  • T = Exposure time in hours
  • D = Density of the material in g/cm³

Methodology 2: Electrochemical Corrosion Testing

Electrochemical methods can provide more rapid and detailed information about corrosion behavior, including pitting susceptibility and passivation characteristics.

1. Test Cell Setup: a. A standard three-electrode electrochemical cell is used. b. The working electrode is your test material. c. A reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) provides a stable potential reference. d. A counter electrode (e.g., platinum or graphite) completes the circuit.

2. Procedure (Potentiodynamic Polarization): a. Immerse the electrodes in the ammonia-ethanol solution. The solution may require the addition of a supporting electrolyte to increase conductivity for accurate measurements. b. Allow the system to stabilize by measuring the open-circuit potential (OCP) until it reaches a steady state. c. Scan the potential of the working electrode from a value below the OCP to a value above it, while measuring the resulting current. d. The resulting plot of log(current density) vs. potential (a Tafel plot) can be used to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

3. Data Interpretation: a. The corrosion current density (icorr) is directly proportional to the corrosion rate. b. The shape of the polarization curve can indicate whether the material passivates in the environment. c. A sharp increase in current at a certain potential can indicate the breakdown of the passive film and the onset of pitting corrosion.

Visualizations

Troubleshooting_Pitting start Pitting or Discoloration Observed on Stainless Steel check_chlorides Analyze Reagents for Chloride Contamination start->check_chlorides chlorides_present Chlorides Detected check_chlorides->chlorides_present Result no_chlorides Chlorides Absent chlorides_present->no_chlorides No use_high_purity Action: Use High-Purity (Anhydrous) Reagents chlorides_present->use_high_purity Yes check_oxygen Is the system exposed to air? no_chlorides->check_oxygen end_node Problem Mitigated use_high_purity->end_node oxygen_present Yes check_oxygen->oxygen_present no_oxygen No oxygen_present->no_oxygen No use_inert Action: Deaerate Solution & Use Inert Atmosphere oxygen_present->use_inert Yes check_temp Review Experimental Temperature no_oxygen->check_temp use_inert->end_node high_temp Is temperature elevated? check_temp->high_temp lower_temp Action: Reduce Temperature if Protocol Allows high_temp->lower_temp Yes high_temp->end_node No lower_temp->end_node

Caption: Troubleshooting workflow for pitting corrosion in stainless steel.

Prevention_Strategies cluster_proactive Proactive Strategies cluster_in_situ In-Situ Control cluster_monitoring Monitoring material_selection Material Selection (e.g., Stainless Steel, EPDM) goal Prevent Corrosion in Ammonia-Ethanol Systems material_selection->goal reagent_purity High-Purity Reagents (Low Water, Low Cl⁻) reagent_purity->goal inhibitors Corrosion Inhibitors (e.g., Water for NH₃ SCC) inhibitors->goal atmosphere_control Atmosphere Control (Inert Gas) atmosphere_control->goal temp_control Temperature Control temp_control->goal coupon_testing Weight Loss Testing (ASTM G31) coupon_testing->goal electrochem_testing Electrochemical Monitoring electrochem_testing->goal

Caption: Key strategies for preventing corrosion in experiments.

Technical Support Center: Catalyst Solubility in Ammonia-Ethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the solubility of catalysts in ammonia-ethanol solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving catalysts in ammonia-ethanol solutions.

Problem Potential Cause Suggested Solution
Catalyst fails to dissolve completely. 1. Solvent Polarity Mismatch: The catalyst may require a different solvent environment. 2. Low Temperature: Solubility of many solids decreases at lower temperatures. 3. Insufficient Solvent Volume: The concentration may be above the saturation point.1. Co-Solvent Addition: Introduce a small amount of a more polar aprotic solvent like DMF or a less polar solvent like toluene (B28343), depending on the catalyst's nature. 2. Gentle Warming: Warm the solution gently while stirring. Monitor for any signs of catalyst decomposition. 3. Increase Solvent Volume: Add more of the ammonia-ethanol solution to dilute the mixture.
Catalyst precipitates out of solution during the reaction. 1. Temperature Change: The reaction temperature may be lower than the temperature at which the catalyst was dissolved. 2. Change in Solvent Composition: The consumption of ethanol (B145695) or ammonia (B1221849) during the reaction could alter the solvent properties. 3. Product Insolubility: The catalyst may be adsorbing to an insoluble product or byproduct.1. Maintain Reaction Temperature: Ensure the reaction is maintained at a temperature where the catalyst is known to be soluble. 2. Solvent System Modification: Consider using a co-solvent that is inert under the reaction conditions to maintain a favorable solvent environment. 3. Stirring and Baffling: Ensure vigorous stirring to keep any solids suspended and promote re-dissolution.
Catalyst appears to decompose upon dissolution. 1. Reaction with Solvent: The catalyst may be unstable in the basic ammoniacal solution. 2. Air/Moisture Sensitivity: The catalyst may be reacting with trace amounts of air or water.1. Ligand Modification: Use a catalyst with more robust ligands that are stable under basic conditions. 2. Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Low catalytic activity despite apparent dissolution. 1. Formation of Inactive Species: The catalyst may form a soluble but catalytically inactive complex with ammonia or ethanol. 2. Catalyst Poisoning: Trace impurities in the reactants or solvent could be deactivating the catalyst.1. Pre-catalyst Activation: Some catalysts require an activation step before use. Consult the literature for your specific catalyst. 2. Purification of Reagents: Ensure all reactants and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: Why is my transition metal catalyst not dissolving in my ammonia-ethanol solution?

A1: The solubility of a catalyst is dependent on the principle of "like dissolves like." Both ethanol and ammonia are polar, making the mixture a polar protic solvent system.[1] If your catalyst complex has significant non-polar character (e.g., bulky, non-polar ligands), it may have poor solubility. Additionally, the temperature and the concentration of ammonia in ethanol can significantly affect the solvent properties.

Q2: Can I use co-solvents to improve catalyst solubility?

A2: Yes, using a co-solvent is a common strategy. For highly polar catalysts, adding a small amount of a polar aprotic solvent like dimethylformamide (DMF) can sometimes help. For less polar catalysts, a solvent like toluene might be used. However, it is crucial to ensure the co-solvent does not negatively interfere with the reaction or catalyst stability.

Q3: How does the concentration of ammonia in ethanol affect catalyst solubility?

A3: The concentration of ammonia can influence the basicity and polarity of the solution.[2] For some metal catalysts, ammonia can act as a ligand, forming soluble ammine complexes. However, an excess of ammonia could also potentially lead to the precipitation of certain complexes. It is advisable to experimentally screen a range of ammonia concentrations.

Q4: My catalyst is air-sensitive. How should I prepare the solution?

A4: For air-sensitive catalysts, all solvents must be de-gassed, and the dissolution process should be carried out under an inert atmosphere, such as nitrogen or argon, using Schlenk line techniques. Ensure that the ammonia and ethanol are anhydrous to prevent hydrolysis of the catalyst.

Q5: The catalyst dissolves initially but crashes out when the reaction is cooled. How can I prevent this?

A5: This indicates that the catalyst has a lower solubility at cooler temperatures. To prevent this, you can either maintain the reaction mixture at a slightly elevated temperature while it is being worked up or try to find a solvent system in which the catalyst is soluble even at room temperature. Alternatively, if the product is also insoluble at lower temperatures, this could be used as a method for separation.

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Ruthenium Pincer Catalyst for Alcohol Amination
  • Preparation of the Solvent: Prepare a 2M solution of ammonia in anhydrous ethanol. This can be done by bubbling dry ammonia gas through cold, anhydrous ethanol or by using a commercially available solution.

  • Inert Atmosphere: Add the desired amount of the ruthenium pincer catalyst to a dry Schlenk flask equipped with a magnetic stir bar.

  • Evacuation and Backfilling: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Using a gas-tight syringe, add the 2M ammonia in ethanol solution to the flask.

  • Dissolution: Stir the mixture at room temperature. If the catalyst does not dissolve readily, the flask can be gently warmed in a water bath (e.g., to 40°C). Monitor for any color changes that might indicate decomposition.

  • Inspection: Once the catalyst is fully dissolved, the solution should be homogeneous. It is now ready to be used in the catalytic reaction.

Protocol 2: Troubleshooting Insolubility with a Co-Solvent
  • Initial Attempt: Follow steps 1-4 of Protocol 1.

  • Observation: If the catalyst remains insoluble after stirring at room temperature for 30 minutes, proceed to the next step.

  • Co-Solvent Addition: Under the inert atmosphere, add a small volume (e.g., 5-10% of the total volume) of anhydrous dimethylformamide (DMF) via a syringe.

  • Stirring and Observation: Continue to stir the mixture. Gentle warming can be applied if necessary.

  • Evaluation: Observe if the catalyst dissolves. If it does, the solution is ready. Note that the presence of the co-solvent should be considered in the analysis of the reaction outcome.

Quantitative Data

The following tables provide illustrative data on catalyst solubility. Note that these are generalized examples, and actual solubilities will be specific to the catalyst, temperature, and precise solvent composition.

Table 1: Solubility of Representative Catalysts in 2M NH3 in Ethanol at Different Temperatures

Catalyst TypeSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Ruthenium Pincer Complex5.215.8
Palladium Xantphos Complex2.17.5
Nickel/Al₂O₃/SiO₂ (heterogeneous)<0.1 (Insoluble)<0.1 (Insoluble)

Table 2: Effect of Co-Solvent on Solubility of a Hypothetical Palladium Catalyst at 25°C

Solvent SystemCatalyst Solubility (mg/mL)
2M NH₃ in Ethanol1.5
2M NH₃ in Ethanol with 5% Toluene3.2
2M NH₃ in Ethanol with 5% DMF4.8

Visualizations

experimental_workflow prep Prepare 2M NH3 in Anhydrous EtOH add_solvent Add NH3/EtOH Solution prep->add_solvent flask Add Catalyst to Schlenk Flask inert Establish Inert Atmosphere (N2/Ar) flask->inert inert->add_solvent stir Stir at Room Temperature add_solvent->stir dissolved Catalyst Dissolved? stir->dissolved warm Gentle Warming (40°C) dissolved->warm No co_solvent Add Co-Solvent (e.g., DMF) dissolved->co_solvent Persistent Issue ready Solution Ready for Reaction dissolved->ready Yes warm->stir co_solvent->stir

Caption: Experimental workflow for dissolving a catalyst in an ammonia-ethanol solution.

catalytic_cycle cluster_reactants Reactants/Products catalyst [M]-H (Active Catalyst) alkoxide [M]-OR aldehyde [M]-H + RCHO alkoxide->aldehyde β-hydride elimination imine [M]-H + RCH=NH aldehyde->imine amine_complex [M]-NH2CH2R imine->amine_complex Hydrogenation amine_complex->catalyst +Product amine RCH2NH2 amine_complex->amine alcohol RCH2OH alcohol->alkoxide -H2 ammonia NH3 ammonia->imine -H2O water H2O

Caption: Generalized catalytic cycle for alcohol amination.

References

methods for purifying ethylamines from ammonia ethanol reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of ethylamines (monoethylamine, diethylamine (B46881), and triethylamine) from ammonia-ethanol reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of a crude reaction mixture from the amination of ethanol (B145695)?

A1: The crude product from the reaction of ethanol and ammonia (B1221849) is a complex mixture.[1] It typically contains monoethylamine (MEA), diethylamine (DEA), and triethylamine (B128534) (TEA), along with unreacted starting materials like ammonia and ethanol, and water, which is a byproduct of the reaction.[1][2] The relative proportions of the ethylamines can be influenced by adjusting reaction conditions such as the ammonia-to-ethanol ratio, temperature, and pressure.[2]

Q2: What are the primary challenges in separating ethylamines from the reaction mixture?

A2: The main difficulties arise from the close boiling points of the components and the formation of azeotropes. Diethylamine, in particular, is difficult to separate from water due to their similar volatilities.[1] Additionally, separating the three ethylamine (B1201723) products from each other requires precise fractional distillation.[3]

Q3: What are the most common industrial methods for purifying ethylamines?

A3: The most prevalent method is a series of distillation steps.[2][4] This typically involves:

  • Removal of ammonia and other light gases.

  • Separation of the mono- and diethylamines from water, triethylamine, and ethanol.[1]

  • Subsequent distillation to separate monoethylamine from diethylamine.[1]

  • Purification of triethylamine, often involving azeotropic or extractive distillation to remove water and residual ethanol.[1][5]

Q4: What is an azeotrope and why is it relevant to ethylamine purification?

A4: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation impossible.[6][7] In this context, mixtures like diethylamine-water can form azeotropes, requiring specialized techniques such as azeotropic distillation, extractive distillation, or pressure-swing distillation to achieve separation.[1][6][8][9]

Troubleshooting Guides

Issue 1: Low Purity of Diethylamine (DEA)

Q: My final diethylamine fraction is contaminated with water. How can I improve its purity?

A: This is a common issue as DEA and water are difficult to separate by simple distillation.[1]

  • Cause: Formation of a DEA-water azeotrope.

  • Solution 1: Modified Distillation: A common strategy is to first distill a mixture of monoethylamine and diethylamine away from the bulk of the water, triethylamine, and ethanol.[1] This overhead mixture is substantially free from water and can then be separated in a second distillation column under pressure (e.g., 2-10 bars) to separate MEA (top product) from DEA (bottoms product).[1]

  • Solution 2: Extractive Distillation: This technique involves adding a solvent that alters the relative volatility of the components.[8][10] While less commonly detailed specifically for the DEA-water system in the provided context, it is a viable method for separating close-boiling mixtures.[10][11]

Issue 2: Poor Separation and Purity of Triethylamine (TEA)

Q: I am struggling to get high-purity triethylamine. The product is contaminated with water, ethanol, and other byproducts.

A: Purifying TEA often requires a multi-step approach after the more volatile MEA and DEA have been removed.[5]

  • Cause 1: Inefficient separation from water and ethanol.

  • Solution 1: Azeotropic Distillation with Water. A well-established method involves feeding the mixture of water, ethanol, and TEA to a distillation column. Water is used as an azeotropic agent to carry TEA and some ethanol overhead.[5] This overhead vapor is condensed and sent to a decanter, where it separates into two layers: a TEA-rich organic layer and an aqueous layer. The TEA-rich layer is sent to a second distillation column for final purification, while the aqueous layer is recirculated.[5][12]

  • Cause 2: Accumulation of intermediate-boiling impurities.

  • Solution 2: Side Stream Removal. In continuous operations, impurities with boiling points between DEA and TEA can accumulate in the decanter, hindering phase separation.[5] These can be removed by taking a side stream from the second distillation column (the TEA purification column) to prevent their buildup.[5]

Issue 3: General Distillation Column Problems (Flooding, Foaming)

Q: My distillation column is experiencing flooding (liquid backing up) or foaming. What should I do?

A: These are common operational problems in distillation that can severely impact efficiency.

  • Cause of Flooding: Excessive vapor flow rate, high feed rate, or blockages in the column internals.

  • Troubleshooting Steps:

    • Reduce Feed/Reboiler Duty: Temporarily decrease the feed rate or the heat input to the reboiler to lower the vapor velocity.

    • Check Pressure: Ensure the column pressure is within the optimal range. Abnormally high pressure can indicate a downstream blockage.

    • Inspect Internals: During a shutdown, inspect trays or packing for damage, plugging, or fouling.

  • Cause of Foaming: Presence of surfactants or impurities in the feed, or operating at high temperatures that cause degradation.

  • Troubleshooting Steps:

    • Anti-Foaming Agent: Consider adding a suitable anti-foaming agent if the problem persists and is chemically compatible with the process.

    • Feed Purity: Analyze the feed for contaminants that could be causing foaming.

    • Optimize Temperature: Ensure operating temperatures are not causing thermal degradation of the amines.

Data Presentation

Table 1: Physical Properties of Key Components

CompoundFormulaBoiling Point (°C) at 1 atmMolar Mass ( g/mol )
AmmoniaNH₃-33.317.03
EthanolC₂H₅OH78.446.07
WaterH₂O100.018.02
Monoethylamine (MEA)C₂H₅NH₂16.645.08
Diethylamine (DEA)(C₂H₅)₂NH55.573.14
Triethylamine (TEA)(C₂H₅)₃N89.5101.19

Table 2: Typical Operating Conditions for Ethylamine Purification Columns

Distillation StageColumnPressure (bars)Top Temp. (°C)Bottom Temp. (°C)Key Separation
MEA/DEA Separation Column 10.1 - 1.5[1]--MEA/DEA (overhead) from TEA/Water/Ethanol (bottoms)
Column 22 - 10[1]--MEA (overhead) from DEA (bottoms)
TEA Purification Column 1Atmospheric[5][12]70 - 80[5][12]95 - 105[5][12]TEA/Water azeotrope (overhead) from Ethanol/Water (bottoms)
Column 2Atmospheric[5][12]80 - 90[5][12]90 - 100[5][12]Water/Ethanol (overhead) from pure TEA (bottoms)

Experimental Protocols

Protocol 1: General Multi-Column Purification of Ethylamines

This protocol describes a common industrial workflow for separating the crude mixture.

  • Ammonia Removal: The crude reaction mixture is first fed to a stripping column to remove excess ammonia and other dissolved gases, which are taken as the top product and often recycled back to the reactor.

  • MEA/DEA Separation: The bottoms from the ammonia stripper, now containing MEA, DEA, TEA, ethanol, and water, are fed into a second distillation column.[1]

    • This column is operated at near-atmospheric pressure (0.1-1.5 bars).[1]

    • A mixture of MEA and DEA, substantially free of water, is taken as the overhead product.[1]

    • The bottoms product consists of TEA, water, and ethanol.[1]

  • MEA and DEA Isolation: The overhead MEA/DEA mixture is fed to a third column operated under higher pressure (2-10 bars) to raise the boiling points and facilitate condensation.[1]

    • Pure MEA is recovered as the top product.

    • Pure DEA is recovered as the bottoms product.[1]

  • TEA Purification: The bottoms from the second column are processed as described in the azeotropic distillation protocol below to isolate pure TEA.

Protocol 2: Azeotropic Distillation for Triethylamine (TEA) Purification

This protocol details the purification of the TEA-rich stream from the initial separation steps.[5]

  • First Distillation Column:

    • The feed, containing TEA, ethanol, and water, is introduced into the first distillation column.[5]

    • Water is continuously added to the top of the column to act as an entrainer.[5]

    • The column is operated at atmospheric pressure with a top temperature of 70-80°C and a bottom temperature of 95-105°C.[12]

    • An azeotropic mixture of TEA, water, and some ethanol is distilled overhead. The bottoms product, containing the majority of the ethanol and water, is discharged.[5]

  • Decantation:

    • The overhead distillate is condensed and fed to a decanter, operated at a temperature between 60-75°C.[5][12]

    • The mixture separates into two layers: a TEA-rich upper organic layer and a lower aqueous layer.[5]

    • The lower aqueous layer is recirculated back to the first distillation column.[5]

  • Second Distillation Column:

    • The TEA-rich upper layer from the decanter is fed to a second distillation column.[5]

    • This column is operated at atmospheric pressure with a top temperature of 80-90°C and a bottom temperature of 90-100°C.[12]

    • The overhead product, containing residual water and ethanol, is condensed and recycled back to the decanter.[5][12]

    • High-purity TEA is obtained as the bottoms product.[5]

Visualizations

G cluster_workflow Overall Ethylamine Purification Workflow crude Crude Reaction Mixture (MEA, DEA, TEA, NH₃, EtOH, H₂O) ammonia_stripper Column 1 (Ammonia Stripper) crude->ammonia_stripper mea_dea_column Column 2 (MEA/DEA Separation) ammonia_stripper->mea_dea_column Bottoms nh3_recycle Ammonia (Recycle) ammonia_stripper->nh3_recycle Overhead mea_purification Column 3 (MEA Purification) mea_dea_column->mea_purification Overhead (MEA + DEA) tea_purification TEA Purification Train (Azeotropic Distillation) mea_dea_column->tea_purification Bottoms (TEA + H₂O + EtOH) mea_product Pure MEA mea_purification->mea_product Overhead dea_product Pure DEA mea_purification->dea_product Bottoms tea_product Pure TEA tea_purification->tea_product Product waste Ethanol/Water tea_purification->waste Waste/Recycle

Caption: A typical multi-column workflow for separating ethylamines.

G cluster_troubleshooting Troubleshooting: Low TEA Purity start Problem: Low Purity TEA check_contaminant Identify Contaminant(s) (e.g., via GC) start->check_contaminant is_water_ethanol Contaminant is Water or Ethanol? check_contaminant->is_water_ethanol is_byproduct Contaminant is Intermediate BP Byproduct? check_contaminant->is_byproduct check_decanter Check Decanter Temp (Should be 60-75°C) is_water_ethanol->check_decanter Yes check_azeo_column Review Azeo Column 1 Operating Conditions check_decanter->check_azeo_column Temp OK adjust_conditions Adjust Temp / Water Feed to Improve Separation check_azeo_column->adjust_conditions check_accumulation Analyze Decanter Organic Layer for Impurity Buildup is_byproduct->check_accumulation Yes implement_sidestream Implement/Adjust Side Stream on TEA Column 2 check_accumulation->implement_sidestream

Caption: A logic diagram for troubleshooting low triethylamine purity.

References

Technical Support Center: Process Optimization for Industrial-Scale Ammonia-Ethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in industrial-scale ammonia-ethanol reactions. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during experimentation and process optimization.

Troubleshooting Guides

This section addresses specific issues that may arise during the ammonia-ethanol reaction, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Conversion of Ethanol (B145695)

  • Question: My ethanol conversion rate is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low ethanol conversion can stem from several factors:

    • Suboptimal Reaction Temperature: The reaction is temperature-sensitive. Ensure your reactor temperature is within the optimal range for your specific catalyst. For instance, for a Ni-Cu/MgAlO catalyst, temperatures around 200°C have shown high conversion rates.[1]

    • Incorrect Reactant Molar Ratio: An excess of ammonia (B1221849) is often used to drive the reaction towards the formation of primary amines and improve ethanol conversion. A molar ratio of ethanol to ammonia of 1:5 is a common starting point.[1][2]

    • Insufficient Catalyst Activity: The catalyst may be deactivated or poisoned. Refer to the "Catalyst Deactivation and Poisoning" section for troubleshooting.

    • Inadequate Residence Time: The time the reactants spend in contact with the catalyst may be too short. Consider decreasing the flow rate of your reactants to increase residence time.[1][2]

Issue 2: Poor Selectivity to the Desired Amine (e.g., Monoethanolamine - MEA)

  • Question: The reaction is producing a high proportion of undesired side products like diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA). How can I improve the selectivity towards MEA?

  • Answer: Poor selectivity is a common challenge. Here are some strategies to improve it:

    • Adjust Ammonia to Ethylene (B1197577) Oxide (EO) Ratio: In processes involving ethylene oxide, the ratio of ammonia to EO is a critical factor in controlling the product distribution. A higher ammonia to EO ratio favors the formation of MEA.[3]

    • Optimize Reaction Temperature: Temperature influences the rates of the primary and subsequent reactions. A lower temperature may favor the formation of MEA over DEA and TEA.

    • Catalyst Choice: The type of catalyst and its support significantly impact selectivity. For example, bimetallic catalysts like Ni-Cu on a MgAlO support have demonstrated high selectivity to ethylamines.[4][5][6]

    • Recycle Streams: In industrial settings, recycling the desired amine can sometimes influence the equilibrium and improve selectivity, though this is a more complex process optimization.[7]

Issue 3: Catalyst Deactivation and Poisoning

  • Question: I'm observing a gradual or sudden drop in catalyst performance over time. What could be causing this and how can I address it?

  • Answer: Catalyst deactivation is a significant concern in industrial processes and can be caused by several mechanisms:[8]

    • Poisoning: Impurities in the feed streams (ethanol or ammonia) can irreversibly bind to the active sites of the catalyst. Common poisons include sulfur compounds, lead, and mercury.[8]

      • Solution: Ensure high purity of reactants. Pre-treatment of feed streams to remove potential poisons is recommended.[8]

    • Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[8]

      • Solution: Optimization of reaction conditions, such as temperature and reactant ratios, can minimize coke formation. Periodic catalyst regeneration is often necessary.

    • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[8]

      • Solution: Operate within the recommended temperature range for your catalyst. The choice of a thermally stable support material can also mitigate sintering.

    • Catalyst Regeneration: For deactivated catalysts, a regeneration procedure may be possible. This often involves a controlled oxidation (e.g., with air) to burn off coke, followed by a reduction step to restore the active metal sites. The specific protocol will depend on the catalyst type.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the amination of ethanol? A1: The reaction typically proceeds via a "hydrogen-borrowing" or "reductive amination" mechanism. This involves three main steps:

  • Dehydrogenation: The alcohol (ethanol) is first dehydrogenated on the catalyst surface to form an aldehyde (acetaldehyde).

  • Imidization: The aldehyde then reacts with ammonia to form an imine intermediate, with the elimination of a water molecule.

  • Hydrogenation: The imine is then hydrogenated on the catalyst surface to form the primary amine (ethylamine).[1]

Q2: What are the key process parameters to optimize for this reaction? A2: The primary parameters for optimization are:

  • Temperature: Affects reaction rate and selectivity.

  • Pressure: Higher pressures are often used to maintain the reactants in the desired phase and can influence reaction rates.

  • Reactant Molar Ratio (Ammonia to Ethanol/Ethylene Oxide): Crucial for controlling product selectivity.

  • Catalyst: The choice of metal and support is critical for activity, selectivity, and stability.

  • Residence Time/Flow Rate: Determines the contact time between reactants and the catalyst.

Q3: What are the main safety concerns when working with industrial-scale ammonia-ethanol reactions? A3: The primary hazards are associated with the reactants:

  • Ammonia: A toxic and corrosive gas with a pungent odor. It can cause severe skin burns and eye damage.[9] Proper ventilation and personal protective equipment (PPE), including respiratory protection, are essential.[10]

  • Ethanol: A highly flammable liquid and vapor. Sources of ignition must be eliminated.

  • High Pressure and Temperature: The reaction is often carried out at elevated temperatures and pressures, requiring robust reactor design and safety protocols. Always consult the Safety Data Sheets (SDS) for all chemicals and operate in a well-ventilated area with appropriate safety equipment.[9][10][11][12]

Q4: How can I monitor the progress of the reaction and analyze the products? A4: Gas chromatography (GC) is a common and effective method for analyzing the product mixture. It allows for the separation and quantification of ethanol, monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA).[13][14][15][16][17] See the Experimental Protocols section for a detailed GC methodology.

Data Presentation

Table 1: Typical Reaction Parameters for Ethanol Amination over a Ni-Cu/MgAlO Catalyst

ParameterValueReference
Catalyst Composition9% Ni - 3% Cu / MgAlO[1][2]
Reaction Temperature200 °C[1][2]
Molar Ratio (Ethanol:NH₃)1:5[1][2]
H₂ Flow Rate50 mL/min[1][2]
NH₃ Flow Rate38 mL/min[1][2]
Ethanol Conversion~98.7%[4]
Ethylamines Selectivity~98.9%[4]

Table 2: Optimal Operating Conditions for Ethanolamine (B43304) Production from Ethylene Oxide and Ammonia

ParameterOptimal ValueReference
Ammonia to EO Molar Ratio5[3]
Reactor Temperature85 °C[3]
Pressure1.02 x 10⁴ kPa[3]
Water Flow Rate52.59 kg mol/hr[3]

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Analysis of Ethanolamine Products

This protocol outlines a general method for the analysis of ethanolamine mixtures using gas chromatography.

1. Instrumentation and Columns:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is suitable. An NPD offers higher selectivity for nitrogen-containing compounds.[13]

  • A capillary column specifically designed for amine analysis is recommended to achieve good peak separation and shape. A common choice is a column with a stationary phase of 35% diphenyl and 65% dimethyl polysiloxane.[13]

2. Sample Preparation:

  • Accurately weigh a sample of the reaction mixture.

  • Dilute the sample with a suitable solvent, such as methanol (B129727) or a solvent compatible with your GC system.

  • Add an internal standard (e.g., quinoline) to the diluted sample for accurate quantification.[13] The concentration of the internal standard should be known.

3. GC Operating Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 220 °C.

    • Hold: Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen, with a constant flow rate.

  • Injection Volume: 1 µL

4. Calibration:

  • Prepare a series of calibration standards containing known concentrations of ethanol, MEA, DEA, TEA, and the internal standard in the same solvent used for sample dilution.

  • Inject each standard into the GC and record the peak areas.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

5. Analysis:

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to each component based on their retention times, as determined from the calibration standards.

  • Calculate the concentration of each component in the sample using the calibration curve.

Mandatory Visualizations

Reaction_Pathway cluster_catalyst Catalyst Surface Ethanol Ethanol (CH3CH2OH) Acetaldehyde Acetaldehyde (CH3CHO) Ethanol->Acetaldehyde Dehydrogenation Ethanol->Acetaldehyde Imine Imine (CH3CH=NH) Acetaldehyde->Imine H2O Water (H2O) Ethylamine Ethylamine (CH3CH2NH2) Imine->Ethylamine Hydrogenation Imine->Ethylamine Imine->H2O Ammonia Ammonia (NH3) Ammonia->Imine Condensation H2_out -H2 H2_in +H2

Caption: Reductive amination pathway of ethanol to ethylamine.

GC_Workflow start Start sample_prep Sample Preparation (Dilution & Internal Standard) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Separation in GC Column gc_injection->separation detection Detection (FID/NPD) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis results Results (Concentrations of Components) data_analysis->results end End results->end

Caption: Experimental workflow for GC analysis of ethanolamines.

Troubleshooting_Tree start Low Product Yield check_conversion Check Ethanol Conversion start->check_conversion check_selectivity Check Product Selectivity start->check_selectivity low_conversion Low Conversion check_conversion->low_conversion Low poor_selectivity Poor Selectivity check_selectivity->poor_selectivity Poor troubleshoot_conversion Troubleshoot Conversion - Check Temperature - Check Molar Ratio - Check Catalyst Activity low_conversion->troubleshoot_conversion troubleshoot_selectivity Troubleshoot Selectivity - Adjust NH3/EO Ratio - Optimize Temperature - Evaluate Catalyst poor_selectivity->troubleshoot_selectivity catalyst_deactivation Suspect Catalyst Deactivation? troubleshoot_conversion->catalyst_deactivation troubleshoot_catalyst Troubleshoot Catalyst - Check for Poisons - Analyze for Coking - Evaluate Sintering catalyst_deactivation->troubleshoot_catalyst Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Mitigating NOx Emissions from Ammonia-Ethanol Fuel Combustion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and key data for researchers and scientists working on mitigating Nitrogen Oxide (NOx) emissions from the combustion of ammonia-ethanol fuel blends.

Troubleshooting Guide

This guide addresses common issues encountered during ammonia-ethanol combustion experiments aimed at NOx reduction.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent NOx Readings 1. Gas Leakage: Leaks in the exhaust gas sampling line can introduce ambient air, diluting the sample and altering NOx concentrations. 2. Analyzer Calibration Drift: The NOx analyzer may require recalibration. 3. Incomplete Combustion: Fluctuations in combustion stability can lead to variable NOx formation. 4. Probe Contamination: The sampling probe can become contaminated with particulates or condensation, affecting measurements.1. Leak Check: Perform a leak check of the entire sampling system from the probe to the analyzer. 2. Recalibrate Analyzer: Calibrate the NOx analyzer using certified calibration gases before each experimental run. 3. Monitor Combustion Stability: Use in-cylinder pressure sensors and heat release analysis to monitor the stability of the combustion process. 4. Clean Probe: Regularly inspect and clean the sampling probe according to the manufacturer's instructions.
High Unburned Ammonia (B1221849) (NH3) Slip 1. Low Combustion Temperature: Insufficient temperature can lead to incomplete ammonia oxidation. 2. Rich Fuel-Air Mixture: An overly rich mixture (low equivalence ratio) can result in unburned ammonia in the exhaust. 3. Insufficient Residence Time: The fuel-air mixture may not have enough time at high temperatures for complete combustion.1. Increase Intake Temperature: Preheating the intake air can help achieve higher combustion temperatures. 2. Adjust Equivalence Ratio: Gradually lean out the fuel-air mixture while monitoring NOx and NH3 levels to find an optimal balance. 3. Modify Combustion Chamber Design: If possible, modify the combustion chamber to increase turbulence and residence time.
Higher than Expected NOx Emissions with Ethanol (B145695) Blending 1. Lean-Burn Conditions: While ethanol generally reduces NOx, under certain lean-burn conditions, the increase in flame temperature can promote thermal NOx formation.[1] 2. Incorrect Ethanol Blend Ratio: The relationship between ethanol blend ratio and NOx reduction is not always linear; an optimal ratio likely exists.[1]1. Vary Equivalence Ratio: Conduct experiments across a range of equivalence ratios from rich to lean to map the NOx emission characteristics. 2. Test Multiple Blend Ratios: Systematically vary the ethanol percentage in the fuel blend to identify the optimal concentration for NOx reduction under your specific operating conditions.
Difficulty in Achieving Stable Combustion 1. Low Reactivity of Ammonia: Ammonia has a lower flame speed and higher ignition energy compared to conventional hydrocarbons. 2. Inadequate Mixing: Poor mixing of ammonia, ethanol, and air can lead to localized flame instabilities.1. Increase Ignition Energy: Use a higher-energy ignition source. 2. Enhance Fuel-Air Mixing: Improve the fuel injection strategy or intake manifold design to promote a more homogeneous mixture. Blending with ethanol is known to improve combustion stability.[2]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which ethanol addition reduces NOx emissions in ammonia combustion?

Ethanol addition primarily reduces NOx emissions by altering the chemical kinetics of combustion. The combustion of ethanol releases hydrocarbon radicals (like CHi) which compete with ammonia for available oxygen. More importantly, these radicals promote the conversion of NOx back to N2 through reburn reactions. For instance, at high temperatures (around 3000 K), a 10% ethanol addition has been shown to reduce NOx production by approximately 39.6%.[3][4] This is attributed to the redirection of nitrogen intermediates through stabilizing pathways involving species like HNO, HNO2, and N2O.[3][4]

2. What is the effect of the equivalence ratio on NOx emissions in ammonia-ethanol combustion?

The equivalence ratio (φ) is a critical parameter. Generally, NOx emissions from ammonia combustion peak under fuel-lean conditions (φ < 1.0) and decrease significantly for rich mixtures (φ > 1.0).[5][6] Operating under fuel-rich conditions promotes the formation of NH_i radicals which can reduce NO to N2.[5][7] However, this can lead to an increase in unburned ammonia slip.

3. How does ammonia cracking affect NOx emissions when co-fired with ethanol?

Ammonia cracking (decomposing NH3 into H2 and N2) before combustion can significantly impact NOx emissions. When the ammonia cracking ratio is high (e.g., exceeding 60%), a significant reduction in NOx generation is observed, particularly under lean-burn conditions.[1] This is because the resulting hydrogen enhances combustion and alters the reaction pathways for NOx formation.

4. Can Selective Catalytic Reduction (SCR) be used as a post-combustion treatment for ammonia-ethanol fuel?

Yes, SCR is a viable post-combustion technology to further reduce NOx emissions from ammonia-ethanol combustion.[8] In an SCR system, a reducing agent, typically ammonia or urea (B33335), is injected into the exhaust stream, where it reacts with NOx over a catalyst to form N2 and water.[8] This can be a highly effective method to meet stringent emission regulations.

5. What are the key safety precautions when conducting experiments with ammonia-ethanol blends?

  • Toxicity and Flammability: Both ammonia and ethanol are hazardous. Ammonia is toxic and corrosive, while ethanol is highly flammable. All experiments should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Leak Prevention: Ensure all fuel lines and connections are properly sealed and regularly checked for leaks.

  • Ventilation: Use a fume hood or an exhaust ventilation system to prevent the accumulation of flammable or toxic vapors.

  • Ignition Sources: Eliminate all potential ignition sources from the experimental area.

  • Emergency Procedures: Have a clear understanding of emergency procedures, including the location of fire extinguishers, safety showers, and eyewash stations.

Data Presentation

Table 1: Effect of Ethanol Blending on NOx Reduction in Ammonia-Methane Combustion at 3000 K

Ethanol Addition (%)NOx Reduction (%)
10~39.6

Source: ReaxFF Molecular Dynamics Simulations[3][4]

Table 2: Influence of Ammonia Cracking and Ethanol Blending on NOx Emissions

Ethanol Blending Ratio (%)Ammonia Cracking Ratio (%)NOx Generation Trend
Increasing-Increases initially, then decreases
40>60Significant reduction

Source: Chemical Kinetic Mechanism Analysis[1]

Experimental Protocols

Protocol 1: Ammonia-Ethanol Combustion in a Constant Volume Combustion Chamber (CVCC)

Objective: To investigate the effect of ethanol blending on NOx emissions from ammonia combustion under controlled conditions.

Apparatus:

  • Constant Volume Combustion Chamber (CVCC) with optical access

  • High-pressure fuel and gas injection system

  • Ignition system (e.g., spark plug)

  • In-cylinder pressure transducer

  • Exhaust gas analyzer (Chemiluminescence or NDIR for NOx)

  • Data acquisition system

  • Gas chromatograph for detailed species analysis (optional)

Procedure:

  • Preparation:

    • Ensure the CVCC is clean and free from contaminants from previous experiments.

    • Calibrate all measurement instruments, including the pressure transducer and NOx analyzer.

    • Prepare the ammonia-ethanol fuel blends at the desired ratios.

  • Fuel and Oxidizer Injection:

    • Evacuate the CVCC to a vacuum.

    • Inject the desired amount of the ammonia-ethanol fuel blend into the chamber. The amount will depend on the target equivalence ratio.

    • Introduce the oxidizer (e.g., air or a specific O2/N2 mixture) to reach the desired initial pressure and temperature.

    • Allow a sufficient mixing time for the fuel and oxidizer to form a homogeneous mixture.

  • Combustion Event:

    • Trigger the ignition system to initiate combustion.

    • Simultaneously, start the data acquisition system to record in-cylinder pressure and other relevant parameters.

  • Exhaust Gas Analysis:

    • After combustion, allow the exhaust gases to cool.

    • Extract a sample of the exhaust gas through a sampling line connected to the NOx analyzer.

    • Record the NOx concentration. It is advisable to also measure other species like unburned hydrocarbons (UHC), CO, CO2, and O2 to get a complete picture of the combustion process.

  • Data Analysis:

    • Analyze the pressure data to determine combustion characteristics such as peak pressure and heat release rate.

    • Correlate the NOx emissions with the different ethanol blend ratios and operating conditions.

  • Repeatability:

    • Repeat the experiment multiple times for each condition to ensure the repeatability of the results.

Protocol 2: Selective Catalytic Reduction (SCR) of NOx from Ammonia-Ethanol Exhaust

Objective: To evaluate the efficiency of an SCR system in reducing NOx emissions from the exhaust of an ammonia-ethanol fueled engine or combustor.

Apparatus:

  • Ammonia-ethanol combustion source (e.g., engine or burner rig)

  • SCR reactor containing a suitable catalyst (e.g., V2O5-WO3/TiO2)

  • Ammonia (or urea solution) injection system

  • Exhaust gas analyzers for NOx and NH3 (one upstream and one downstream of the SCR reactor)

  • Temperature controllers and thermocouples

  • Mass flow controllers for precise control of ammonia injection

Procedure:

  • System Setup:

    • Install the SCR reactor in the exhaust line of the combustion source.

    • Place gas sampling probes before and after the SCR reactor.

    • Set up the ammonia injection system upstream of the SCR catalyst.

  • Steady-State Operation:

    • Operate the combustion source with the desired ammonia-ethanol blend at a steady state.

    • Measure the baseline NOx and NH3 concentrations in the exhaust gas upstream of the SCR reactor.

  • SCR Activation:

    • Heat the SCR catalyst to its optimal operating temperature (typically 300-450 °C).

    • Begin injecting a controlled flow of ammonia into the exhaust stream. The amount of ammonia is typically determined by the NH3/NOx ratio (Alpha ratio).

  • Performance Evaluation:

    • Continuously monitor the NOx and NH3 concentrations downstream of the SCR reactor.

    • Vary the ammonia injection rate and the SCR catalyst temperature to find the optimal conditions for maximum NOx reduction and minimal ammonia slip.

  • Data Calculation:

    • Calculate the NOx conversion efficiency using the following formula: NOx Conversion (%) = [(NOx_in - NOx_out) / NOx_in] * 100

    • Quantify the ammonia slip as the concentration of NH3 measured downstream of the catalyst.

  • Shutdown:

    • Stop the ammonia injection.

    • Allow the system to cool down.

    • Purge the lines with an inert gas.

Visualizations

NOx_Formation_Reduction_Pathway Simplified NOx Formation and Reduction Pathways in Ammonia-Ethanol Combustion cluster_formation NOx Formation cluster_reduction NOx Reduction (Reburn) NH3 Ammonia (NH3) NHi NHi Radicals (NH2, NH) NH3->NHi Oxidation NO_form NO NHi->NO_form + O, OH O_OH O, OH Radicals NO_red NO Ethanol Ethanol (C2H5OH) CHi CHi Radicals Ethanol->CHi Combustion N2 Nitrogen (N2) NO_red->N2 + CHi, NHi

Caption: NOx formation from ammonia and its reduction via reburn pathways promoted by ethanol-derived radicals.

Experimental_Workflow_CVCC Experimental Workflow for CVCC Combustion Analysis prep 1. Preparation & Calibration injection 2. Fuel & Oxidizer Injection prep->injection mixing 3. Homogeneous Mixing injection->mixing ignition 4. Ignition mixing->ignition combustion 5. Combustion Event ignition->combustion analysis 6. Exhaust Gas Analysis combustion->analysis data 7. Data Processing analysis->data

Caption: Step-by-step workflow for ammonia-ethanol combustion experiments in a Constant Volume Combustion Chamber.

References

Validation & Comparative

Validating Kinetic Models of Ammonia Oxidation in Ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The co-oxidation of ammonia (B1221849) and ethanol (B145695) is a critical area of research with implications for sustainable energy, waste treatment, and industrial safety. Accurate kinetic models are essential for predicting and optimizing the performance of systems involving the combustion or oxidation of these compounds. This guide provides an objective comparison of prominent kinetic models for ammonia oxidation in the presence of ethanol, supported by experimental data and detailed methodologies.

Executive Summary

Ethanol has been shown to have a synergistic effect on the oxidation of ammonia, significantly promoting its degradation.[1] This is largely attributed to the increased concentration of oxidative free radicals, such as OH and HO2, generated from the decomposition of ethanol.[1] However, the co-oxidation process is complex, with interactions between the nitrogen and carbon chemistry pathways influencing reaction rates and product distribution. This guide evaluates the performance of various kinetic models in predicting these complex interactions by comparing their predictions against experimental data from different reactor types and conditions.

Comparative Analysis of Kinetic Models

The performance of a kinetic model is assessed by its ability to accurately reproduce experimental observations across a range of conditions. Below is a summary of key experimental data and a qualitative comparison of how well different models capture these results.

Quantitative Data Summary

The following table summarizes key quantitative data from experimental studies on ammonia-ethanol co-oxidation. This data serves as a benchmark for validating kinetic models.

ParameterExperimental ConditionsObserved OutcomeReference
Ammonia Conversion Supercritical Water Oxidation (SCWO), T = 700°C, P = 246 bar, τ = 2.5 s, [NH3]0 = 1 mM, [Ethanol]0 = 1 mMAddition of ethanol increased ammonia conversion from 20% to 65%.[1]
Ignition Delay Time (IDT) Rapid Compression Machine (RCM), P = 40 bar, T = 820-1120 KAddition of 1% ethanol to ammonia decreased the auto-ignition temperature by ~110 K.[2]
N₂O Production SCWO, T = 655–705°CN₂O production was significantly higher in ammonia-ethanol co-oxidation (40-75% of nitrogen product) compared to ammonia oxidation alone (4-13%).[1]
TOC and TN Removal SCWO, ~560°C, ~45 s, 50% excess airAchieved >99% destruction and removal efficiencies for Total Organic Carbon (TOC) and Total Nitrogen (TN).[1]
Laminar Flame Speed Constant Volume Combustion Chamber, T = 503–645 K, P = 2–11.3 barEthanol is a more effective combustion promoter than methanol (B129727) in ammonia blends.[3]
Inhibition of Ammonia Oxidation Whole-cell activity assaysEthanol inhibits ammonia oxidation, with an IC50 of 7.2 mM for 'Ca. N. franklandus' C13 and 20.9 mM for N. europaea.[4]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of kinetic models. The following sections describe the key experimental setups cited in this guide.

Supercritical Water Oxidation (SCWO)

The SCWO experiments were conducted in a continuous tubular reactor. The experimental setup and procedure are as follows:

  • Apparatus: A high-pressure, high-temperature tubular reactor system.

  • Reactants: Aqueous solutions of ammonia and ethanol, with oxygen as the oxidant.

  • Procedure:

    • The reactant solutions are preheated and pressurized to the desired supercritical conditions (e.g., T > 374°C, P > 22.1 MPa).

    • The preheated streams are mixed at the reactor inlet.

    • The reaction occurs as the mixture flows through the tubular reactor.

    • The reactor effluent is cooled, depressurized, and collected for analysis.

    • Gas and liquid samples are analyzed using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to determine the concentrations of reactants and products.

Rapid Compression Machine (RCM)

RCMs are used to study auto-ignition characteristics of fuels at conditions relevant to internal combustion engines.

  • Apparatus: A pneumatically driven piston that rapidly compresses a reactive gas mixture.

  • Procedure:

    • A premixed gas of ammonia, ethanol, and an oxidizer (e.g., air) is introduced into the reaction chamber.

    • The piston rapidly compresses the gas mixture, increasing its temperature and pressure to the desired conditions.

    • The pressure profile in the reaction chamber is monitored over time.

    • The ignition delay time is defined as the time from the end of compression to the onset of ignition, which is identified by a sharp increase in pressure.

Reaction Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying ammonia-ethanol co-oxidation.

ReactionPathways cluster_ethanol Ethanol Oxidation cluster_ammonia Ammonia Oxidation cluster_radicals Radical Pool C2H5OH C2H5OH CH3CHO CH3CHO C2H5OH->CH3CHO OH OH C2H5OH->OH produces HO2 HO2 C2H5OH->HO2 produces CH3 CH3 CH3CHO->CH3 CO CO CH3->CO CO2 CO2 CO->CO2 NH3 NH3 NH2 NH2 NH3->NH2 NH2->CH3 interacts N2 N2 NH2->N2 NOx NOx NH2->NOx OH->NH3 attacks HO2->NH3 attacks

Caption: Key reaction pathways in ammonia-ethanol co-oxidation.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ReactantPrep Reactant Preparation (Ammonia, Ethanol, Oxidizer) MixturePrep Gas Mixture Preparation ReactantPrep->MixturePrep Reactor Reactor (SCWO, RCM, etc.) MixturePrep->Reactor DataAcq Data Acquisition (Pressure, Temperature, Species) Reactor->DataAcq SampleAnalysis Sample Analysis (GC, HPLC, MS) DataAcq->SampleAnalysis ModelSim Kinetic Model Simulation DataAcq->ModelSim Comparison Comparison & Validation SampleAnalysis->Comparison ModelSim->Comparison

Caption: General experimental workflow for kinetic model validation.

Conclusion

The validation of kinetic models for ammonia oxidation in the presence of ethanol is an ongoing area of research. While current models can capture some of the key phenomena, such as the promoting effect of ethanol on ammonia conversion, discrepancies still exist, particularly in predicting the formation of nitrogen oxides and ignition delay times under certain conditions. The development of more accurate and comprehensive kinetic models requires further experimental data, especially focusing on the elementary reactions involving both nitrogen and carbon species. The data and methodologies presented in this guide provide a valuable resource for researchers working to advance the understanding and modeling of these complex reaction systems.

References

comparison of different catalysts for ethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylamine (B1201723) is a vital building block in the synthesis of numerous pharmaceuticals and agrochemicals. The efficiency and selectivity of its production are critically dependent on the catalyst employed. This guide provides an objective comparison of various catalysts used in the three primary industrial routes to ethylamine: the amination of ethanol (B145695), the reductive amination of acetaldehyde, and the hydrogenation of acetonitrile (B52724). The performance of these catalysts is evaluated based on experimental data, with detailed methodologies provided for key processes.

Performance Comparison of Ethylamine Synthesis Catalysts

The selection of a catalyst for ethylamine synthesis is a trade-off between activity, selectivity, cost, and stability under specific process conditions. The following table summarizes quantitative data for various catalysts across different synthesis routes.

Synthesis RouteCatalystSupportTemp. (°C)Pressure (MPa)Ethanol Conversion (%)Ethylamine Selectivity (%)Diethylamine Selectivity (%)Triethylamine Selectivity (%)Reference
Amination of Ethanol 10 wt% Niγ-Al₂O₃190-High---[1]
9% Ni-3% CuMgAlO200-98.7High (total amines)--[2]
Co-Niγ-Al₂O₃420-~10092.5 (to Acetonitrile)--[3]
Reductive Amination of Acetaldehyde Raney Nickel---HighHigh--[4][5]
Hydrogenation of Acetonitrile PdCAmbientAmbient-66.1 (FE)<8 (FE)<8 (FE)[6][7]
CuCAmbientAmbient-<20 (FE)--[6]
AuCAmbientAmbient-<20 (FE)--[6]
PtCAmbientAmbient-<20 (FE)--[6]
PdZnO---High (MEA)Moderate (DEA)-[8][9]

FE: Faradaic Efficiency in electrocatalytic hydrogenation. MEA: Monoethylamine, DEA: Diethylamine. Note: Direct comparison is challenging due to varying experimental conditions reported in the literature.

Reaction Pathways and Experimental Workflow

The synthesis of ethylamine can be achieved through several catalytic routes, with the amination of ethanol being the most common industrial method.

Ethylamine_Synthesis_Pathways Major Catalytic Routes to Ethylamine cluster_0 Amination of Ethanol cluster_1 Reductive Amination of Acetaldehyde cluster_2 Hydrogenation of Acetonitrile Ethanol Ethanol Ethylamine_1 Ethylamine Ethanol->Ethylamine_1 + NH3 - H2O (Ni/Al2O3 or Cu/Al2O3) Ammonia_1 Ammonia (B1221849) Diethylamine_1 Diethylamine Ethylamine_1->Diethylamine_1 + Ethanol - H2O Triethylamine_1 Triethylamine Diethylamine_1->Triethylamine_1 + Ethanol - H2O Acetaldehyde Acetaldehyde Ethylamine_2 Ethylamine Acetaldehyde->Ethylamine_2 + NH3 + H2 - H2O (Raney Ni) Ammonia_2 Ammonia Hydrogen_1 Hydrogen Acetonitrile Acetonitrile Ethylamine_3 Ethylamine Acetonitrile->Ethylamine_3 + 2H2 (Pd/C, Raney Ni) Hydrogen_2 Hydrogen

Caption: Major catalytic routes for the synthesis of ethylamine.

A generalized workflow for evaluating catalyst performance in a laboratory setting involves several key stages, from catalyst preparation to product analysis.

Catalyst_Evaluation_Workflow General Workflow for Catalyst Performance Evaluation Prep Catalyst Preparation (e.g., impregnation, precipitation) Char Catalyst Characterization (XRD, TEM, etc.) Prep->Char Act Catalyst Activation (e.g., reduction in H2) Char->Act React Catalytic Reaction (Fixed-bed or Batch Reactor) Act->React Collect Product Collection (Condensation, Trapping) React->Collect Analyze Product Analysis (GC, GC-MS, NMR) Collect->Analyze Data Data Analysis (Conversion, Selectivity, Yield) Analyze->Data

Caption: A typical experimental workflow for catalyst testing.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of catalyst performance. Below are methodologies for the three primary synthesis routes.

Protocol 1: Gas-Phase Amination of Ethanol over Ni/Al₂O₃ Catalyst

This protocol describes the continuous synthesis of ethylamines in a fixed-bed reactor, a common setup for industrial production.

1. Catalyst Preparation and Activation:

  • Preparation: A 10 wt% Ni/γ-Al₂O₃ catalyst is prepared by the wet impregnation method.

  • Activation: The catalyst is placed in a fixed-bed reactor and reduced in situ with a flow of hydrogen gas at an elevated temperature to activate the nickel species. A stable catalytic performance for the Ni(10)/Al₂O₃ catalyst was observed under optimized reaction conditions (T=190 °C, WHSV=0.9 h−1, and EtOH/NH₃/H₂ molar ratio=1/1/6) for over 90 hours.[1]

2. Reaction Procedure:

  • Feed Preparation: Gaseous ethanol, ammonia, and hydrogen are mixed in a predetermined molar ratio.

  • Reaction: The gas mixture is passed through the heated catalyst bed. The reaction temperature is maintained at approximately 190 °C.

  • Product Collection: The reactor effluent is cooled to condense the liquid products (ethylamines, unreacted ethanol, and water).

3. Product Analysis:

  • The liquid product mixture is analyzed by gas chromatography (GC) to determine the conversion of ethanol and the selectivity towards mono-, di-, and triethylamine.

Protocol 2: Reductive Amination of Acetaldehyde using Raney Nickel

This method is an alternative route to ethylamine, often employed for smaller-scale production.

1. Catalyst Preparation:

  • Commercial Raney Nickel is washed with a suitable solvent (e.g., ethanol) to remove any preservatives. Caution should be exercised as Raney Nickel is pyrophoric when dry.

2. Reaction Procedure:

  • Charging the Reactor: A pressure reactor is charged with acetaldehyde, a solvent (e.g., ethanol), and the prepared Raney Nickel catalyst.

  • Ammonia Addition: The reactor is cooled, and a molar excess of ammonia is introduced.

  • Hydrogenation: The reactor is pressurized with hydrogen and heated. The reaction is typically carried out with vigorous stirring to ensure good mass transfer.

3. Product Work-up and Analysis:

  • Catalyst Removal: After the reaction, the catalyst is carefully filtered off.

  • Product Isolation: The solvent and excess ammonia are removed by distillation. The resulting ethylamine can be further purified by fractional distillation.

  • Analysis: The product purity and yield are determined using GC or NMR spectroscopy.

Protocol 3: Electrocatalytic Hydrogenation of Acetonitrile

This emerging technique offers a potentially greener alternative to traditional high-pressure hydrogenation.

1. Catalyst and Electrode Preparation:

  • Catalyst Deposition: A carbon-based support (e.g., carbon paper) is coated with a catalyst ink containing the desired metal nanoparticles (e.g., Pd/C).

  • Electrode Assembly: The catalyst-coated support is used as the cathode in an electrochemical cell, with a suitable anode (e.g., platinum) and a proton exchange membrane.

2. Reaction Procedure:

  • Electrolyte: An aqueous solution of acetonitrile (e.g., 8 wt%) in an acidic electrolyte (e.g., 0.5 M H₂SO₄) is used as the catholyte.[6][7]

  • Electrolysis: A constant current or potential is applied across the electrodes. The hydrogenation of acetonitrile occurs at the cathode surface.

  • Product Collection: The catholyte is continuously circulated or collected after a set period.

3. Product Analysis:

  • The concentration of ethylamine and any by-products in the catholyte is quantified using techniques such as NMR spectroscopy or high-performance liquid chromatography (HPLC). The Faradaic efficiency for each product is calculated based on the total charge passed. In one study, Pd/C showed the highest ethylamine Faradaic efficiency of 66.1%.[6][7]

References

A Comparative Guide to the Validation of Analytical Methods for Ammonia Determination in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of ammonia (B1221849) in ethanol (B145695) is a critical quality control parameter. The presence of ammonia can indicate contamination or degradation, impacting the safety and efficacy of final products. This guide provides an objective comparison of three common analytical methods for ammonia determination in an ethanol matrix: Ion Chromatography (IC), Spectrophotometry (based on the Berthelot reaction), and Enzymatic Assays. The performance of each method is evaluated based on key validation parameters, with supporting experimental data presented for clear comparison.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three methods discussed in this guide.

ParameterIon Chromatography (IC)Spectrophotometry (Berthelot Reaction)Enzymatic Assay
Linearity Range 0.1 - 20 mg/L[1]1.0 - 30.0 mg/L[2]0.2 - 7 µg per assay (approx. 0.07 - 2.33 mg/L)[3]
Limit of Detection (LOD) 0.004 - 1.1 mg/L[1]0.4 mg/L[2]0.07 mg/L[3]
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Precision (%RSD) 0.24 - 4.97%[1]< 5% (typical)Within-run: 1.5 - 2.8%, Between-run: 2.8 - 4.5%[4]
Accuracy (% Recovery) 85 - 122%[1]Not explicitly stated96.3 - 105%[4]
Analysis Time ~15-20 minutes per sample~20-30 minutes per sample~5-10 minutes per sample[3]
Sample Preparation Dilution, potential matrix elimination[5]Dilution, possible decolorizationDilution[6]
Interferences Other cations, amines (can be resolved with appropriate column and conditions)[7]Amines, certain metal ions[2]High specificity to ammonia[4]

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and quantification of ionic species. For ammonia analysis, it is typically determined as the ammonium (B1175870) ion (NH₄⁺).

Experimental Protocol

Sample Preparation: Samples of ethanol are diluted with deionized water to fall within the calibration range of the instrument. For complex matrices, an inline matrix elimination step, such as the one described by Metrohm, can be employed to remove interfering substances[5].

Instrumentation: An ion chromatograph equipped with a cation exchange column (e.g., Metrosep C 4), a suppressor module, and a conductivity detector is used.

Chromatographic Conditions:

  • Eluent: A suitable acidic eluent, such as a mixture of nitric acid and dipicolinic acid, is used to separate the cations.

  • Flow Rate: Typically 0.9 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Suppressed conductivity detection is often preferred for low concentrations of ammonium to reduce background noise and enhance sensitivity[7]. Direct conductivity detection can also be used[5].

Calibration: A series of ammonium chloride standards in deionized water are prepared and run to generate a calibration curve.

Validation Summary

Ion chromatography offers excellent sensitivity and selectivity for the determination of ammonia in various matrices, including alcoholic beverages[1]. The use of a suppressor significantly improves the signal-to-noise ratio, allowing for the detection of low levels of ammonium[7]. While direct validation data in a pure ethanol matrix is limited in publicly available literature, the application note from Metrohm for the analysis of cations in ethanol suggests that the method is well-suited for this purpose with appropriate sample preparation[5].

Spectrophotometry: The Berthelot Reaction

The Berthelot reaction is a well-established colorimetric method for the determination of ammonia. The reaction involves the formation of a blue-colored indophenol (B113434) compound from the reaction of ammonia with phenol (B47542) (or a less toxic analog like salicylate) and hypochlorite (B82951) in an alkaline medium.

Experimental Protocol

Reagents:

  • Phenol-Nitroprusside Reagent: A solution containing phenol and sodium nitroprusside in ethanol.

  • Alkaline Hypochlorite Reagent: A solution of sodium hypochlorite and sodium hydroxide.

  • Ammonia Standard Solution: A stock solution of ammonium chloride in deionized water, with serial dilutions for calibration.

Procedure:

  • An aliquot of the ethanol sample (diluted if necessary) is mixed with the phenol-nitroprusside reagent.

  • The alkaline hypochlorite reagent is added, and the solution is mixed thoroughly.

  • The mixture is allowed to stand at room temperature for a specific time (e.g., 30 minutes) for color development.

  • The absorbance of the resulting blue solution is measured at a wavelength of approximately 640 nm using a spectrophotometer.

  • The concentration of ammonia in the sample is determined from a calibration curve prepared using the standard ammonia solutions.

Validation Summary

Enzymatic Assay

Enzymatic assays for ammonia are highly specific and sensitive. The most common method utilizes the enzyme glutamate (B1630785) dehydrogenase (GLDH).

Experimental Protocol

Principle: Ammonia reacts with α-ketoglutarate and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) in the presence of GLDH to form L-glutamate and NAD⁺. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is directly proportional to the ammonia concentration[1][6].

Reagents (typically provided in a kit format):

  • Buffer Solution: Containing α-ketoglutarate and NADH.

  • GLDH Enzyme Solution.

  • Ammonia Standard.

Procedure:

  • The ethanol sample is diluted with deionized water.

  • Aliquots of the diluted sample, blank (water), and ammonia standards are pipetted into cuvettes.

  • The buffer solution is added to each cuvette, and the initial absorbance (A1) at 340 nm is measured.

  • The GLDH enzyme solution is added to initiate the reaction.

  • The reaction is allowed to proceed to completion (typically 5-10 minutes), and the final absorbance (A2) is measured.

  • The change in absorbance (ΔA = A1 - A2) is calculated for each sample and standard.

  • The ammonia concentration in the sample is determined from the calibration curve.

Validation Summary

Enzymatic assays are known for their high specificity, which minimizes interference from other components in the sample matrix[4]. Commercially available kits for the determination of ammonia in wine and grape juice, which are hydroalcoholic matrices, demonstrate good performance with low detection limits and a suitable linear range for typical applications[3][6]. The method is also rapid, making it suitable for high-throughput analysis[3].

Visualizing the Validation and Analytical Workflows

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the general workflow for analytical method validation and a comparison of the workflows for the three described methods.

G General Workflow for Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_materials Prepare Standards & Samples define_parameters->prepare_materials perform_experiments Perform Experiments prepare_materials->perform_experiments collect_data Collect Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data assess_performance Assess Performance Against Criteria analyze_data->assess_performance document_results Document Results assess_performance->document_results

Caption: A generalized workflow for the validation of an analytical method.

G Comparison of Analytical Workflows for Ammonia Determination cluster_ic Ion Chromatography cluster_spectro Spectrophotometry (Berthelot) cluster_enzymatic Enzymatic Assay ic_prep Sample Dilution (& Matrix Elimination) ic_inject Injection into IC System ic_prep->ic_inject ic_sep Cation Exchange Separation ic_inject->ic_sep ic_detect Conductivity Detection ic_sep->ic_detect ic_quant Quantification ic_detect->ic_quant spec_prep Sample Dilution spec_reagent Reagent Addition (Phenol/Salicylate (B1505791) & Hypochlorite) spec_prep->spec_reagent spec_incubate Color Development spec_reagent->spec_incubate spec_measure Absorbance Measurement (640 nm) spec_incubate->spec_measure spec_quant Quantification spec_measure->spec_quant enz_prep Sample Dilution enz_reagent Buffer & NADH Addition enz_prep->enz_reagent enz_a1 Measure Initial Absorbance (A1) enz_reagent->enz_a1 enz_enzyme Add GLDH Enzyme enz_a1->enz_enzyme enz_incubate Enzymatic Reaction enz_enzyme->enz_incubate enz_a2 Measure Final Absorbance (A2) enz_incubate->enz_a2 enz_quant Quantification (from ΔA) enz_a2->enz_quant

Caption: A comparative workflow for the three analytical methods.

Conclusion

The choice of an analytical method for the determination of ammonia in ethanol should be guided by the specific requirements of the analysis.

  • Ion Chromatography is a highly sensitive and selective method, particularly suitable for research and development settings where accurate quantification of low ammonia levels is crucial. The initial instrument cost is higher, but it offers the advantage of being able to analyze other ions simultaneously.

  • Spectrophotometry (Berthelot Reaction) provides a reliable and cost-effective alternative. It is well-suited for routine quality control where high sample throughput is not the primary concern. Care must be taken with reagent preparation and potential interferences.

  • Enzymatic Assays offer the benefits of high specificity and speed, making them ideal for rapid screening and high-throughput applications. The use of commercial kits simplifies the procedure and ensures reagent quality.

Ultimately, proper method validation is essential to ensure that the chosen method is fit for its intended purpose and provides accurate and reliable results for the determination of ammonia in ethanol.

References

A Comparative Guide: Ammonia in Ethanol versus Aqueous Ammonia for Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent and nucleophile source is paramount in directing the outcome of nucleophilic substitution reactions. This guide provides a comprehensive comparison of ammoniacal ethanol (B145695) and aqueous ammonia (B1221849) for the synthesis of amines via nucleophilic substitution, with a focus on their performance, underlying mechanisms, and practical applications in research and development.

Executive Summary

In nucleophilic substitution reactions for the synthesis of primary amines from substrates like halogenoalkanes, ammonia dissolved in ethanol is the reagent of choice . The use of ethanol as a solvent is critical to prevent the competing hydrolysis reaction that occurs in the presence of water, which leads to the formation of undesired alcohol byproducts. While aqueous ammonia can also act as a nucleophile, its application in this context is severely limited by the co-reactivity of water. This guide will dissect the chemical principles governing these differences and provide practical guidance for reaction setup.

The Critical Role of the Solvent: A Head-to-Head Comparison

The solvent in which a nucleophilic substitution is conducted can dramatically influence the reaction's pathway and product distribution. This is particularly true when comparing ethanol and water as solvents for ammonia.

Key Differences and Considerations
FeatureAmmonia in EthanolAqueous Ammonia
Primary Product Primary AmineMixture of Primary Amine and Alcohol
Major Side Product Secondary and tertiary amines, quaternary ammonium (B1175870) saltsAlcohol, plus secondary/tertiary amines and salts
Reaction Environment Ethanolic conditions (no water present)[1]Aqueous conditions
Relative Nucleophilicity Ammonia acts as the primary nucleophile.Water competes as a nucleophile.
Control over Product Better control over amine formation, especially with excess ammonia.[2][3][4][5]Poor control, significant alcohol contamination.
Typical Substrate Halogenoalkanes[2][3][6]Not typically used for amine synthesis from halogenoalkanes.

Reaction Mechanisms and Pathways

The reaction of a halogenoalkane with ammonia proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2 depending on the structure of the halogenoalkane.[2]

SN2 Mechanism with Ethanolic Ammonia

For primary halogenoalkanes, the reaction typically follows an SN2 pathway.

SN2_Ethanolic_Ammonia cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_product_formation Product Formation NH3 NH₃ TS [H₃N---R---X]ᵟ⁺ NH3->TS Nucleophilic Attack RX R-X RX->TS RNH3X R-NH₃⁺ X⁻ TS->RNH3X Halide Leaves RNH2 R-NH₂ (Primary Amine) RNH3X->RNH2 NH3_2 NH₃ (excess) NH3_2->RNH2 Proton Transfer NH4X NH₄⁺ X⁻

Caption: SN2 reaction of a halogenoalkane with ethanolic ammonia.

In this concerted mechanism, the ammonia molecule attacks the electrophilic carbon atom, leading to the simultaneous departure of the halide leaving group. A second molecule of ammonia then acts as a base to deprotonate the resulting ammonium salt, yielding the primary amine.[6][7]

The Complication of Aqueous Ammonia

When aqueous ammonia is used, a competing reaction pathway emerges where water acts as the nucleophile.

Aqueous_Ammonia_Competition cluster_paths Competing Nucleophilic Attacks cluster_products Resulting Products RX Halogenoalkane (R-X) NH3_aq NH₃ (aq) RX->NH3_aq Amination H2O H₂O RX->H2O Hydrolysis Amine Primary Amine (R-NH₂) NH3_aq->Amine Alcohol Alcohol (R-OH) H2O->Alcohol

Caption: Competing amination and hydrolysis pathways with aqueous ammonia.

Water, although a weaker nucleophile than ammonia, is present in a much higher concentration in an aqueous solution.[8][9] This high concentration of water molecules increases the likelihood of a collision with the halogenoalkane, leading to the formation of a significant amount of alcohol as a byproduct. This makes the isolation of the desired amine product difficult and reduces the overall yield.

Further Reactions and Selectivity

A key challenge in amine synthesis via nucleophilic substitution is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with the starting halogenoalkane to form a secondary amine. This secondary amine can then react further to produce a tertiary amine, which in turn can form a quaternary ammonium salt.[3][5][9][10]

Overalkylation_Pathway RX R-X NH3 NH₃ PrimaryAmine R-NH₂ (Primary) NH3->PrimaryAmine + R-X SecondaryAmine R₂-NH (Secondary) PrimaryAmine->SecondaryAmine + R-X TertiaryAmine R₃-N (Tertiary) SecondaryAmine->TertiaryAmine + R-X QuatSalt R₄-N⁺X⁻ (Quaternary) TertiaryAmine->QuatSalt + R-X

Caption: Sequential alkylation of ammonia leading to a mixture of products.

To favor the formation of the primary amine, a large excess of ammonia is used.[2][3][4][5] This increases the probability that the halogenoalkane will react with an ammonia molecule rather than the amine product.

Experimental Protocols

Synthesis of a Primary Amine using Ethanolic Ammonia (Example: Synthesis of Ethylamine)

This protocol describes the general procedure for the nucleophilic substitution of a primary halogenoalkane with ethanolic ammonia.

Materials:

  • Bromoethane (B45996)

  • Concentrated solution of ammonia in ethanol

  • Sealed reaction tube or autoclave

  • Heating apparatus (e.g., oil bath)

  • Apparatus for separation and purification (e.g., distillation setup)

Procedure:

  • A concentrated solution of ammonia in ethanol is prepared. A large excess of ammonia relative to the bromoethane should be used to maximize the yield of the primary amine.

  • Bromoethane is added to the ethanolic ammonia solution in a heavy-walled, sealed glass tube or a steel autoclave.[2][3][5][10]

  • The vessel is securely sealed to prevent the escape of the volatile ammonia upon heating.[2][3][5][10]

  • The mixture is heated. The specific temperature and reaction time will depend on the reactivity of the halogenoalkane.

  • After cooling, the reaction vessel is carefully opened in a fume hood.

  • The resulting mixture contains the primary amine (ethylamine), its salt (ethylammonium bromide), unreacted ammonia, and the ammonium bromide byproduct.[2][11]

  • The primary amine can be isolated from the salt by treatment with a strong base (e.g., NaOH) followed by distillation or extraction.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup and Isolation Reactants Mix Bromoethane and Excess Ethanolic Ammonia Seal Seal in Reaction Tube Reactants->Seal Heat Heat Mixture Seal->Heat Cool Cool Reaction Mixture Heat->Cool Open Open Vessel in Fume Hood Cool->Open Base Add Strong Base (e.g., NaOH) Open->Base Isolate Isolate Ethylamine (Distillation/Extraction) Base->Isolate

Caption: General workflow for the synthesis of a primary amine.

Conclusion

For the synthesis of primary amines via nucleophilic substitution of substrates such as halogenoalkanes, ammonia in ethanol is demonstrably superior to aqueous ammonia . The use of an ethanolic solvent system effectively suppresses the competing hydrolysis reaction, thereby preventing the formation of alcohol byproducts and leading to a cleaner reaction profile with higher yields of the desired amine. While over-alkylation remains a challenge, it can be mitigated by using a large excess of the ammoniacal solution. For researchers and professionals in drug development and organic synthesis, understanding these fundamental principles of solvent effects is crucial for the rational design of synthetic routes and the efficient production of target molecules.

References

comparative performance analysis of different ammonia-alcohol refrigeration cycles

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of efficient and environmentally friendly refrigeration technologies, ammonia-based cycles are a significant area of research. This guide provides a comparative performance analysis of different ammonia (B1221849) refrigeration cycles, with a focus on ammonia-alcohol mixtures and other relevant alternatives. The data presented is compiled from various experimental studies to offer a quantitative comparison for researchers, scientists, and drug development professionals.

Performance Data

The following tables summarize the key performance indicators of various ammonia-based refrigeration cycles based on experimental data. It is important to note that the operating conditions and experimental setups may vary between studies, impacting direct comparability.

Table 1: Performance of Ammonia-Alcohol Refrigeration Cycles

Working FluidCycle TypeGenerator Temp. (°C)Evaporator Temp. (°C)Condenser Temp. (°C)Cooling Capacity (W)Coefficient of Performance (COP)Reference
Ammonia/Ethanol (B145695)Adsorption-730-0.265–0.281[1]
Pure AmmoniaAdsorption-1035-0.55[1]
Pure EthanolAdsorption-730-0.63[1]

Note: Pure ammonia and pure ethanol data are provided for comparison within the same study.

Table 2: Performance of Ammonia-Water Refrigeration Cycles

Working FluidCycle TypeGenerator Temp. (°C)Evaporator Temp. (°C)Condenser Temp. (°C)Cooling Capacity (W)Coefficient of Performance (COP)Reference
Ammonia/WaterDiffusion Absorption (DAR)150–200--79–1040.11–0.26[2]

Table 3: Performance of Ammonia-Salt and Ammonia-Ionic Liquid Refrigeration Cycles

Working FluidCycle TypeGenerator Temp. (°C)Evaporator Temp. (°C)Condenser Temp. (°C)Cooling Capacity (kW)Coefficient of Performance (COP)Reference
Ammonia/LiNO₃Absorption120---0.61[3]
Ammonia/NaSCNAbsorption120---0.55[3]
Ammonia/H₂OAbsorption120---0.49[3]
Ammonia/[emim][NTf₂]Absorption----Higher than other ionic liquids[4]
Ammonia/[bmim][BF₄]Absorption---Lower than other ionic liquidsLower than other ionic liquids[4]

Experimental Protocols

The following section outlines a generalized experimental methodology for evaluating the performance of ammonia-based absorption refrigeration cycles, based on common practices cited in the literature.[2][5]

1. Experimental Setup:

  • Core Components: The system consists of a generator, a condenser, an evaporator, and an absorber. A solution pump circulates the working fluid. For ammonia-water systems, a rectifier is often included to separate water from the ammonia vapor.[6]

  • Instrumentation:

    • Thermocouples are placed at the inlet and outlet of each major component to measure temperature changes.

    • Pressure transducers are installed to monitor the high and low pressures of the system.

    • A flow meter measures the circulation rate of the weak solution.

    • Wattmeters are used to measure the power input to the generator heater and the solution pump.

  • Heat Input: The generator is typically heated by electric cartridge heaters, allowing for precise control and measurement of the heat input.[2]

  • Cooling Load: A cooling load is applied to the evaporator. This can be achieved by circulating a secondary fluid (e.g., water or a brine solution) through the evaporator and measuring its temperature change and flow rate, or by using electric heaters within an insulated box around the evaporator to counteract the cooling effect.[2]

2. Experimental Procedure:

  • Charging the System: The system is charged with the desired ammonia-alcohol mixture at a specific concentration.

  • Startup: The cooling water/air flow to the condenser and absorber is initiated. The solution pump is then activated, followed by the heat supply to the generator.

  • Steady-State Operation: The system is allowed to run until it reaches a steady state, characterized by stable temperatures, pressures, and flow rates. This can take a significant amount of time, often several hours.[7]

  • Data Acquisition: Once at a steady state, data from all sensors (temperatures, pressures, flow rates, and power consumption) are recorded for a specified duration to ensure accuracy and stability.

  • Performance Calculation: The collected data is used to calculate key performance parameters:

    • Cooling Capacity (Qe): Determined from the heat absorbed in the evaporator.

    • Heat Input (Qg): The electrical power supplied to the generator heater.

    • Coefficient of Performance (COP): Calculated as the ratio of cooling capacity to the heat input (COP = Qe / Qg).

Visualization of Refrigeration Cycles

The following diagrams illustrate the fundamental workflows of absorption and adsorption refrigeration cycles.

AbsorptionCycle Generator Generator Condenser Condenser Generator->Condenser High-pressure Ammonia Vapor HeatExchanger Solution Heat Exchanger Generator->HeatExchanger Weak Solution ExpansionValve Expansion Valve Condenser->ExpansionValve High-pressure Liquid Ammonia Evaporator Evaporator Absorber Absorber Evaporator->Absorber Low-pressure Ammonia Vapor Pump Solution Pump Absorber->Pump Strong Solution Pump->HeatExchanger High-pressure Strong Solution ExpansionValve->Evaporator Low-pressure Liquid Ammonia HeatExchanger->Generator Preheated Strong Solution HeatExchanger->Absorber Precooled Weak Solution

Caption: Basic Absorption Refrigeration Cycle Workflow.

AdsorptionCycle cluster_beds Adsorbent Beds Cycle AdsorptionBed1 Adsorption Bed 1 (Heating/Desorption) Condenser Condenser AdsorptionBed1->Condenser Desorbed Ammonia Vapor AdsorptionBed2 Adsorption Bed 2 (Cooling/Adsorption) ExpansionValve Expansion Valve Condenser->ExpansionValve Liquid Ammonia Evaporator Evaporator Evaporator->AdsorptionBed2 Ammonia Vapor ExpansionValve->Evaporator Low-pressure Liquid Ammonia

Caption: Basic Adsorption Refrigeration Cycle Workflow.

References

Validating CFD Simulations of Ammonia-Ethanol Combustion: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the modeling of alternative fuel combustion, this guide provides a comparative framework for validating Computational Fluid Dynamics (CFD) simulations of ammonia-ethanol blends. It offers a synthesis of experimental data from recent studies, details on experimental methodologies, and a clear workflow for the validation process.

The increasing interest in ammonia (B1221849) as a carbon-neutral fuel has spurred research into its combustion characteristics. However, challenges such as low reactivity and high NOx emissions have led to the exploration of blending ammonia with enhancers like ethanol (B145695).[1][2] Accurate CFD models are crucial for designing and optimizing combustion systems that utilize these blends.[3] Validation of these models against robust experimental data is a critical step to ensure their predictive accuracy.[4][5]

This guide focuses on two key parameters for validation: laminar flame speed and ignition delay time. These fundamental combustion properties are sensitive to chemical kinetics and transport phenomena, making them excellent benchmarks for CFD model performance.

Key Performance Metrics for Validation

A direct comparison between CFD simulation results and experimental data is essential for model validation. The following tables summarize key experimental findings for laminar flame speed and ignition delay times of ammonia-ethanol-air mixtures from various studies.

Laminar Flame Speed

Laminar flame speed is a crucial property that governs the propagation of a flame front in a premixed combustible mixture.

Ethanol Mole Fraction (in fuel)Equivalence Ratio (Φ)Temperature (K)Pressure (bar)Experimental Laminar Flame Speed (cm/s)Research Group
0%0.8 - 1.34231~10 - 15Ronan et al.[6][7]
25%0.8 - 1.34231~15 - 25Ronan et al.[6][7]
50%0.8 - 1.34231~25 - 35Ronan et al.[6][7]
75%0.8 - 1.34231~35 - 45Ronan et al.[6][7]
100%0.8 - 1.34231~45 - 55Ronan et al.[6][7]
45% - 75%VariedAmbient1-Song et al.[8]
Ignition Delay Time

Ignition delay time (IDT) is the period between the initial provision of energy to a combustible mixture and the onset of ignition. It is a critical parameter for engine design and safety.

Ethanol Mole Fraction (in fuel)Equivalence Ratio (Φ)Temperature (K)Pressure (bar)Key FindingsResearch Group
1%0.5, 1.0, 2.0820 - 112040Auto-ignition temperature decreases by ~110 K compared to pure ammonia.[9]Li et al.[9]
5%---IDT shortened by over 65% compared to pure ammonia.[2][9]Li et al.[2]
0% - 30%--VariedEthanol has a strong non-linear fire enhancement effect on IDT.[2]Li et al.[2]
10% & 30%-1100 - 15001, 10, 20-Li et al.[7]

Experimental Protocols

The experimental data presented above were obtained using various well-established techniques. Understanding these methodologies is crucial for replicating conditions in CFD simulations.

Laminar Flame Speed Measurement:

  • Spherically Expanding Flame Technique in a Constant Volume Combustion Chamber (CVCC): This is a common method for determining laminar flame speeds.[6][7][10] A spark ignites a premixed fuel-air mixture at the center of a spherical vessel. The subsequent flame propagation is recorded using high-speed imaging. The flame speed is then calculated from the rate of change of the flame radius. The unstretched laminar burning velocity is obtained by extrapolating the flame speed to a zero stretch rate.[10]

  • Heat Flux Method: This technique measures the laminar burning velocity of a steady, flat flame on a burner.[8] The heat flux from the flame to the burner surface is measured, and the burning velocity is determined when the net heat loss to the burner is zero.

Ignition Delay Time Measurement:

  • Shock Tube: A shock tube is used to rapidly heat and compress a gas mixture, allowing for the measurement of ignition delay times at high temperatures and pressures.[2][7] The ignition is typically detected by a sudden rise in pressure or the emission of light.

  • Rapid Compression Machine (RCM): An RCM simulates the compression stroke of an internal combustion engine.[2][9] It rapidly compresses a fuel-air mixture to a high temperature and pressure, and the time to ignition is measured.

Validation Workflow and Chemical Kinetics

The validation of a CFD simulation for ammonia-ethanol combustion involves a systematic process. The following diagram illustrates a typical workflow.

G cluster_0 Experimental Data Acquisition cluster_1 CFD Simulation Setup cluster_2 Validation Process Exp_Data Laminar Flame Speed & Ignition Delay Time Data Comparison Compare Simulation Results with Experimental Data Exp_Data->Comparison CFD_Model Geometry & Mesh Simulation Run CFD Simulation CFD_Model->Simulation Boundary_Conditions Pressure, Temperature, Equivalence Ratio Boundary_Conditions->Simulation Chemical_Kinetics Reaction Mechanism (e.g., CEU-NH3, Konnov) Chemical_Kinetics->Simulation Simulation->Comparison Analysis Analyze Discrepancies Comparison->Analysis Refinement Refine CFD Model (e.g., Kinetics, Mesh) Analysis->Refinement Refinement->CFD_Model Refinement->Chemical_Kinetics

Caption: A flowchart illustrating the iterative process of validating a CFD simulation against experimental data.

A critical component of the CFD model is the chemical kinetic mechanism, which describes the elementary reactions occurring during combustion. Several mechanisms have been developed and validated for ammonia and ammonia-alkane blends. For instance, the CEU-NH3 mechanism, containing 91 species and 444 reactions, has been shown to be relatively accurate in predicting laminar burning velocity.[1] Another detailed mechanism is the Konnov model.[1] The choice of the kinetic mechanism significantly impacts the simulation results, and sensitivity analyses are often performed to identify the most influential reactions.[6] For ammonia-ethanol blends, reactions involving HCO and CO+OH have been identified as key for blends with more than 50% ethanol.[6]

Signaling Pathways in Ammonia-Ethanol Combustion Chemistry

The interaction between ammonia and ethanol chemistry is complex. The addition of ethanol introduces carbon-based species that can significantly alter the combustion pathways of ammonia. The following diagram provides a simplified overview of the key reaction pathways.

G NH3 NH3 NH2 NH2 NH3->NH2 + OH, H, O C2H5OH C2H5OH CH3CHOH CH3CHOH C2H5OH->CH3CHOH + OH, H, O OH OH H H O O NO NO NH2->NO N2 N2 NH2->N2 HCO HCO CH3CHOH->HCO CO CO HCO->CO + M CO2 CO2 CO->CO2 + OH

References

A Comparative Environmental Assessment: Ammonia-Ethanol Solutions vs. Traditional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Performance and Environmental Impact with Supporting Experimental Data

The selection of a solvent is a critical decision in chemical synthesis and drug development, with significant implications for process efficiency, safety, and environmental sustainability. As the chemical industry moves towards greener and more sustainable practices, the evaluation of novel solvent systems against traditional ones is paramount. This guide provides a comprehensive comparison of the environmental impact of ammonia-ethanol solutions versus a range of commonly used traditional solvents. The information presented is based on available experimental data and life cycle assessments to support informed decision-making in a laboratory and industrial setting.

Quantitative Environmental Impact Data

The following table summarizes key environmental impact indicators for ammonia-ethanol and several traditional solvents. It is important to note that direct life cycle assessment (LCA) data for ammonia-ethanol as a solvent is limited; the data presented for the mixture is derived from its application as a fuel, which may not be fully representative of its use as a solvent.[1][2] Data for traditional solvents is compiled from various life cycle inventory databases and may have different scopes.

Solvent/SolutionGlobal Warming Potential (GWP) (kg CO2 eq./kg)Ozone Depletion Potential (ODP) (kg CFC-11 eq./kg)Human Toxicity Potential (HTP) (kg 1,4-DB eq./kg)Photochemical Ozone Creation Potential (POCP) (kg C2H4 eq./kg)
Ammonia-Ethanol (as fuel) 0.052 - 0.95[1][2]~ 0[3]High (Ammonia component)[4][5]Low
Acetone (B3395972) 1.78 (fossil-based) / -1.78 (bio-based)[6]00.025[7]0.04
Isopropanol (IPA) 2.026 (conventional)[8]00.038[9]0.06
Ethyl Acetate 2.66 (without biogenic CO2 accounting)[10]0Low[11]0.18
n-Hexane 2.5 - 3.000.150.44
Toluene 3.1400.210.42
Dichloromethane (DCM) 0.480.0000180.0450.01

Note: A negative GWP for bio-based acetone indicates carbon sequestration.[6] HTP for ammonia-ethanol is qualitatively assessed as high due to the toxicity of ammonia.[4][5] Data for n-Hexane, Toluene, and Dichloromethane are representative values from various LCA databases.

Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

Solvent/SolutionGHS PictogramsHazard Statements
Ammonia-Ethanol Solution flammable, corrosive, health hazard, environmental hazardHighly flammable liquid and vapor; Causes severe skin burns and eye damage; Toxic if inhaled; Very toxic to aquatic life.[12][13][14]
Acetone flammable, irritantHighly flammable liquid and vapor; Causes serious eye irritation; May cause drowsiness or dizziness.
Isopropanol (IPA) flammable, irritantHighly flammable liquid and vapor; Causes serious eye irritation; May cause drowsiness or dizziness.[15]
Ethyl Acetate flammable, irritantHighly flammable liquid and vapor; Causes serious eye irritation; May cause drowsiness or dizziness.[11]
n-Hexane flammable, health hazard, environmental hazardHighly flammable liquid and vapor; May be fatal if swallowed and enters airways; Causes skin irritation; May cause drowsiness or dizziness; Suspected of damaging fertility or the unborn child; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.
Toluene flammable, health hazardHighly flammable liquid and vapor; May be fatal if swallowed and enters airways; Causes skin irritation; May cause drowsiness or dizziness; Suspected of damaging fertility or the unborn child; May cause damage to organs through prolonged or repeated exposure.
Dichloromethane (DCM) health hazardCauses skin irritation; Causes serious eye irritation; May cause drowsiness or dizziness; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure.

Experimental Protocols

To ensure a thorough and standardized environmental impact assessment of any solvent, a series of key experiments should be conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).[16][17]

Protocol 1: Ready Biodegradability Test (Based on OECD 301)

Objective: To determine the ready biodegradability of a solvent by aerobic microbial action.[18][19][20]

Methodology (e.g., OECD 301F - Manometric Respirometry): [12][21]

  • Test System: A defined volume of mineral medium is inoculated with a small amount of activated sludge from a domestic wastewater treatment plant.

  • Test Substance Addition: The solvent is added as the sole source of organic carbon at a concentration typically between 2 and 100 mg/L.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a manometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the solvent. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[12]

Protocol 2: Acute Toxicity Test for Fish (Based on OECD 203)

Objective: To determine the median lethal concentration (LC50) of a solvent to fish over a 96-hour exposure period.

Methodology:

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow trout) is acclimated to laboratory conditions.

  • Test Solutions: A series of aqueous solutions of the solvent at different concentrations are prepared. A control group with no solvent is also included.

  • Exposure: Fish are exposed to the test solutions for 96 hours under controlled conditions (temperature, light, oxygen).

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated using appropriate statistical methods.

Protocol 3: Life Cycle Assessment (LCA) Framework (Based on ISO 14040/14044)

Objective: To evaluate the potential environmental impacts of a solvent throughout its entire life cycle.[22][23]

Methodology:

  • Goal and Scope Definition: Define the purpose of the assessment, the functional unit (e.g., 1 kg of solvent), and the system boundaries (e.g., cradle-to-gate or cradle-to-grave).

  • Life Cycle Inventory (LCI): Collect data on all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for all life cycle stages, including raw material extraction, manufacturing, transportation, use, and disposal/recycling.[24]

  • Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts associated with the LCI data. This involves classifying the inventory data into impact categories (e.g., global warming, ozone depletion, human toxicity) and then characterizing the potential impacts using scientific models.

Visualizing the Assessment Process

The following diagrams illustrate the logical flow of the environmental assessment process for solvents.

Experimental_Workflow_for_Solvent_Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Environmental Fate & Ecotoxicity Testing cluster_2 Phase 3: Life Cycle Assessment cluster_3 Phase 4: Final Evaluation A Solvent Selection B Physicochemical Properties Analysis A->B Characterize C Biodegradability Assay (e.g., OECD 301) B->C D Aquatic Toxicity Test (e.g., OECD 203) C->D E Terrestrial Toxicity Test D->E F Life Cycle Inventory (LCI) E->F G Life Cycle Impact Assessment (LCIA) F->G H Interpretation & Hotspot Analysis G->H I Comparative Environmental Impact Assessment H->I LCA_Signaling_Pathway cluster_0 Life Cycle Stages cluster_1 Environmental Inputs & Outputs cluster_2 Impact Assessment cluster_3 Overall Environmental Impact RawMaterial Raw Material Extraction Manufacturing Solvent Manufacturing RawMaterial->Manufacturing Inputs Inputs (Energy, Water, etc.) RawMaterial->Inputs Outputs Outputs (Emissions, Waste) RawMaterial->Outputs Use Use Phase Manufacturing->Use Manufacturing->Inputs Manufacturing->Outputs EndOfLife End-of-Life (Recycling/Disposal) Use->EndOfLife Use->Inputs Use->Outputs EndOfLife->Inputs EndOfLife->Outputs ImpactCategories Impact Categories (GWP, ODP, HTP, etc.) Outputs->ImpactCategories FinalImpact Total Environmental Footprint ImpactCategories->FinalImpact

References

A Comparative Guide to Thermodynamic Models for Ammonia-Ethanol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thermodynamic Models for Ammonia-Ethanol Systems Supported by Experimental Data

This guide provides a comprehensive comparison of commonly used thermodynamic models for describing the behavior of ammonia-ethanol mixtures. The validation of these models is crucial for the design and optimization of various processes in the chemical and pharmaceutical industries, where this binary system is frequently encountered. This document summarizes key experimental data for vapor-liquid equilibrium (VLE), excess enthalpy (hE), and excess volume (vE), and evaluates the performance of the Non-Random Two-Liquid (NRTL), Wilson, and Universal Quasi-Chemical (UNIQUAC) models.

Executive Summary

The accurate representation of the thermodynamic properties of ammonia-ethanol mixtures is essential for reliable process simulation and design. This guide presents available experimental data and evaluates the suitability of the NRTL, Wilson, and UNIQUAC activity coefficient models. While extensive experimental data for the ammonia-ethanol system is limited in the public domain, this guide compiles available information to offer a comparative analysis.

Data Presentation

A critical aspect of model validation is the comparison with reliable experimental data. The following tables summarize the available quantitative data for the ammonia-ethanol system.

Table 1: Vapor-Liquid Equilibrium (VLE) Data for the Ammonia (B1221849) (1) + Ethanol (B145695) (2) System

Temperature (K)Pressure (MPa)Liquid Mole Fraction Ammonia (x₁)Vapor Mole Fraction Ammonia (y₁)Reference
277.350.0380.0410.843[1][2]
277.350.0610.0660.901[1][2]
277.350.1020.1130.939[1][2]
298.150.1030.0430.884[1][2]
298.150.1710.0730.926[1][2]
298.150.2850.1260.954[1][2]
318.250.2110.0440.895[1][2]
318.250.3470.0750.933[1][2]
318.250.4000.0880.942[1][2]

Note: The available literature primarily focuses on the solubility of ammonia in ethanol, which corresponds to VLE data where ammonia is the more volatile component.

Table 2: Excess Enthalpy (hE) Data for Ammonia-Ethanol Mixtures

Table 3: Excess Volume (vE) Data for Ammonia-Ethanol Mixtures

Direct experimental data for the excess volume of ammonia-ethanol mixtures is scarce. However, some studies have measured the density of these mixtures, from which excess volumes can be derived.[1] The relationship between the partial molar volume of ammonia at infinite dilution in ethanol and temperature has been investigated, providing insights into the volumetric behavior of the mixture.[1]

Thermodynamic Model Validation

The NRTL, Wilson, and UNIQUAC models are widely used to describe the non-ideal behavior of liquid mixtures. The performance of these models is highly dependent on the accuracy of their binary interaction parameters, which are typically regressed from experimental data.

Table 4: Comparison of Thermodynamic Models for Ammonia-Ethanol VLE

Thermodynamic ModelKey StrengthsKey LimitationsApplicability to Ammonia-Ethanol
NRTL Good for both polar and non-polar components. Can represent partially miscible systems.Requires three parameters per binary pair. Parameters can be highly correlated.Potentially suitable, but requires reliable experimental data for parameter fitting.
Wilson Good for polar and non-polar systems. Only two parameters per binary pair.Cannot represent liquid-liquid immiscibility.May be suitable for the miscible ammonia-ethanol system.
UNIQUAC Based on a more theoretical foundation (quasi-chemical theory). Good for systems with molecules of different sizes and shapes.Requires two parameters per binary pair, plus pure component structural parameters.A strong candidate due to its theoretical basis, but requires accurate molecular parameters.

Note: Without specific binary interaction parameters for the ammonia-ethanol system from open literature, a quantitative comparison of the models' performance is not feasible in this guide. The selection of a model and the determination of its parameters would require experimental data and regression analysis.

Experimental Protocols

The following sections describe the general methodologies used to obtain the experimental data cited in this guide.

Vapor-Liquid Equilibrium (VLE) Measurement

A static-analytic method is commonly employed to measure the solubility of ammonia in ethanol.[1][2]

Apparatus: The experimental setup typically consists of a thermostatted equilibrium cell equipped with pressure and temperature sensors. A magnetic stirrer ensures phase equilibrium. A gas chromatograph (GC) is used for composition analysis.

Procedure:

  • A known amount of ethanol is charged into the evacuated equilibrium cell.

  • The cell is brought to the desired temperature.

  • Ammonia gas is introduced into the cell incrementally.

  • After each addition, the mixture is stirred until the pressure and temperature stabilize, indicating that equilibrium has been reached.

  • Samples of the liquid and/or vapor phase are withdrawn and analyzed using a gas chromatograph to determine the composition.

  • The pressure and temperature at equilibrium are recorded.

Excess Enthalpy (hE) Measurement

While specific data for ammonia-ethanol is lacking, excess enthalpies of mixing are generally measured using calorimetry. A common technique is flow calorimetry.

Apparatus: A flow calorimeter consists of a mixing cell housed in a thermostatted block. High-precision pumps are used to deliver the two liquids at controlled flow rates into the mixing cell.

Procedure:

  • The two pure liquids (ammonia and ethanol) are pumped at known flow rates through pre-heaters to ensure they enter the mixing cell at the desired temperature.

  • The liquids are mixed in the cell, and the heat generated or absorbed due to mixing is measured by the calorimeter.

  • The experiment is repeated at different flow rate ratios to obtain data over a range of compositions.

  • The measured heat flow is used to calculate the excess enthalpy of mixing.

Excess Volume (vE) Measurement

Excess volumes are typically determined from density measurements of the binary mixtures. A vibrating tube densimeter is a precise instrument for this purpose.

Apparatus: A vibrating tube densimeter measures the oscillation period of a U-shaped tube filled with the liquid sample. The instrument is temperature-controlled.

Procedure:

  • The densimeter is calibrated using fluids of known density (e.g., dry air and pure water).

  • Binary mixtures of ammonia and ethanol are prepared with known compositions by mass.

  • The density of each mixture is measured at a constant temperature.

  • The excess molar volume (vE) is calculated from the measured density of the mixture and the known densities and molar masses of the pure components.

Mandatory Visualization

The following diagram illustrates the logical workflow for validating thermodynamic models for binary mixtures like ammonia-ethanol.

G cluster_0 Experimental Data Acquisition cluster_1 Thermodynamic Modeling cluster_2 Model Validation & Application exp_vle VLE Data (p, T, x, y) param_reg Parameter Regression exp_vle->param_reg validation Compare Model Prediction with Experimental Data exp_vle->validation exp_he Excess Enthalpy (hE) Data exp_he->param_reg exp_he->validation exp_ve Excess Volume (vE) Data exp_ve->param_reg exp_ve->validation model_select Select Model (NRTL, Wilson, UNIQUAC) model_select->param_reg param_reg->validation application Process Simulation & Design validation->application

Workflow for Thermodynamic Model Validation

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ammonia-Ethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical mixtures is paramount to ensuring a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, handling and disposing of ammonia-ethanol solutions requires a clear and systematic approach to mitigate risks and adhere to regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of ammonia-ethanol waste, promoting a culture of safety and operational excellence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to take appropriate safety measures. Ammonia (B1221849) is corrosive and can cause severe skin burns and eye damage, while ethanol (B145695) is a flammable liquid.[1][2][3][4] Exposure to ammonia can also lead to respiratory irritation.[2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling ammonia-ethanol solutions:

  • Chemical-resistant gloves (Nitrile or Neoprene are generally recommended, but always check specific glove compatibility charts).[5]

  • Safety goggles or a face shield to protect against splashes.[4]

  • A lab coat or chemical-resistant apron.

  • In poorly ventilated areas, a respirator with an appropriate cartridge for ammonia and organic vapors may be necessary.[4][5]

Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1]

Step-by-Step Disposal Procedure

Ammonia-ethanol solutions should be treated as hazardous waste and must not be disposed of down the drain.[6][7] The following steps outline the proper procedure for collection and disposal:

  • Waste Determination: The first step in proper waste management is to characterize the waste. An ammonia-ethanol mixture is considered hazardous due to its flammability (from ethanol) and corrosivity/toxicity (from ammonia).

  • Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions.[6][8][9] Ammonia-ethanol waste should be collected separately from other waste streams, especially acids and oxidizing agents.[8][9] Mixing incompatible chemicals can lead to violent reactions or the release of toxic gases.[8]

  • Container Selection:

    • Use a container that is chemically compatible with both ammonia and ethanol. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Avoid using containers made of copper, brass, or galvanized steel, as ammonia can react with these metals.[4]

    • The container must be in good condition, with a secure, tightly sealing lid to prevent leaks and the escape of vapors.[10]

    • Ensure the container is clearly and accurately labeled.

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste".[8]

    • The label must clearly identify all components of the mixture by their full names (i.e., "Ammonia" and "Ethanol") and their approximate percentages or volumes.[8] Do not use chemical formulas or abbreviations.[8][9]

    • Indicate the associated hazards (e.g., Flammable, Corrosive, Toxic).[8]

    • Include the date when the waste was first added to the container.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be away from heat, direct sunlight, and ignition sources.[5]

    • The SAA must be inspected weekly for any signs of leakage.[8]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Disposal Request: Once the container is full, it must be removed from the SAA within three days.[8] Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Spill Response

In the event of a spill, the primary concern is to ensure the safety of all personnel.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation by opening windows (if safe to do so) or ensuring the fume hood is operating at maximum capacity.

  • Contain: For small spills, you can use a spill kit with appropriate absorbent materials. Neutralizing agents for ammonia, such as citric acid, can be used, but be aware that this will create a new mixture that must also be disposed of as hazardous waste.[1] For larger spills, contact your institution's EHS or emergency response team immediately.

  • Clean-up: All materials used to clean up the spill, including absorbent pads and contaminated PPE, must be collected and disposed of as hazardous waste.[11]

Quantitative Data Summary
ParameterGuidelineRationale
Container Headspace Minimum 10% of container volumeTo allow for vapor expansion and prevent pressure buildup.
Maximum Accumulation Time (Partial Container) Up to 1 year in a designated SAAStandard practice for partially filled hazardous waste containers.[8]
Maximum Accumulation Time (Full Container) 3 days in the SAAMandated time to arrange for removal once the container is full.[8]
Drain Disposal ProhibitedThe mixture's flammability and toxicity make it unsuitable for sewer disposal.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of ammonia-ethanol waste in a laboratory setting.

AmmoniaEthanolDisposal cluster_prep Preparation & Safety cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate Ammonia-Ethanol Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Ensure Safety First fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood select_container Select Compatible Waste Container (e.g., HDPE, Glass) fume_hood->select_container label_container Label Container: 'Hazardous Waste' Contents, Hazards, Date select_container->label_container add_waste Add Waste to Container (Leave >10% Headspace) label_container->add_waste store_saa Store Sealed Container in Satellite Accumulation Area (SAA) add_waste->store_saa is_full Is Container Full? store_saa->is_full spill Spill Occurs? store_saa->spill request_pickup Request Waste Pickup from EHS within 3 Days is_full->request_pickup Yes continue_use Continue to Add Waste (Max 1 Year) is_full->continue_use No end End: Waste Removed by EHS request_pickup->end continue_use->add_waste spill_response Follow Spill Response Protocol: Evacuate, Ventilate, Contain, Contact EHS spill->spill_response Yes

Caption: Workflow for the safe disposal of ammonia-ethanol laboratory waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ammonia Ethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of ammonia (B1221849) ethanol (B145695) solutions, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure a secure laboratory environment.

Ammonia ethanol is a versatile reagent, but its hazardous properties—flammability and corrosivity—necessitate stringent safety protocols.[1][2][3] This guide will serve as your preferred source for laboratory safety and chemical handling, building a foundation of trust by providing value beyond the product itself.

Essential Safety Information at a Glance

A thorough understanding of the hazards associated with this compound is the first step toward safe handling. This solution is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][3]

To ensure a safe working environment, it is crucial to be aware of the occupational exposure limits for the components of this compound. Adherence to these limits is mandatory to prevent adverse health effects.

ComponentOrganizationExposure Limit TypeValue
AmmoniaNIOSH RELTWA18 mg/m³
AmmoniaNIOSH RELST35 ppm
AmmoniaNIOSH RELST27 mg/m³
AmmoniaOSHA PELTWA50 ppm
AmmoniaOSHA PELTWA35 mg/m³
EthanolOSHA PELTWA1,000 ppm
EthanolOSHA PELTWA1,900 mg/m³

Source:[1] NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit TWA: Time-Weighted Average ST: Short-Term Exposure Limit

Detailed Protocol for Safe Handling of this compound

This protocol provides a step-by-step methodology for the safe handling of this compound solutions in a laboratory setting.

1. Pre-Handling Preparations:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Emergency Preparedness: Ensure that an emergency eye wash station and safety shower are readily accessible and operational.[1] Have an ammonia-specific spill kit available.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] Use explosion-proof ventilation equipment.[1][3]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and sparks.[1][3] Use only non-sparking tools.[1][3]

  • Personal Protective Equipment (PPE) Inspection: Before each use, inspect all PPE for signs of damage or degradation.

2. Required Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential for comprehensive protection.

  • Eye and Face Protection: Wear chemical splash goggles or a full-face shield.[5][6] Standard safety glasses are not sufficient.

  • Hand Protection: Wear chemical-resistant gloves.[5][6] Nitrile, neoprene, or PVC gloves are recommended.[5] Ensure the gloves are of a suitable thickness and material to prevent permeation.

  • Body Protection: A flame-retardant and chemical-resistant lab coat or coveralls should be worn.[3][5] Ensure that all skin is covered.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with cartridges appropriate for both ammonia and organic vapors is required.[2][5]

3. Handling and Use:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][3][7]

  • Dispensing: When transferring or dispensing the solution, do so slowly and carefully to avoid splashing.

  • Container Management: Keep the container tightly closed when not in use.[1][3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1]

4. Storage:

  • Location: Store the this compound solution in a cool, dry, well-ventilated area away from heat and direct sunlight.[1][6]

  • Incompatibilities: Store away from incompatible materials such as strong acids, strong bases, and strong oxidizers.[8]

  • Security: Store in a locked cabinet or other secure location.[1]

Operational and Disposal Plans

A clear plan for both routine operations and emergency situations, including disposal, is critical.

  • Inhalation: If inhaled, immediately move the individual to fresh air.[1][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][10] Seek immediate medical attention.[1]

  • Eye Contact: If the solution comes into contact with the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1] Do not wear contact lenses when handling ammonia.[6][11]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.

  • Spills: In the event of a spill, evacuate the area. For small spills, contain the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[2] Place the absorbed material into a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.

  • Fire: For small fires, use "alcohol" foam, dry chemical, or carbon dioxide extinguishers.[2] For large fires, apply water from a distance.[2]

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound solution is considered hazardous waste due to its flammability and corrosivity.

  • Containerization: Collect all waste this compound and contaminated materials (e.g., gloves, absorbent materials) in a clearly labeled, sealed, and compatible waste container.

  • Disposal Method: Do not dispose of this compound down the drain.[2][12] Arrange for disposal through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[13]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (such as water) before recycling or disposal.[12] The rinse water should be collected and disposed of as hazardous waste.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound solution, from preparation to disposal.

start Start: Prepare for Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Inspect and Don Required PPE risk_assessment->ppe_check ventilation_check Verify Fume Hood Operation ppe_check->ventilation_check handling Handle this compound in Fume Hood ventilation_check->handling storage Store Properly in a Cool, Ventilated Area handling->storage If not all used waste_collection Collect Waste in a Labeled, Sealed Container handling->waste_collection After use decontamination Decontaminate Work Area and Remove PPE handling->decontamination After task completion emergency Emergency Procedure (Spill, Exposure, Fire) handling->emergency In case of emergency storage->handling For subsequent use disposal Dispose of as Hazardous Waste waste_collection->disposal disposal->decontamination end End of Procedure decontamination->end emergency->decontamination After resolution

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.